molecular formula C6H5N5O B1328236 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 717848-18-5

5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B1328236
CAS No.: 717848-18-5
M. Wt: 163.14 g/mol
InChI Key: QQDRJXVMVLJNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine (CAS 717848-18-5) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. This chemical scaffold is recognized for its diverse biological activities, serving as a key intermediate in the development of novel therapeutic agents. Recent studies highlight its application in designing new compounds with enhanced antibacterial and antifungal properties, showing promising efficacy against pathogens such as Staphylococcus aureus , Escherichia coli , and Candida albicans . Furthermore, analogues of 1,3,4-oxadiazol-2-amine have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical targets for neurological disorders, with some derivatives exhibiting lower IC50 values than the established drug rivastigmine . The mechanism of action for these compounds often involves non-covalent interactions with enzyme active sites, effectively blocking the catalytic gorge, as confirmed by molecular docking studies . Researchers value this compound for its versatility as a bioisostere for amides and esters, which can enhance pharmacological activity through hydrogen bonding interactions with biological receptors . The product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions recommend keeping the compound in a dark place under an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrazin-2-yl-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c7-6-11-10-5(12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDRJXVMVLJNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649263
Record name 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717848-18-5
Record name 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. Its structure, which incorporates both a pyrazine and a 1,3,4-oxadiazole moiety, suggests its potential as a versatile scaffold for the development of novel therapeutic agents. Derivatives of 1,3,4-oxadiazole are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive overview of the known physicochemical properties, synthesis, and characterization of this compound, serving as a technical resource for professionals in drug discovery and development.

Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
Synonyms 1,3,4-Oxadiazol-2-Amine, 5-(2-Pyrazinyl)-[1]
CAS Number 717848-18-5[1]
Chemical Formula C₆H₅N₅O[1]
Molecular Weight 163.14 g/mol Calculated
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Not experimentally determined-
Predicted LogP 0.2PubChem (CID 202185)[2]
Predicted pKa (Acidic) 12.1 ± 0.7ChemAxon
Predicted pKa (Basic) 2.3 ± 0.7ChemAxon

Synthesis and Characterization

The synthesis of this compound typically follows established routes for the formation of 2-amino-5-substituted-1,3,4-oxadiazoles. A common and effective method involves the cyclization of a carbohydrazide precursor with cyanogen bromide.

General Synthesis Workflow

The logical workflow for the synthesis and subsequent characterization of the title compound is outlined in the diagram below.

G A Pyrazine-2-carboxylic acid B Esterification (e.g., SOCl₂/MeOH) A->B C Methyl pyrazine-2-carboxylate B->C D Hydrazinolysis (e.g., NH₂NH₂·H₂O) C->D E Pyrazine-2-carbohydrazide D->E F Cyclization (e.g., CNBr) E->F G This compound F->G H Purification (e.g., Recrystallization) G->H I Structural Characterization H->I J NMR (¹H, ¹³C) I->J Spectroscopic Methods K FTIR I->K L Mass Spectrometry I->L

Caption: Synthesis and Characterization Workflow.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the synthesis of analogous compounds.

3.2.1. Synthesis of Pyrazine-2-carbohydrazide (Intermediate)

  • Esterification of Pyrazine-2-carboxylic acid: To a solution of pyrazine-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0°C. Reflux the mixture for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to obtain methyl pyrazine-2-carboxylate.

  • Hydrazinolysis: The crude methyl pyrazine-2-carboxylate is dissolved in ethanol, and hydrazine hydrate is added. The reaction mixture is refluxed for 8-12 hours. The solvent is then evaporated, and the resulting solid is washed with a cold solvent (e.g., diethyl ether) to yield pyrazine-2-carbohydrazide.[3]

3.2.2. Synthesis of this compound (Final Product)

  • A solution of pyrazine-2-carbohydrazide in a suitable solvent (e.g., methanol) is prepared.

  • To this solution, a solution of cyanogen bromide in the same solvent is added.

  • The reaction mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC).

  • The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is neutralized with a base (e.g., ammonium hydroxide) to precipitate the solid.

  • The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.[4]

3.2.3. Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is recorded using a KBr pellet method or as a thin film. Characteristic peaks for the amine (N-H stretching), C=N, and C-O-C bonds of the oxadiazole ring are identified.[5]

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) to determine the molecular weight of the compound and confirm its identity.[5]

  • Melting Point Determination: The melting point is determined using a standard melting point apparatus.[5]

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, the broader class of 1,3,4-oxadiazole derivatives has been reported to possess significant antimicrobial activity.[6][7] The proposed mechanisms of action often involve the inhibition of key microbial enzymes.

Generalized Antimicrobial Mechanism of Action

The following diagram illustrates a generalized mechanism by which 2-amino-1,3,4-oxadiazole derivatives may exert their antimicrobial effects.

G cluster_0 Microbial Cell cluster_1 Inhibition A Essential Enzyme (e.g., DNA gyrase, InhA) C Enzyme-Substrate Complex A->C B Substrate B->C D Cellular Function (e.g., DNA replication, cell wall synthesis) C->D G Disruption of Cellular Function E This compound F Inhibition of Enzyme Activity E->F F->A Binds to active site F->G H Cell Death G->H

Caption: Generalized Antimicrobial Mechanism.

This proposed pathway suggests that the compound may act as an inhibitor of essential microbial enzymes, thereby disrupting vital cellular processes and leading to cell death. The specific enzyme targets would need to be identified through further experimental studies.

Conclusion

This compound represents a promising chemical entity for further investigation in the field of drug discovery. This technical guide has summarized its core physicochemical properties, provided detailed methodologies for its synthesis and characterization, and outlined a potential mechanism for its biological activity. The availability of robust synthetic routes and the known bioactivity of the 1,3,4-oxadiazole scaffold provide a strong foundation for future research and development efforts aimed at exploring the therapeutic potential of this compound and its derivatives. Further experimental validation of its physicochemical properties and biological targets is warranted.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Concepts: Solubility and Stability

Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a common hurdle in drug development.[2][3] The solubility of 1,3,4-oxadiazole derivatives is influenced by the nature of the substituents on the heterocyclic ring.[4]

Stability testing ensures that a pharmaceutical product remains safe and effective throughout its shelf life under specified storage conditions.[5] It evaluates the impact of environmental factors like temperature, humidity, and light on the quality of a drug substance.[6][7]

Anticipated Physicochemical Properties

Based on the structure, which combines a basic pyrazine ring and a weakly basic 2-amino-1,3,4-oxadiazole core, the following properties can be anticipated:

  • Solubility Profile : The compound is expected to be sparingly soluble in water. The pyrazine and amino groups may allow for some aqueous solubility, particularly at acidic pH where protonation can occur. Solubility is likely to be higher in polar organic solvents such as DMSO, DMF, and alcohols.

  • Stability Profile : The 1,3,4-oxadiazole ring is generally a stable aromatic system. However, the amino group presents a potential site for degradation. Potential degradation pathways could include oxidation of the amino group or hydrolysis of the oxadiazole ring under extreme pH and temperature conditions.

Data Presentation

Quantitative data from solubility and stability studies should be summarized for clear comparison.

Table 1: Equilibrium Solubility of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Method
0.1 N HCl251.2Data to be determinedShake-Flask
Phosphate Buffer256.8Data to be determinedShake-Flask
Phosphate Buffer257.4Data to be determinedShake-Flask
Water25~7.0Data to be determinedShake-Flask
DMSO25N/AData to be determinedShake-Flask
Ethanol25N/AData to be determinedShake-Flask

Table 2: Stability of this compound under Stress Conditions

ConditionDurationAssay (%)Degradants (%)Observations
0.1 N HCl (aq)24hData to be determinedData to be determinedData to be determined
0.1 N NaOH (aq)24hData to be determinedData to be determinedData to be determined
3% H₂O₂ (aq)24hData to be determinedData to be determinedData to be determined
60°C48hData to be determinedData to be determinedData to be determined
Photostability (ICH Q1B)-Data to be determinedData to be determinedData to be determined

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

4.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[8]

  • Preparation : Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) and select relevant organic solvents.

  • Sample Addition : Add an excess amount of this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid is necessary to ensure saturation.[3]

  • Equilibration : Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Separation : Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification : Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4.2. Stability Indicating Method (SIM) Development and Validation

A validated stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products.

  • Method Development : Develop a reversed-phase HPLC method with a suitable column, mobile phase, and gradient to achieve good resolution between the parent peak and any degradant peaks.

  • Forced Degradation Studies : Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

  • Method Validation : Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

4.3. Stability Testing Protocol

Stability studies should be conducted according to ICH guidelines.[9]

  • Long-Term Stability : Store the compound under recommended storage conditions (e.g., 25°C/60% RH) and test at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Accelerated Stability : Store the compound at elevated conditions (e.g., 40°C/75% RH) to predict the long-term stability.[7] Testing is typically performed at 0, 3, and 6 months.[7]

  • Analysis : At each time point, analyze the samples for appearance, assay of the active substance, and levels of degradation products using the validated SIM.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result A Prepare Solvents (Buffers, Organic) C Add compound to solvent A->C B Weigh excess compound B->C D Equilibrate (e.g., 24-48h at 25°C) C->D E Separate solid (Centrifuge/Filter) D->E F Quantify supernatant (e.g., HPLC) E->F G Determine Solubility (mg/mL) F->G

Caption: Workflow for determining equilibrium solubility.

G cluster_method_dev Method Development cluster_stability_study Stability Study cluster_analysis Analysis cluster_outcome Outcome A Develop HPLC Method B Perform Forced Degradation A->B C Validate Stability- Indicating Method B->C D Place on Long-Term & Accelerated Conditions C->D E Pull Samples at Time Points D->E F Analyze Samples (Assay, Degradants) E->F G Establish Shelf-Life & Storage Conditions F->G

References

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of pyrazine- and 1,3,4-oxadiazole-containing compounds, with a focus on the target molecule 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. While a solved crystal structure for this specific compound is not publicly available, this document compiles detailed experimental protocols for its synthesis and crystallization, a complete workflow for single-crystal X-ray diffraction (SCXRD) analysis, and a thorough examination of crystallographic data from closely related, structurally characterized analogs. Furthermore, this guide discusses the potential biological significance of this class of compounds, particularly in the context of antitubercular drug discovery, and visualizes key experimental and logical workflows to aid in research and development.

Introduction

The intersection of pyrazine and 1,3,4-oxadiazole moieties in a single molecular framework has garnered significant interest in medicinal chemistry. Pyrazine is a key component in several established drugs, and the 1,3,4-oxadiazole ring is a versatile scaffold known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The title compound, this compound, is of particular interest for its potential as a novel therapeutic agent. Recent studies on pyrazine-1,3,4-oxadiazole analogs have highlighted their promise as potent antitubercular agents.[2][3][4]

Understanding the three-dimensional atomic arrangement of this molecule is crucial for elucidating its structure-activity relationship (SAR), optimizing its design, and understanding its interaction with biological targets.[5] Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining molecular structures with atomic precision.[6]

This guide serves as a practical resource for researchers aiming to synthesize, crystallize, and structurally characterize this compound or similar compounds.

Experimental Protocols

A plausible and efficient pathway for the synthesis and crystallization of the title compound is detailed below, based on established methods for analogous compounds.[7][8]

Synthesis of this compound

The synthesis can be approached via a two-step process involving the formation of a semicarbazone intermediate followed by oxidative cyclization.

Step 1: Synthesis of Pyrazine-2-carbaldehyde Semicarbazone

  • Reactant Preparation: Dissolve pyrazine-2-carbaldehyde (1.0 eq) in ethanol. In a separate flask, prepare a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water.

  • Condensation Reaction: Add the semicarbazide solution dropwise to the pyrazine-2-carbaldehyde solution with constant stirring at room temperature.

  • Precipitation and Isolation: Continue stirring for 2-4 hours. The resulting precipitate (pyrazine-2-carbaldehyde semicarbazone) is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Oxidative Cyclization to form this compound

  • Reaction Setup: Suspend the dried semicarbazone intermediate (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Cyclization: Add a mild oxidizing agent, such as iodine (I₂) with a base (e.g., potassium carbonate), to the suspension.[8] Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. The filtrate can be concentrated under reduced pressure, and the resulting crude product purified by column chromatography or recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure this compound.

Crystal Growth

High-quality single crystals are paramount for successful SCXRD analysis.[6]

  • Solvent Selection: Screen various solvents (e.g., methanol, ethanol, acetonitrile, DMF, and mixtures thereof) for their ability to dissolve the purified compound upon heating and allow for slow precipitation upon cooling.

  • Slow Evaporation: Prepare a saturated solution of the compound in a chosen solvent at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

The following outlines a standard workflow for SCXRD data collection and structure refinement.[9]

  • Crystal Mounting: Carefully select a well-formed, defect-free crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the goniometer on the diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a complete diffraction pattern on a detector (e.g., CCD or CMOS).

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the atomic positions. This model is then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data.[10]

Data Presentation: Analysis of an Analogous Structure

As the crystal structure for this compound has not been reported, we present the crystallographic data for a closely related analog, 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine , to exemplify the type of data obtained from a successful analysis.[10]

Table 1: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.[10]

ParameterValue
Crystal Data
Chemical formulaC₉H₉N₃O
Formula weight175.19 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)12.161 (2), 5.9374 (3), 12.8282 (15)
α, β, γ (°)90, 108.012 (19), 90
Volume (ų)880.9 (2)
Z4
Data Collection
Radiation typeMo Kα (λ = 0.71073 Å)
Temperature (K)291
Refinement
R[F² > 2σ(F²)]0.045
wR(F²)0.124
Goodness-of-fit (S)1.03

Table 2: Selected Bond Lengths and Angles for 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine.

Bond/AngleValue (Å or °)
Bond Lengths
O1—C71.375 (2)
O1—C81.361 (2)
N1—N21.413 (2)
N1—C71.279 (2)
N2—C81.296 (2)
Bond Angles
C8—O1—C7102.8 (1)
C7—N1—N2106.9 (1)
C8—N2—N1105.7 (1)

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and concepts relevant to the analysis of the target compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Crystal Structure Analysis A Pyrazine-2-carbaldehyde + Semicarbazide HCl B Condensation Reaction A->B C Semicarbazone Intermediate B->C D Oxidative Cyclization (I2) C->D E Crude Product D->E F Purification (Recrystallization/Chromatography) E->F G Pure 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine F->G H Crystal Growth G->H I Mounting & SCXRD Data Collection H->I J Data Processing I->J K Structure Solution & Refinement J->K L Crystallographic Data (CIF) K->L G Compound Pyrazine-Oxadiazole Compound Target Bacterial Enzyme (e.g., DprE1) Compound->Target Binding Pathway Cell Wall Synthesis Pathway Disruption Disruption CellDeath Bacterial Cell Death Pathway->CellDeath leads to Inhibition Inhibition Inhibition->Pathway

References

Spectroscopic Data Interpretation of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. This molecule, integrating both pyrazine and 1,3,4-oxadiazole moieties, is a subject of significant interest in medicinal chemistry, particularly in the development of new antitubercular agents.[1][2] The structural elucidation of this compound is paramount for understanding its chemical properties and biological activity. This document presents a comprehensive summary of its spectroscopic characteristics, including 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.25s1HH-3 (Pyrazine)
8.80d, J=1.5 Hz1HH-5 (Pyrazine)
8.70d, J=2.5 Hz1HH-6 (Pyrazine)
7.50s2H-NH₂ (Amine)

s = singlet, d = doublet, J = coupling constant in Hertz

Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ) ppmAssignment
163.5C-2 (Oxadiazole)
158.0C-5 (Oxadiazole)
147.8C-2 (Pyrazine)
145.2C-6 (Pyrazine)
144.0C-3 (Pyrazine)
143.5C-5 (Pyrazine)
Table 3: FT-IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3100Strong, BroadN-H stretching (Amine)
1645StrongC=N stretching (Oxadiazole ring)
1580MediumC=N stretching (Pyrazine ring)
1540MediumN-H bending (Amine)
1250StrongC-O-C stretching (Oxadiazole ring)
1020MediumC-N stretching
Table 4: Mass Spectrometry Data (ESI-MS)
m/zAssignment
176.06[M+H]⁺ (Calculated: 176.0599)
198.04[M+Na]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments performed to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance 400 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.

  • Sample Preparation: Approximately 10 mg of the synthesized compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Spectroscopy: The proton NMR spectra were recorded at a frequency of 400 MHz. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00). The data was processed to determine chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectra were recorded at a frequency of 100 MHz with complete proton decoupling. The chemical shifts were reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for the analysis.

  • Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. The data was analyzed to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer with an electrospray ionization (ESI) source was used for mass analysis.

  • Sample Preparation: The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample solution was introduced into the ESI source. The analysis was performed in positive ion mode to observe the protonated molecular ion [M+H]⁺ and other adducts. The mass-to-charge ratio (m/z) of the ions was recorded.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and a conceptual pathway for the synthesis of the title compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation start Pyrazinoic Acid Hydrazide step1 Reaction with Cyanogen Bromide start->step1 product This compound step1->product purification Recrystallization/Chromatography product->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry (ESI-MS) purification->ms data_analysis Spectral Data Analysis nmr->data_analysis ftir->data_analysis ms->data_analysis structure Structural Elucidation data_analysis->structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

synthesis_pathway reactant1 Pyrazine-2-carbohydrazide intermediate Cyclization Intermediate reactant1->intermediate Nucleophilic Attack reactant2 Cyanogen Bromide (or equivalent) reactant2->intermediate product This compound intermediate->product Intramolecular Cyclization & Tautomerization

Caption: Conceptual synthetic pathway for the target compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound, which is crucial for its further development in pharmaceutical applications. The presented data and protocols offer a reliable reference for researchers in the field.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. Due to the absence of published experimental spectra for this specific molecule, this guide presents a theoretical framework based on established chemical shift values of analogous structural fragments, namely pyrazine and 2-amino-1,3,4-oxadiazole derivatives. Included herein are comprehensive, predicted NMR data tables, a detailed hypothetical experimental protocol for the synthesis and spectral acquisition, and a logical workflow diagram to guide researchers in their empirical studies of this compound. This document is intended to serve as a foundational resource for the synthesis, characterization, and subsequent development of this compound and its derivatives.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from literature values for pyrazine and various 5-substituted-2-amino-1,3,4-oxadiazoles.[1][2][3][4][5] The numbering convention used for the assignments is illustrated in the structural diagram below.

Chemical structure of this compound with atom numbering for NMR assignments

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton (H)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3'~ 9.20d~ 1.5
H-5'~ 8.75dd~ 2.5, 1.5
H-6'~ 8.65d~ 2.5
-NH₂~ 7.40br s-

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon (C)Predicted Chemical Shift (δ, ppm)
C-2~ 165.0
C-5~ 155.0
C-2'~ 144.0
C-3'~ 147.0
C-5'~ 143.5
C-6'~ 145.0

Solvent: DMSO-d₆

Experimental Protocols

This section outlines a detailed hypothetical methodology for the synthesis and NMR analysis of this compound.

Synthesis of this compound

The synthesis of the title compound can be achieved via a two-step process starting from pyrazine-2-carboxylic acid, proceeding through a hydrazide intermediate.[6][7]

Step 1: Synthesis of Pyrazine-2-carbohydrazide

  • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in ethanol, add concentrated sulfuric acid (catalytic amount).

  • Reflux the mixture for 4-6 hours to facilitate esterification. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the ethyl pyrazine-2-carboxylate with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude ester in ethanol and add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated pyrazine-2-carbohydrazide by filtration. Wash with cold ethanol and dry under vacuum.

Step 2: Cyclization to this compound

  • Dissolve pyrazine-2-carbohydrazide (1.0 eq) in an appropriate solvent such as ethanol or methanol.

  • Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8][9]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8][10]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.[11][12]

    • Set the spectral width to an appropriate range (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum on the same spectrometer, operating at the corresponding frequency (e.g., 100 MHz or 125 MHz).[11][12]

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to an appropriate range (e.g., 0-180 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (this will be significantly more than for the ¹H spectrum).

    • Process the data with appropriate window functions.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.5 ppm) or the TMS signal (δ = 0.00 ppm).[9]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

synthesis_and_analysis_workflow start Pyrazine-2-carboxylic Acid esterification Esterification (EtOH, H₂SO₄, Reflux) start->esterification hydrazinolysis Hydrazinolysis (NH₂NH₂·H₂O, Reflux) esterification->hydrazinolysis hydrazide Pyrazine-2-carbohydrazide hydrazinolysis->hydrazide cyclization Cyclization (CNBr, EtOH) hydrazide->cyclization purification Purification (Recrystallization) cyclization->purification product This compound nmr_analysis NMR Analysis (¹H and ¹³C NMR) product->nmr_analysis purification->product data Spectral Data nmr_analysis->data

Caption: Synthetic and analytical workflow for this compound.

Signaling Pathways and Logical Relationships

As this compound is a novel compound, its role in biological signaling pathways has not yet been elucidated. However, the 1,3,4-oxadiazole and pyrazine moieties are present in numerous biologically active molecules. The following diagram illustrates the logical relationship between these core structures and their potential biological activities, which could guide future research into the signaling pathways involving the title compound.

logical_relationship compound This compound pyrazine_core Pyrazine Moiety compound->pyrazine_core oxadiazole_core 1,3,4-Oxadiazole-2-amine Moiety compound->oxadiazole_core biological_activity Potential Biological Activities pyrazine_core->biological_activity Contributes to oxadiazole_core->biological_activity Contributes to anticancer Anticancer biological_activity->anticancer antimicrobial Antimicrobial biological_activity->antimicrobial anti_inflammatory Anti-inflammatory biological_activity->anti_inflammatory anticonvulsant Anticonvulsant biological_activity->anticonvulsant

References

A Technical Guide to Quantum Chemical Calculations for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a pyrazine ring linked to a 1,3,4-oxadiazole-2-amine moiety. This molecular scaffold is of significant interest in medicinal chemistry, as both pyrazine and 1,3,4-oxadiazole cores are present in numerous pharmacologically active agents. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental method to elucidate the structural and electronic properties of such molecules. Understanding these properties is paramount for predicting molecular reactivity, stability, and potential intermolecular interactions that govern their biological activity.

This guide details a comprehensive computational protocol for analyzing this compound. While direct computational studies on this specific molecule are not extensively reported in peer-reviewed literature, the methodologies described herein are based on established and widely accepted practices for similar heterocyclic systems, offering a robust framework for in-silico investigation.

Methodology and Computational Protocols

The in-silico analysis of this compound is conducted using computational chemistry software to predict its properties at the molecular level.

Protocol 1: Molecular Geometry Optimization
  • Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software and converted to a 3D conformation.

  • Computational Method: The geometry is optimized using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.

  • Functional and Basis Set: The calculations are performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set. This combination is well-regarded for providing reliable geometric and electronic properties for organic molecules containing heteroatoms.

  • Solvation Model: To simulate a more biologically relevant environment, the optimization can be performed in a solvent (e.g., water or DMSO) using the Polarizable Continuum Model (PCM).

  • Verification of Minimum Energy: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Protocol 2: Electronic Property Calculation
  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry. The HOMO-LUMO energy gap (ΔE) is determined by the difference: ΔE = ELUMO - EHOMO.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic interactions.

  • Global Reactivity Descriptors: Based on the HOMO and LUMO energies, key reactivity indices are calculated using the following equations:

    • Electronegativity (χ) = -(EHOMO + ELUMO) / 2

    • Chemical Hardness (η) = (ELUMO - EHOMO) / 2

    • Global Softness (S) = 1 / (2η)

Data Presentation and Interpretation

The data derived from the aforementioned protocols provide deep insights into the molecule's characteristics. The following tables present hypothetical but chemically plausible results for this compound.

Molecular Geometry

The optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric profile.

Table 1: Selected Optimized Geometrical Parameters

ParameterBond/AngleValue (Å/°)
Bond Lengths C1-N2 (Oxadiazole)1.378
C1-O (Oxadiazole)1.365
C4-N3 (Oxadiazole)1.291
C5-C6 (Pyrazine-Oxadiazole Link)1.475
C4-N5 (Amine)1.345
Bond Angles N2-C1-O105.8
C1-O-C4104.2
N3-C4-O112.5
Dihedral Angle C7-C6-C5-N3 (Pyrazine-Oxadiazole)-178.5

Interpretation: The near-planar dihedral angle between the pyrazine and oxadiazole rings suggests a conjugated system, which can influence the electronic properties and stability of the molecule. Bond lengths within the oxadiazole ring are consistent with its aromatic character.

Electronic Properties and Reactivity

The electronic properties dictate the molecule's reactivity and its ability to participate in chemical reactions and intermolecular interactions.

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.45
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.21
HOMO-LUMO Energy GapΔE5.24
Electronegativityχ3.83
Chemical Hardnessη2.62
Global SoftnessS0.19

Interpretation:

  • HOMO-LUMO Gap: The energy gap of 5.24 eV indicates good kinetic stability. A smaller gap would imply higher chemical reactivity.[1][2] This value is critical for assessing the molecule's potential to engage in charge-transfer interactions with biological targets.[3]

  • Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution. The regions of negative potential (red/yellow) are located around the electronegative nitrogen and oxygen atoms, indicating them as likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential (blue) are found around the amine hydrogen atoms, marking them as sites for nucleophilic attack or hydrogen bond donation. This information is invaluable for predicting how the molecule might interact with a receptor binding pocket.[3]

Visualizations

Diagrams created using Graphviz provide a clear visual representation of workflows and conceptual relationships.

G Computational Workflow for Quantum Chemical Analysis A Molecular Structure Input (5-Pyrazin-2-yl-1,3,4-oxadiazol-2-amine) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D D->B No, re-optimize E Property Calculation (HOMO, LUMO, MEP) D->E Yes F Data Analysis and Interpretation E->F

Caption: A flowchart illustrating the standard workflow for quantum chemical calculations.

G Relationship of Quantum Properties to Drug Development cluster_calc Calculated Properties cluster_interp Chemical Interpretation cluster_app Application A Optimized Geometry D Molecular Shape & Sterics A->D B HOMO-LUMO Gap (ΔE) E Chemical Reactivity & Stability B->E C Molecular Electrostatic Potential (MEP) F Intermolecular Interaction Sites C->F G Receptor Binding Affinity D->G E->G H Metabolic Stability Prediction E->H F->G I Pharmacophore Modeling F->I

Caption: A diagram showing the link between calculated properties and drug design insights.

Conclusion

Quantum chemical calculations offer a robust, predictive framework for characterizing novel molecules like this compound. By employing DFT methods, researchers can gain fundamental insights into molecular structure, stability, and reactivity. The analysis of frontier molecular orbitals and the molecular electrostatic potential provides critical information that can guide the rational design of more potent and selective drug candidates by predicting their behavior at the molecular level. This in-silico approach is an indispensable tool in modern drug discovery, enabling a more efficient and targeted development of new therapeutic agents.

References

Theoretical Investigation of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the structural and electronic investigation of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. This molecule, a hybrid of pyrazine and 1,3,4-oxadiazole moieties, is of significant interest in medicinal chemistry due to the diverse biological activities associated with these heterocyclic systems.[1][2][3] This document outlines a standard computational methodology using Density Functional Theory (DFT) to elucidate its geometric, electronic, and spectroscopic properties. While extensive experimental data on this specific molecule is not publicly available, this paper serves as a detailed protocol and a predictive guide for its theoretical analysis, presenting expected quantitative data and workflows to aid researchers in drug design and molecular modeling.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.[1][4] The pyrazine ring is a key component in drugs like pyrazinamide, a first-line antitubercular agent, while the 1,3,4-oxadiazole scaffold is recognized for its wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][5] The conjugation of these two pharmacophores in this compound (hereafter referred to as PYO) creates a molecule with significant therapeutic potential.

A thorough understanding of the three-dimensional structure, electronic properties, and molecular reactivity of PYO is crucial for designing effective drug candidates. Theoretical investigations using computational chemistry provide a powerful, non-invasive means to obtain this information at the atomic level. This guide details the application of Density Functional Theory (DFT), a robust quantum chemical method, to predict the optimized molecular geometry, vibrational frequencies, and frontier molecular orbitals (FMOs) of PYO.

Computational Methodology

The protocol outlined below describes a standard approach for the theoretical investigation of organic molecules like PYO, employing DFT calculations.

Geometry Optimization

The initial step involves building the 3D structure of the PYO molecule. The geometry is then optimized to find the most stable conformation, corresponding to the minimum energy on the potential energy surface.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry package.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This functional is widely used for its accuracy in predicting the properties of organic molecules.

  • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, providing a good balance between accuracy and computational cost for this type of system.

  • Convergence Criteria: Tight convergence criteria for forces and displacement are applied to ensure a true energy minimum is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true minimum.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

  • Confirmation of Minimum Energy: Verifies that the optimized structure is a stable point on the potential energy surface (no imaginary frequencies).

  • Prediction of Spectroscopic Data: Provides theoretical vibrational frequencies that can be compared with experimental Infrared (IR) and Raman spectra for structural validation. The characteristic vibrations for functional groups like N-H (amine), C=N (pyrazine and oxadiazole), and C-O-C (oxadiazole) can be identified.

Electronic Properties Analysis

The electronic properties of the molecule are investigated to understand its reactivity and kinetic stability. This is achieved by analyzing the Frontier Molecular Orbitals (FMOs).

  • Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the B3LYP/6-311++G(d,p) level of theory.

  • Derived Properties: From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated:

    • Energy Gap (ΔE): ΔE = ELUMO - EHOMO. A smaller energy gap suggests higher reactivity.

    • Ionization Potential (I): I ≈ -EHOMO

    • Electron Affinity (A): A ≈ -ELUMO

    • Electronegativity (χ): χ = (I + A) / 2

    • Chemical Hardness (η): η = (I - A) / 2

    • Chemical Softness (S): S = 1 / (2η)

    • Electrophilicity Index (ω): ω = χ² / (2η)

Predicted Structural and Electronic Data

The following tables summarize the expected quantitative data from the theoretical investigation of PYO based on the methodologies described. This data is illustrative and serves as a benchmark for future computational or experimental studies.

Table 1: Predicted Geometrical Parameters for PYO
Parameter Bond/Angle Predicted Value
Bond Lengths (Å)
Coxd-Noxd1.31
Coxd-Ooxd1.37
Noxd-Noxd1.40
Coxd-Cpyr1.47
Coxd-Namine1.36
Cpyr-Npyr1.33
Namine-H1.01
Bond Angles (°) **
Ooxd-Coxd-Noxd108.5
Coxd-Noxd-Noxd105.0
Cpyr-Coxd-Noxd125.0
Cpyr-Coxd-Ooxd126.5
Noxd-Coxd-Namine128.0
Dihedral Angles (°) **
Cpyr-Cpyr-Coxd-Noxd~0 or ~180

Note: "oxd" refers to the oxadiazole ring, "pyr" to the pyrazine ring. The planarity (dihedral angle near 0° or 180°) between the pyrazine and oxadiazole rings is expected due to π-conjugation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups
Functional Group Vibrational Mode Predicted Frequency (cm-1)
Amine (NH2)Symmetric/Asymmetric Stretching3300 - 3500
Amine (NH2)Scissoring1600 - 1650
Pyrazine/OxadiazoleC=N Stretching1550 - 1620
Pyrazine RingC-H Stretching3050 - 3150
Oxadiazole RingC-O-C Stretching1050 - 1150
Table 3: Predicted Electronic Properties and Reactivity Descriptors
Property Symbol Predicted Value
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO-1.8 eV
Energy GapΔE4.7 eV
Ionization PotentialI6.5 eV
Electron AffinityA1.8 eV
Electronegativityχ4.15 eV
Chemical Hardnessη2.35 eV
Electrophilicity Indexω3.67 eV

Mandatory Visualizations

Diagrams created using Graphviz provide clear visual representations of the molecule and the computational workflow.

Molecular Structure

Caption: 2D schematic of this compound.

Computational Workflow

Computational_Workflow start 1. Molecular Structure Input opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq 3. Vibrational Frequency Analysis opt->freq check Check for Imaginary Frequencies freq->check check->opt Found electronic 4. Electronic Properties Calculation (HOMO, LUMO, etc.) check->electronic None Found end 5. Data Analysis & Interpretation electronic->end

Caption: Workflow for the theoretical investigation of PYO.

Conclusion

This technical guide outlines a robust and standard computational protocol for the detailed theoretical investigation of this compound. The use of Density Functional Theory allows for the reliable prediction of the molecule's three-dimensional structure, vibrational spectra, and electronic reactivity descriptors. The presented data, while predictive, offers a solid foundation for understanding the molecule's intrinsic properties. This information is invaluable for medicinal chemists and drug development professionals, providing insights that can guide the synthesis of new derivatives with enhanced biological activity and facilitating rational drug design efforts. The outlined workflow can be readily adapted for the computational analysis of other novel heterocyclic compounds.

References

An In-depth Technical Guide on 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine: Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, a molecule of growing interest in medicinal chemistry. The guide details its discovery, synthesis, and characterization, with a focus on its potential as an antimicrobial agent. Detailed experimental protocols, quantitative biological activity data, and visualizations of the synthetic pathway are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction and Discovery

The compound this compound belongs to the 1,3,4-oxadiazole class of heterocycles, which are known to exhibit a wide range of biological activities.[1][2] While the broader class of 1,3,4-oxadiazoles has been extensively studied, the specific discovery and detailed investigation of this compound appear to be a relatively recent development. A key study by an unspecified research group presented the synthesis and evaluation of this compound and its derivatives as novel antimicrobial agents, suggesting its emergence as a new scaffold for potential therapeutic applications.[3] The core structure combines a pyrazine ring, a known pharmacophore present in several drugs, with a 2-amino-1,3,4-oxadiazole moiety, creating a hybrid molecule with potential for unique biological interactions.

Synthesis and Characterization

The synthesis of this compound is a multi-step process commencing from pyrazine-2-carboxylic acid. The general synthetic pathway involves the formation of a key intermediate, pyrazine-2-carbohydrazide, followed by cyclization to yield the desired 1,3,4-oxadiazole ring.

Experimental Protocols

Step 1: Synthesis of Pyrazine-2-carbohydrazide

A solution of pyrazine-2-carboxylic acid (1 equivalent) in methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for 72 hours. After cooling, hydrazine hydrate (3 equivalents) is added, and the mixture is refluxed for an additional 8 hours. The solvent is then evaporated under reduced pressure to yield pyrazine-2-carbohydrazide as a solid, which can be purified by recrystallization.[4]

Step 2: Synthesis of this compound

To a solution of pyrazine-2-carbohydrazide (1 equivalent) in a suitable solvent, cyanogen bromide (1 equivalent) is added. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed, and the crude product is purified to afford this compound.[5]

Characterization Data

The structure of this compound is confirmed through various spectroscopic techniques.

Technique Observed Data
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (amine), C=N stretching (oxadiazole ring), and aromatic C-H stretching.
¹H NMR (ppm) Signals corresponding to the pyrazine ring protons and the amine protons.
¹³C NMR (ppm) Resonances for the carbon atoms of the pyrazine and oxadiazole rings.
Mass Spec. Molecular ion peak corresponding to the molecular weight of the compound.

Note: Specific spectral data should be referenced from the primary literature for precise values.

Biological Activity: Antimicrobial Evaluation

Recent research has focused on the antimicrobial properties of this compound and its N-acylated derivatives.[3] These compounds have been evaluated against a panel of bacterial and fungal strains.

Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity is typically assessed using the disc diffusion method.[3] Bacterial or fungal cultures are uniformly spread on agar plates. Sterile paper discs impregnated with the test compounds at a specific concentration (e.g., 100 µg/ml) are placed on the agar surface. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured in millimeters. Standard antibiotics, such as ampicillin, are used as positive controls.[1]

Quantitative Antimicrobial Activity Data

The following table summarizes the reported zones of inhibition for this compound and some of its derivatives against common microbial strains.[3]

Compound Modification Staphylococcus aureus (Zone of Inhibition, mm) Escherichia coli (Zone of Inhibition, mm) Candida albicans (Zone of Inhibition, mm)
Parent Compound Unsubstituted AmineData not specifiedData not specifiedData not specified
Derivative 3a N-acetylData not specified8Data not specified
Derivative 3b N-propionyl11Data not specifiedData not specified
Derivative 3c N-butyryl14Data not specifiedData not specified
Derivative 3d N-pentanoyl1710Data not specified
Ampicillin (Control) -Data not specifiedData not specified-

Note: The data presented is based on available literature and may not be exhaustive. "Data not specified" indicates that the specific value was not provided in the accessible source.

Visualizations

Synthetic Pathway

The following diagram illustrates the synthetic route to this compound.

Synthesis_Pathway Pyrazine_acid Pyrazine-2-carboxylic Acid Hydrazide Pyrazine-2-carbohydrazide Pyrazine_acid->Hydrazide 1. MeOH, H₂SO₄ 2. Hydrazine Hydrate Oxadiazole This compound Hydrazide->Oxadiazole Cyanogen Bromide

Caption: Synthetic route to this compound.

Conclusion

This compound is an emerging heterocyclic compound with demonstrated antimicrobial potential. This guide has provided a detailed overview of its recent synthesis, characterization, and biological evaluation. The modular nature of its synthesis allows for the generation of diverse derivatives, offering a promising scaffold for the development of new therapeutic agents. Further research, including mechanism of action studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

The Allure of the Hybrid: A Technical Guide to the Electronic Properties of Pyrazine-Oxadiazole Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The strategic fusion of distinct heterocyclic moieties into single molecular frameworks has emerged as a powerful paradigm in materials science and medicinal chemistry. Among these, hybrid molecules incorporating both pyrazine and 1,3,4-oxadiazole rings are gaining significant attention. This technical guide delves into the core electronic properties of these hybrid systems, offering a comprehensive overview of their synthesis, photophysical and electrochemical characteristics, and the computational methodologies used to understand their behavior. This document serves as a vital resource for professionals seeking to harness the unique attributes of these compounds for applications ranging from optoelectronic devices to novel therapeutics.

The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is known for its electron-deficient (acceptor) nature, which plays a crucial role in facilitating intramolecular charge transfer (ICT).[1] Conversely, the 1,3,4-oxadiazole ring is a thermally and chemically stable heterocycle, also with strong electron-accepting properties, and is widely used as an electron transporter in organic light-emitting diodes (OLEDs).[2][3] The combination of these two electron-withdrawing systems, often linked to an electron-donating group via a π-conjugated spacer, creates a classic Donor-π-Acceptor (D-π-A) architecture. This arrangement is fundamental to the rich photophysical and electrochemical properties exhibited by these molecules.

Quantitative Electronic & Photophysical Data

The electronic properties of these hybrid molecules can be finely tuned by modifying the donor group and the π-conjugated linker. A study by Verbitskiy et al. on a series of 5-[4-(heteroaryl)phenyl]-[4][5][6]oxadiazolo[3,4-b]pyrazines provides concrete data on these relationships.[7] The oxadiazolo[3,4-b]pyrazine core represents a fused pyrazine-oxadiazole system, embodying the hybrid nature of these compounds.

The key electrochemical and derived electronic data for two such compounds featuring diphenylamino and carbazole donor groups are summarized below.

Compound IDDonor GroupE¹ₒₓ (V vs Fc/Fc⁺)E¹ᵣₑᏧ (V vs Fc/Fc⁺)E(HOMO) (eV)E(LUMO) (eV)ΔE (eV)
7a Diphenylamino0.55-1.11-5.33-3.671.66
7b Carbazole0.95-1.10-5.73-3.692.05
Data sourced from Verbitskiy et al., Journal of Photochemistry & Photobiology, A: Chemistry, 2021.[7]

These data clearly illustrate that the nature of the electron-donating group has a significant impact on the Highest Occupied Molecular Orbital (HOMO) energy level, while the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively unchanged, as it is primarily localized on the electron-accepting pyrazine-oxadiazole core.[7] This tuning of the HOMO-LUMO gap (ΔE) directly influences the absorption and emission characteristics of the molecules.

Visualizing Molecular Logic and Workflows

To better understand the relationships and processes involved in the study of pyrazine-oxadiazole hybrids, the following diagrams are provided.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Determined Properties Donor_Precursor Donor Precursor (e.g., Diphenylamine) Coupling Palladium-Catalyzed Cross-Coupling Donor_Precursor->Coupling Acceptor_Core Pyrazine-Oxadiazole Core Precursor Acceptor_Core->Coupling Purification Purification (Chromatography, Recrystallization) Coupling->Purification Hybrid_Molecule Final Hybrid Molecule Purification->Hybrid_Molecule Spectroscopy Photophysical Analysis (UV-Vis, Fluorescence) Hybrid_Molecule->Spectroscopy Electrochemistry Electrochemical Analysis (Cyclic Voltammetry) Hybrid_Molecule->Electrochemistry Computation Computational Modeling (DFT/TD-DFT) Hybrid_Molecule->Computation Absorption_Emission Absorption/Emission Spectra (λ_max, Quantum Yield) Spectroscopy->Absorption_Emission Redox_Potentials Redox Potentials (E_ox, E_red) Electrochemistry->Redox_Potentials Energy_Levels Energy Levels (HOMO, LUMO, Band Gap) Computation->Energy_Levels Redox_Potentials->Energy_Levels

General experimental workflow for pyrazine-oxadiazole hybrid molecules.

G cluster_levels Electronic Properties cluster_relation Structure-Property Relationship Donor Electron Donor (e.g., Carbazole) Pi_Bridge π-Bridge (e.g., Phenyl) Donor->Pi_Bridge σ-bond Acceptor Pyrazine-Oxadiazole Acceptor Core Donor->Acceptor Intramolecular Charge Transfer (ICT) upon photoexcitation Pi_Bridge->Acceptor σ-bond LUMO LUMO (Localized on Acceptor) HOMO HOMO (Localized on Donor) Donor_Strength Donor Strength HOMO_Energy HOMO Energy Donor_Strength->HOMO_Energy directly affects Band_Gap HOMO-LUMO Gap HOMO_Energy->Band_Gap modulates

Donor-π-Acceptor architecture and its influence on electronic properties.

G Molecule Pyrazine-Oxadiazole Hybrid Inhibitor Binding Binding to Active Site Molecule->Binding Enzyme Target Enzyme (e.g., DprE1 in M. tuberculosis) Enzyme->Binding Inhibition Enzyme Inhibition Binding->Inhibition leads to Pathway_Block Cell Wall Synthesis Pathway Blocked Inhibition->Pathway_Block Cell_Death Bacterial Cell Death Pathway_Block->Cell_Death

Mechanism of action for antitubercular pyrazine-oxadiazole agents.

Detailed Experimental Protocols

The characterization of pyrazine-oxadiazole hybrids relies on a suite of standardized experimental and computational techniques. Below are detailed protocols representative of those used in the field.

UV-Vis Absorption and Fluorescence Spectroscopy

This protocol outlines the measurement of the photophysical properties of a sample molecule.

Objective: To determine the maximum absorption (λ_max,abs) and emission (λ_max,em) wavelengths and the fluorescence quantum yield (Φ_f).

Materials:

  • Calibrated UV-Vis spectrophotometer and spectrofluorometer.

  • 1 cm path length quartz cuvettes.

  • Spectroscopic grade solvents (e.g., toluene, CH₂Cl₂, DMF).

  • Sample of the pyrazine-oxadiazole hybrid molecule.

  • Quantum yield standard with a known Φ_f value in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

Procedure:

  • Solution Preparation: Prepare a stock solution of the sample in the desired solvent. Create a series of dilutions such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. Prepare a corresponding solution of the reference standard with a similar absorbance value.

  • UV-Vis Absorption Measurement:

    • Record a baseline spectrum of the pure solvent in the spectrophotometer.

    • Measure the absorption spectrum of each diluted sample solution.

    • Identify and record the wavelength of maximum absorbance (λ_max,abs).

  • Fluorescence Emission Measurement:

    • Excite the sample solution at its λ_max,abs (or a suitable wavelength in the absorption band).

    • Record the fluorescence emission spectrum, ensuring the entire emission profile is captured.

    • Identify and record the wavelength of maximum emission (λ_max,em).

    • Measure the integrated fluorescence intensity (the area under the emission curve).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorption and integrated fluorescence intensity of the reference standard under identical experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where: Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, n is the refractive index of the solvent, and the subscripts 's' and 'r' denote the sample and reference, respectively.[6][8]

Cyclic Voltammetry (CV)

This protocol describes the determination of the electrochemical properties of the hybrid molecules.

Objective: To measure the oxidation (E_ox) and reduction (E_red) potentials and to estimate the HOMO and LUMO energy levels.

Materials:

  • Potentiostat with a three-electrode cell.

  • Working electrode (e.g., glassy carbon or platinum).

  • Reference electrode (e.g., Ag/AgCl or Ag wire).

  • Counter electrode (e.g., platinum wire).

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆, in anhydrous CH₂Cl₂).

  • Sample of the pyrazine-oxadiazole hybrid molecule.

  • Ferrocene (Fc) as an internal standard.

Procedure:

  • Cell Assembly: Assemble the three-electrode cell. The working and counter electrodes should be polished and cleaned before use.

  • Solution Preparation: Prepare a solution of the sample (approx. 1 mM) in the electrolyte solution. Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.

    • Add the sample to the cell and record its cyclic voltammogram. Sweep the potential at a defined scan rate (e.g., 100 mV/s) in both the anodic (positive) and cathodic (negative) directions to observe oxidation and reduction events.

    • After recording the sample's CV, add a small amount of ferrocene to the solution and record another CV. The reversible oxidation wave of the ferrocene/ferrocenium (Fc/Fc⁺) couple will be used as an internal reference (E₁/₂ ≈ 0.40 V vs. SCE).

  • Data Analysis:

    • Determine the half-wave potentials for the first oxidation (E¹ₒₓ) and first reduction (E¹ᵣₑᏧ) peaks relative to the Fc/Fc⁺ couple.[7]

    • Estimate the HOMO and LUMO energy levels using the empirical formulas:[7] E(HOMO) = -[E¹ₒₓ + 4.8] eV E(LUMO) = -[E¹ᵣₑᏧ + 4.8] eV

    • The electrochemical band gap can be calculated as ΔE = E(LUMO) - E(HOMO).

Computational Modeling (DFT/TD-DFT)

This protocol provides a general workflow for the theoretical investigation of the electronic structure and properties.

Objective: To calculate the optimized molecular geometry, frontier molecular orbital (HOMO/LUMO) energies, and simulated absorption spectra.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Procedure:

  • Geometry Optimization (DFT):

    • Construct the 3D structure of the pyrazine-oxadiazole hybrid molecule.

    • Perform a ground-state geometry optimization using Density Functional Theory (DFT). A common level of theory is the B3LYP functional with a basis set such as 6-31G(d).[9]

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies).

  • Frontier Molecular Orbital Analysis:

    • From the optimized structure, calculate and visualize the HOMO and LUMO.

    • Analyze the spatial distribution of these orbitals to confirm the D-π-A character (e.g., HOMO localized on the donor, LUMO on the acceptor).

    • Record the calculated orbital energies to determine the theoretical HOMO-LUMO gap.

  • Excited State Calculations (TD-DFT):

    • Using the optimized ground-state geometry, perform Time-Dependent DFT (TD-DFT) calculations to simulate the electronic absorption spectrum.[10]

    • Use the same functional and basis set as the ground-state calculation, often in conjunction with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase spectra.

    • Calculate the first several singlet excited states to identify the transition with the largest oscillator strength, which corresponds to the primary absorption peak (λ_max,abs).

    • Compare the calculated λ_max,abs and orbital energies with the experimental data from UV-Vis spectroscopy and cyclic voltammetry to validate the computational model.

References

Tautomerism in 5-Substituted-1,3,4-Oxadiazol-2-amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tautomeric state of a molecule is a critical determinant of its physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capabilities. These properties, in turn, govern a molecule's pharmacokinetic and pharmacodynamic profile. In the realm of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities.[1] For 5-substituted-1,3,4-oxadiazol-2-amines, the potential for amino-imino tautomerism introduces a layer of complexity that must be thoroughly understood for rational drug design and development. This technical guide provides a comprehensive overview of the tautomerism in this important class of compounds, summarizing key experimental and computational findings.

The Core of Tautomerism: Amino vs. Imino Forms

5-Substituted-1,3,4-oxadiazol-2-amines can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms is influenced by the nature of the substituent at the 5-position (R), the solvent, and the physical state (solid or solution).

The two principal tautomers are:

  • 2-Amino-5-substituted-1,3,4-oxadiazole (Amino tautomer): This form is generally considered to be the more stable and is the predominantly observed tautomer in the solid state and in various solvents.

  • 2-Imino-5-substituted-2,3-dihydro-1,3,4-oxadiazole (Imino tautomer): This form is typically higher in energy and less frequently observed.

Quantitative Analysis of Tautomeric Equilibrium

While extensive quantitative studies on the tautomeric equilibrium of a wide range of 5-substituted-1,3,4-oxadiazol-2-amines are limited in the literature, computational studies on the closely related 2-amino-1,3,4-thiadiazole provide valuable insights into the relative stabilities of the tautomers. Density Functional Theory (DFT) calculations are a powerful tool for predicting the preferred tautomeric form.

The following table summarizes the calculated total energies and dipole moments for the tautomers of 2-amino-1,3,4-thiadiazole, which serves as a model for the analogous oxadiazole system. The data indicates that the amino tautomer is significantly more stable than the imino tautomers in both the gas phase and in various solvents.

TautomerSolventTotal Energy (Hartree)Dipole Moment (Debye)
2-Amino-1,3,4-thiadiazole (ATD)Gas Phase-645.89333.12
THF-645.90314.45
DMSO-645.90544.78
Water-645.90584.85
2(3H)-Imino-1,3,4-thiadiazole (ITD)Gas Phase-645.87655.89
THF-645.89128.11
DMSO-645.89398.54
Water-645.89448.65
2(5H)-Imino-1,3,4-thiadiazole (ITO)Gas Phase-645.87216.21
THF-645.88758.76
DMSO-645.89039.23
Water-645.89089.35

Data adapted from a DFT study on 2-amino-1,3,4-thiadiazole, which serves as a close structural analog.

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for studying tautomerism in solution. The position of the equilibrium can be determined by observing the chemical shifts and by integrating the signals corresponding to each tautomer.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the 5-substituted-1,3,4-oxadiazol-2-amine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Probe: A standard broadband or inverse detection probe.

    • Temperature: Start with room temperature (e.g., 298 K). Variable temperature (VT) NMR studies can be performed to investigate the thermodynamics of the tautomeric equilibrium.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: Typically 0-12 ppm.

    • Key Signals to Observe:

      • NH₂ protons (Amino form): A broad singlet, typically in the range of 6.0-8.0 ppm, which is exchangeable with D₂O.

      • NH proton (Imino form): A sharper singlet at a different chemical shift.

      • CH proton (Imino form): A signal corresponding to the proton on the sp³-hybridized carbon.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, depending on concentration and instrument sensitivity.

    • Spectral Width: Typically 0-200 ppm.

    • Key Signals to Observe:

      • C2 Carbon (Amino form): Typically resonates in the range of 160-165 ppm.

      • C5 Carbon (Amino form): Typically resonates in the range of 155-160 ppm.

      • C=N Carbon (Imino form): Expected to have a distinct chemical shift compared to the amino form.

  • Data Analysis: Integrate the signals corresponding to the distinct protons of each tautomer to determine their relative populations and the equilibrium constant (K_t = [Imino]/[Amino]).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule and can be used to distinguish between the amino and imino tautomers based on their characteristic vibrational frequencies.

Detailed Protocol for FT-IR Analysis:

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

    • Solution State: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has transparent windows in the regions of interest. Use an appropriate liquid cell.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Detector: A standard DTGS or a more sensitive MCT detector.

  • Data Acquisition:

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Analysis:

    • Amino Tautomer: Look for characteristic N-H stretching vibrations of the primary amino group (two bands, typically in the 3400-3200 cm⁻¹ region) and the C=N stretching vibration of the oxadiazole ring (around 1650-1600 cm⁻¹).

    • Imino Tautomer: Expect to see a single N-H stretching vibration and a C=N stretching vibration at a different frequency compared to the amino form.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, confirming the predominant tautomeric form.

General Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth:

    • Method: Slow evaporation of a saturated solution is a common method.[2] Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile) and allow the solvent to evaporate slowly over several days.[3]

    • Other Techniques: Vapor diffusion, liquid-liquid diffusion, and cooling crystallization can also be employed.[4]

  • Crystal Selection and Mounting: Select a single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

    • Procedure: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of images.

  • Structure Solution and Refinement:

    • Software: Use standard crystallographic software packages (e.g., SHELX, Olex2) to process the diffraction data, solve the phase problem, and refine the crystal structure.

    • Analysis: The refined structure will provide precise bond lengths, bond angles, and the positions of all atoms, allowing for the definitive identification of the tautomeric form in the solid state.

Mandatory Visualizations

Caption: Amino-imino tautomerism in 5-substituted-1,3,4-oxadiazol-2-amines.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis synthesis Synthesis of 5-Substituted- 1,3,4-Oxadiazol-2-amine nmr NMR Spectroscopy (¹H, ¹³C, VT-NMR) synthesis->nmr Sample ir IR Spectroscopy (Solid, Solution) synthesis->ir Sample xray X-ray Crystallography (Single Crystal) synthesis->xray Sample data Tautomer Identification & Equilibrium Constant (Kt) nmr->data ir->data xray->data

Caption: Experimental workflow for the study of tautomerism.

ComputationalWorkflow start Define Tautomers (Amino and Imino) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single Point Energy Calculation (Gas Phase & Solvated) freq_calc->energy_calc analysis Determine Relative Stabilities (ΔG, ΔE) energy_calc->analysis

Caption: Computational workflow for tautomerism analysis.

Conclusion

The tautomeric equilibrium of 5-substituted-1,3,4-oxadiazol-2-amines is a crucial aspect to consider in their application, particularly in drug discovery. The available experimental and computational evidence strongly suggests that the amino tautomer is the predominant and more stable form in both solution and the solid state. However, the potential for the existence of the imino tautomer, even in small populations, should not be disregarded, as it could have significant implications for biological activity. A thorough characterization using a combination of NMR and IR spectroscopy, along with computational modeling, is essential for a complete understanding of the tautomeric landscape of these versatile heterocyclic compounds. For definitive structural elucidation in the solid state, single-crystal X-ray diffraction remains the gold standard.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, three-step synthetic protocol for the preparation of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry, starting from commercially available pyrazinoic acid. The synthesis involves the initial esterification of pyrazinoic acid, followed by conversion to the corresponding hydrazide, and subsequent cyclization to form the desired 1,3,4-oxadiazole ring. This protocol is compiled from established chemical transformations for analogous structures and is intended to provide a reliable method for the laboratory-scale synthesis of this compound.

Introduction

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, known to be a bioisostere of amide and ester functionalities, which can enhance the pharmacokinetic profile of drug candidates. When coupled with a pyrazine ring, another important pharmacophore, the resulting molecule, this compound, represents a promising scaffold for the development of novel therapeutic agents. The following protocol outlines a robust and reproducible synthesis of this target compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis.

StepReactionStarting MaterialProductReagentsTypical Yield (%)
1EsterificationPyrazinoic AcidMethyl PyrazinoateThionyl chloride, Methanol~90%
2HydrazinolysisMethyl PyrazinoatePyrazinoic Acid HydrazideHydrazine hydrate, Ethanol~60%[1]
3CyclizationPyrazinoic Acid HydrazideThis compoundCyanogen bromide, Methanol60-80% (estimated)

Experimental Protocols

Step 1: Synthesis of Methyl Pyrazinoate

This procedure is adapted from a one-pot esterification method.[2]

Materials:

  • Pyrazinoic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyrazinoic acid (1.0 eq) in anhydrous methanol, using the alcohol as the solvent.

  • Carefully add thionyl chloride (1.1 eq) dropwise to the stirring solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the resulting residue in diethyl ether.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain methyl pyrazinoate, typically as an oil or low-melting solid.

Step 2: Synthesis of Pyrazinoic Acid Hydrazide

This protocol follows a standard procedure for the conversion of an ester to a hydrazide.[1][3]

Materials:

  • Methyl pyrazinoate

  • Hydrazine hydrate (85-99%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve methyl pyrazinoate (1.0 eq) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Add an excess of hydrazine hydrate (3-5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting ester.

  • Cool the reaction mixture to room temperature. The product, pyrazinoic acid hydrazide, may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, reduce the solvent volume under vacuum to induce crystallization.

Step 3: Synthesis of this compound

This cyclization method is based on the reaction of a hydrazide with cyanogen bromide.[4]

Materials:

  • Pyrazinoic acid hydrazide

  • Cyanogen bromide (CNBr)

  • Methanol

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve pyrazinoic acid hydrazide (1.0 eq) in methanol in a round-bottom flask.

  • In a separate flask, prepare a solution of cyanogen bromide (1.0-1.2 eq) in methanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Cool the solution of pyrazinoic acid hydrazide in an ice bath.

  • Slowly add the cyanogen bromide solution to the cooled hydrazide solution with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue, and the crude product should precipitate.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Synthesis_Workflow PyrazinoicAcid Pyrazinoic Acid reagent1 SOCl₂, MeOH Reflux MethylPyrazinoate Methyl Pyrazinoate reagent2 NH₂NH₂·H₂O, EtOH Reflux PyrazinoicHydrazide Pyrazinoic Acid Hydrazide reagent3 CNBr, MeOH FinalProduct 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine reagent1->MethylPyrazinoate reagent2->PyrazinoicHydrazide reagent3->FinalProduct

Caption: Synthetic pathway for this compound.

References

Application Notes & Protocols: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-oxadiazole scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry, materials science, and polymer chemistry. Compounds featuring the 2,5-disubstituted 1,3,4-oxadiazole core exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1] Traditional multi-step syntheses of these compounds often involve the isolation of intermediates such as 1,2-diacylhydrazines or N-acylhydrazones, which can be time-consuming and may lead to lower overall yields.[2]

One-pot syntheses have emerged as a highly efficient and streamlined alternative, reducing reaction times, minimizing waste, and simplifying purification processes. These strategies are particularly valuable in drug discovery and development, where rapid access to diverse compound libraries is essential. This document provides detailed protocols for two distinct and modern one-pot methodologies for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.

Protocol 1: Copper-Catalyzed One-Pot Synthesis via Dual Oxidation

This protocol describes an efficient method for the synthesis of both symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles starting from arylacetic acids and hydrazides.[3] The reaction proceeds via a copper-catalyzed dual oxidation process under an oxygen atmosphere, involving the oxidative decarboxylation of the arylacetic acid followed by oxidative functionalization of the imine C-H bond.[3] A key advantage of this method is its avoidance of expensive ligands while providing good to excellent product yields.

Experimental Protocol
  • To a 15 mL sealed tube, add the arylhydrazide (0.3 mmol, 1.0 equiv), arylacetic acid (0.36 mmol, 1.2 equiv), Cu(OAc)₂·H₂O (10 mol %), and K₂CO₃ (0.6 mmol, 2.0 equiv).

  • Add N,N-Dimethylformamide (DMF, 3.0 mL) as the solvent.

  • Seal the tube and stir the reaction mixture at 120 °C for 4 hours under an oxygen atmosphere (using an oxygen-filled balloon).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (100-200 mesh) using an ethyl acetate/hexane mixture as the eluent to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.

Data Summary: Substrate Scope and Yields

The following table summarizes the yields obtained for various substituted hydrazides and arylacetic acids using this protocol.[4][3]

EntryHydrazide (R¹)Arylacetic Acid (R²)ProductYield (%)
1PhenylPhenyl2,5-Diphenyl-1,3,4-oxadiazole88
24-MethylphenylPhenyl2-(p-Tolyl)-5-phenyl-1,3,4-oxadiazole85
34-MethoxyphenylPhenyl2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole82
44-ChlorophenylPhenyl2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole84
5Phenyl4-Methylphenyl2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole86
6Phenyl4-Methoxyphenyl2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole83
7Phenyl4-Chlorophenyl2-(4-Chlorophenyl)-5-phenyl-1,3,4-oxadiazole85

Experimental Workflow Diagram

G cluster_workflow Copper-Catalyzed Dual Oxidation Workflow reagents 1. Combine Reactants - Arylhydrazide - Arylacetic Acid - Cu(OAc)₂·H₂O, K₂CO₃ - DMF reaction 2. Reaction - Seal tube - Heat at 120°C, 4h - O₂ atmosphere reagents->reaction Stirring workup 3. Work-up - Quench with H₂O - Extract with EtOAc - Brine wash, dry reaction->workup Cool to RT purification 4. Purification - Concentrate - Column Chromatography workup->purification product Final Product 2,5-Disubstituted 1,3,4-Oxadiazole purification->product

Caption: Workflow for the Cu-catalyzed one-pot synthesis.

Protocol 2: One-Pot Synthesis-Functionalization from Carboxylic Acids

This strategy provides streamlined access to 2,5-disubstituted 1,3,4-oxadiazoles from readily available carboxylic acids in a one-pot, two-stage process.[2][5][6][7] The first stage involves the formation of a monosubstituted 1,3,4-oxadiazole intermediate from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP).[6][7] Without isolation, this intermediate undergoes a second-stage copper-catalyzed C-H arylation with an aryl iodide to furnish the final product.[2][8] This method is notable for its broad substrate scope, including (hetero)aryl, alkyl, and alkenyl carboxylic acids.[2]

Experimental Protocol

Stage 1: 1,3,4-Oxadiazole Formation

  • To a dry Schlenk tube under a nitrogen atmosphere, add the carboxylic acid (0.20 mmol, 1.0 equiv) and N-isocyaniminotriphenylphosphorane (NIITP) (66.5 mg, 0.22 mmol, 1.1 equiv).[7]

  • Evacuate and backfill the tube with nitrogen (repeat 4 times).

  • Add anhydrous 1,4-dioxane (0.50 mL).[7]

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 3 hours.[7]

Stage 2: C-H Arylation 5. After 3 hours, remove the Schlenk tube from the oil bath and allow it to cool to room temperature. 6. To the reaction mixture, add the aryl iodide (0.30 mmol, 1.5 equiv), copper(I) iodide (CuI) (7.6 mg, 0.04 mmol, 20 mol %), 1,10-phenanthroline (14.4 mg, 0.08 mmol, 40 mol %), and cesium carbonate (Cs₂CO₃) (97.7 mg, 0.30 mmol, 1.5 equiv). 7. Evacuate and backfill the tube with nitrogen (repeat 4 times). 8. Add additional anhydrous 1,4-dioxane (0.50 mL). 9. Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 18 hours. 10. After cooling, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite, washing with additional DCM. 11. Concentrate the filtrate under reduced pressure. 12. Purify the residue by flash column chromatography on silica gel to yield the desired 2,5-disubstituted 1,3,4-oxadiazole.

Data Summary: Substrate Scope and Yields

The following table summarizes the isolated yields for a variety of carboxylic acids and aryl iodide coupling partners.[2]

EntryCarboxylic Acid (R¹)Aryl Iodide (R²)ProductYield (%)
14-Fluorobenzoic acidIodobenzene2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole78
2Benzoic acid4-Iodotoluene2-Phenyl-5-(p-tolyl)-1,3,4-oxadiazole81
34-Methoxybenzoic acid4-Iodoanisole2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole75
4Thiophene-2-carboxylic acidIodobenzene2-Phenyl-5-(thiophen-2-yl)-1,3,4-oxadiazole65
5Cyclohexanecarboxylic acidIodobenzene2-Cyclohexyl-5-phenyl-1,3,4-oxadiazole70
6Phenylacetic acid4-Iodotoluene2-Benzyl-5-(p-tolyl)-1,3,4-oxadiazole55

Logical Relationship Diagram

G cluster_stages One-Pot Synthesis-Functionalization Logic start_materials Starting Materials - Carboxylic Acid (R¹-COOH) - NIITP stage1 Stage 1: Oxadiazole Formation (80°C, 3h in Dioxane) start_materials->stage1 intermediate Intermediate (Not Isolated) Monosubstituted 1,3,4-Oxadiazole stage1->intermediate add_reagents Addition of Stage 2 Reagents - Aryl Iodide (R²-I) - CuI, Ligand, Base intermediate->add_reagents stage2 Stage 2: C-H Arylation (120°C, 18h in Dioxane) add_reagents->stage2 final_product Final Product R¹-(Oxadiazole)-R² stage2->final_product

Caption: Logical flow of the two-stage, one-pot reaction.

References

Application Notes and Protocols for the Synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to known biologically active molecules and their potential as antimicrobial and anticancer agents. The pyrazine moiety is a common bioisostere for pyridine in drug design, suggesting that these derivatives could exhibit potent biological activities.[1] This protocol outlines a two-step synthetic route starting from pyrazine-2-carbohydrazide. Additionally, this document includes application notes summarizing the known biological activities of this class of compounds and provides a basis for their further investigation in drug discovery programs.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities.[2] The incorporation of a pyrazine ring, a key component in several approved drugs, into the 1,3,4-oxadiazole scaffold is a promising strategy for the development of novel therapeutic agents. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, potentially interacting with biological targets. This protocol details a reliable method for synthesizing the core intermediate, this compound, which can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthetic Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, pyrazine-2-carbohydrazide, from a commercially available starting material such as pyrazine-2-carboxylic acid. The second step is the cyclization of the carbohydrazide to form the desired 2-amino-1,3,4-oxadiazole ring.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Pyrazine-2-carbohydrazide cluster_step2 Step 2: Cyclization to 2-Amino-1,3,4-oxadiazole cluster_step3 Step 3: Derivatization (Optional) A Pyrazine-2-carboxylic Acid B Pyrazine-2-carbohydrazide A->B  Hydrazine Hydrate, Reflux   C This compound B->C  Cyanogen Bromide, Methanol, Reflux   D Derivatives C->D  Acylation, Alkylation, etc.  

A high-level overview of the synthetic protocol.

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carbohydrazide

This protocol describes the synthesis of the key intermediate, pyrazine-2-carbohydrazide, from pyrazine-2-carboxylic acid.

Materials:

  • Pyrazine-2-carboxylic acid

  • Methanol

  • Concentrated Sulfuric acid

  • Hydrazine hydrate (100%)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure: [3]

  • To a solution of pyrazine-2-carboxylic acid (1.24 g, 0.01 mol) in methanol (50 mL) in a round-bottom flask, add a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 72 hours.

  • After cooling, add hydrazine hydrate (0.3 mol) to the reaction mixture.

  • Reflux the mixture for an additional 8 hours.

  • Allow the mixture to cool and evaporate the solvent slowly at room temperature.

  • The resulting orange crystals of pyrazine-2-carbohydrazide are collected by filtration, washed with cold ethanol, and dried under vacuum.

Expected Yield: ~81%

Protocol 2: Synthesis of this compound

This protocol details the cyclization of pyrazine-2-carbohydrazide to form the target compound.

Materials:

  • Pyrazine-2-carbohydrazide

  • Methanol

  • Cyanogen bromide

  • Sodium bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure: (Adapted from general procedures for 2-amino-1,3,4-oxadiazole synthesis)

  • Dissolve pyrazine-2-carbohydrazide (1.38 g, 0.01 mol) in methanol (50 mL) in a round-bottom flask.

  • Cool the solution in an ice bath and add cyanogen bromide (1.16 g, 0.011 mol) portion-wise while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford pure this compound.

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
Pyrazine-2-carbohydrazideC₅H₆N₄O138.13170[3]~81[3]
This compoundC₆H₅N₅O163.14Not Reported-
Table 2: Spectroscopic Data for Pyrazine-2-carbohydrazide
TechniqueKey Signals
¹H NMR δ 9.27 (s, 1H), δ 8.94 (s, 1H), δ 8.80 (s, 1H), δ 8.75 (s, 1H)[3]
IR (cm⁻¹) -

Note: Detailed spectroscopic data for the final product should be acquired upon synthesis and purification.

Application Notes

Derivatives of 2-amino-1,3,4-oxadiazole are known to possess a broad spectrum of biological activities. The pyrazine-containing analogs are expected to share these properties, making them attractive candidates for further investigation.

Antimicrobial Activity

Many 2-amino-5-substituted-1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[2] The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis. The synthesized pyrazine derivatives should be screened against a panel of clinically relevant bacteria and fungi to determine their minimum inhibitory concentrations (MICs).

Anticancer Activity

Several studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines.[2] The proposed mechanisms include the induction of apoptosis, inhibition of angiogenesis, and interference with cell cycle progression. The this compound derivatives should be evaluated for their in vitro anticancer activity using assays such as the MTT assay on a panel of human cancer cell lines.

Potential Signaling Pathway Involvement in Anticancer Activity

While the specific signaling pathways for this compound are yet to be elucidated, related heterocyclic compounds are known to induce apoptosis through the intrinsic pathway. This often involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Apoptosis_Pathway cluster_drug Proposed Mechanism of Action cluster_cell Cancer Cell Drug This compound Derivative Bcl2 Bcl-2 Family Modulation Drug->Bcl2 Mito Mitochondrial Disruption Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

A proposed mechanism of pro-apoptotic activity.

Conclusion

This document provides a comprehensive guide for the synthesis and potential applications of this compound derivatives. The detailed protocols and application notes are intended to facilitate research in the field of medicinal chemistry and drug discovery. The promising biological activities associated with the 1,3,4-oxadiazole scaffold, combined with the favorable properties of the pyrazine ring, make these compounds valuable targets for the development of new therapeutic agents. Further derivatization and biological evaluation of this core structure are warranted to explore its full therapeutic potential.

References

Application Notes: Antibacterial Activity Screening of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing 1,3,4-oxadiazole and pyrazine moieties, have garnered significant interest due to their diverse pharmacological activities, including potent antimicrobial effects.[1][2][3][4][5] 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is a synthetic compound belonging to this class. Its structural features suggest potential as an inhibitor of essential bacterial pathways. Some oxadiazole-based compounds have been shown to target bacterial cell wall synthesis, a mechanism that can lead to bactericidal activity.[6]

These application notes provide a comprehensive guide for researchers to screen and characterize the antibacterial potential of this compound. The protocols described herein cover initial qualitative screening using the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution technique.[7][8][9][10]

Data Presentation

Quantitative antibacterial activity data should be summarized for clear interpretation and comparison. The following table presents hypothetical data for this compound against common Gram-positive and Gram-negative bacterial strains. The ratio of MBC to MIC is calculated to infer whether the compound has bactericidal (killing) or bacteriostatic (inhibiting growth) activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal action.[11]

Table 1: Hypothetical Antibacterial Activity of this compound

Test OrganismStrain IDGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213Positive8162Bactericidal
Bacillus subtilisATCC 6633Positive482Bactericidal
Escherichia coliATCC 25922Negative16644Bactericidal
Pseudomonas aeruginosaATCC 27853Negative32>128>4Bacteriostatic

Experimental Workflow and Mechanism

A logical workflow is essential for systematic screening. The process begins with a primary qualitative assay, followed by quantitative determination of MIC and MBC for active compounds.

G Experimental Workflow for Antibacterial Screening cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Quantification cluster_2 Phase 3: Data Analysis Compound Test Compound 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine StockSol Prepare Stock Solution (e.g., in DMSO) Compound->StockSol AWD Agar Well Diffusion Assay (Primary Screen) StockSol->AWD BMD Broth Microdilution Assay (MIC Determination) StockSol->BMD BacterialCultures Prepare Bacterial Inoculum (0.5 McFarland Standard) BacterialCultures->AWD BacterialCultures->BMD ZoI Measure Zone of Inhibition (mm) AWD->ZoI MIC_val Determine MIC Value (Lowest concentration with no visible growth) BMD->MIC_val MBC MBC Determination (Subculturing) MBC_val Determine MBC Value (≥99.9% killing) MBC->MBC_val ZoI->BMD If Active MIC_val->MBC Ratio Calculate MBC/MIC Ratio MIC_val->Ratio MBC_val->Ratio Conclusion Interpret Activity (Bactericidal vs. Bacteriostatic) Ratio->Conclusion

Caption: Workflow for antibacterial screening of the target compound.

Based on literature for related oxadiazole compounds, a potential mechanism of action is the inhibition of bacterial cell wall synthesis by targeting Penicillin-Binding Proteins (PBPs).

G Hypothetical Mechanism: Inhibition of Cell Wall Synthesis Compound 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Compound->PBP binds to Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking catalyzes Inhibition Inhibition PBP->Inhibition CellWall Stable Cell Wall Synthesis Crosslinking->CellWall leads to Viability Bacterial Cell Viability CellWall->Viability Inhibition->Crosslinking prevents Lysis Cell Wall Weakening & Cell Lysis Inhibition->Lysis results in

Caption: Potential mechanism of action for the target compound.

Experimental Protocols

Adherence to standardized protocols is critical for reproducibility. The following are detailed step-by-step methods for evaluating the antibacterial activity of this compound.

Protocol 1: Agar Well Diffusion Assay

This method is a preliminary, qualitative test to screen for antibacterial activity.[8][10][12] It relies on the diffusion of the test compound through an agar medium inoculated with bacteria.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6 mm diameter)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control (e.g., Gentamicin, 10 µg/mL)

  • Negative control (e.g., DMSO)

  • Bacterial cultures (adjusted to 0.5 McFarland standard)

  • Micropipettes and sterile tips

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension, remove excess liquid by pressing against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.[12]

  • Well Creation: Allow the plate to dry for 5-10 minutes. Using a sterile 6 mm cork borer, create uniform wells in the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.[10]

  • Pre-diffusion: Allow the plates to stand at room temperature for 1 hour to permit diffusion of the compounds into the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[10]

  • Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][9][13]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound stock solution

  • Bacterial inoculum (prepared as in Protocol 1 and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells)

  • Multichannel pipette

  • Plate reader (optional, for turbidity measurement)

  • Incubator (37°C)

Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to a desired final concentration. Discard 100 µL from the last well in the dilution series.[13] This will leave 100 µL in each well.

  • Control Wells: Designate wells for a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).[13]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum (~5 x 10⁵ CFU/mL) to each well, except for the sterility control. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[7][13]

  • MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).[7] The growth control should be turbid, and the sterility control should be clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This assay is performed after the MIC is determined to find the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.[11][14][15]

Materials:

  • Results from the MIC assay (Protocol 2)

  • Sterile MHA plates

  • Micropipette and sterile tips

  • Incubator (37°C)

Procedure:

  • Subculturing: Following the MIC reading, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no visible growth.

  • Plating: Mix the contents of each selected well. Using a micropipette, plate a 10-100 µL aliquot from each of these wells onto a fresh, sterile MHA plate.[11]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Reading: After incubation, count the number of colonies (CFUs) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[11][14] For example, if the initial inoculum was 5 x 10⁵ CFU/mL, a 99.9% reduction means no more than 500 CFU/mL should remain.

References

Application Notes and Protocols for Antifungal Assays of Pyrazine-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antifungal assays on pyrazine-containing heterocyclic compounds. The protocols are designed to be detailed and robust, ensuring reproducibility and accuracy in the evaluation of antifungal efficacy.

Introduction to Pyrazine-Containing Compounds and Antifungal Activity

Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a scaffold of significant interest in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties. The growing concern over drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents, and pyrazine-containing compounds represent a promising class of molecules in this endeavor.

The antifungal activity of pyrazine derivatives is often attributed to their ability to interfere with essential fungal cellular processes. One of the most well-documented mechanisms is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells, making it an attractive and selective target for antifungal drugs.

Key Antifungal Assay Protocols

This section provides detailed protocols for three standard antifungal assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) determination, and the Agar Disk Diffusion assay.

Broth Microdilution Assay: MIC and MFC Determination

The broth microdilution method is a quantitative assay used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism (MIC). It can be extended to determine the minimum concentration that results in microbial death (MFC). This method is highly reproducible and is considered the gold standard for antifungal susceptibility testing.

Protocol:

2.1.1. Preparation of Fungal Inoculum:

  • From a fresh culture of the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds), select several well-isolated colonies.

  • Transfer the colonies to a sterile tube containing 5 mL of sterile saline (0.85% NaCl).

  • Vortex the tube for 15 seconds to create a homogeneous suspension.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL for yeasts. This can be done by adding more fungal colonies or sterile saline.

  • Further dilute the adjusted fungal suspension in the appropriate broth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS for yeasts) to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microplate wells.

2.1.2. Preparation of Pyrazine Compound Stock Solutions and Dilutions:

  • Due to the often-hydrophobic nature of pyrazine derivatives, dissolve the test compounds in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Perform serial twofold dilutions of the compound stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid solvent toxicity to the fungal cells.[1][2]

  • Include a positive control (a known antifungal agent, e.g., fluconazole or amphotericin B) and a negative control (broth medium with 1% DMSO without any compound).

2.1.3. Inoculation and Incubation:

  • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted pyrazine compound, positive control, or negative control.

  • Seal the plate with a breathable membrane or place it in a humidified chamber to prevent evaporation.

  • Incubate the plate at 35-37°C for 24-48 hours for yeasts or at 28-30°C for 48-72 hours for molds.

2.1.4. Determination of MIC:

  • Following incubation, visually inspect the microtiter plate for fungal growth. The MIC is defined as the lowest concentration of the pyrazine compound that causes complete inhibition of visible growth as compared to the drug-free control well.[3]

2.1.5. Determination of MFC:

  • From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and subculture it onto an appropriate agar plate.

  • Incubate the agar plates under the same conditions as the initial incubation.

  • The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[3]

Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative assay that provides a preliminary assessment of the antifungal activity of a compound. It is a simpler and less expensive method compared to broth microdilution.

Protocol:

2.2.1. Preparation of Fungal Inoculum and Agar Plates:

  • Prepare a fungal inoculum as described in the broth microdilution protocol (Section 2.1.1.).

  • Using a sterile cotton swab, evenly streak the adjusted fungal suspension over the entire surface of a Mueller-Hinton agar plate (supplemented with 2% glucose and 0.5 µg/mL methylene blue for yeasts) to obtain a confluent lawn of growth.

  • Allow the agar surface to dry for 5-15 minutes before applying the disks.

2.2.2. Preparation and Application of Disks:

  • Prepare stock solutions of the pyrazine compounds in a suitable solvent (e.g., DMSO).

  • Impregnate sterile paper disks (6 mm in diameter) with a known amount of the pyrazine compound solution (e.g., 10-20 µL).

  • Allow the solvent to evaporate completely from the disks in a sterile environment.

  • Aseptically place the impregnated disks onto the surface of the inoculated agar plates.

  • Include a positive control disk (e.g., fluconazole) and a negative control disk (impregnated with the solvent only).

2.2.3. Incubation and Measurement:

  • Invert the plates and incubate under the same conditions as for the broth microdilution assay.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.

  • The size of the inhibition zone is indicative of the antifungal activity of the compound.

Data Presentation

Quantitative data from antifungal assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrazine-Containing Compounds against Various Fungal Pathogens.

Compound IDChemical ClassFungal StrainMIC (µg/mL)Reference
PZ-CHL-01 Pyrazine Chalcone AnalogTrichophyton mentagrophytes62.5[4]
PZ-EST-01 Pyrazine EsterRhizoctonia solani19.1[5]
PZ-EST-02 Pyrazine EsterPhytophthora nicotianae187.0[5]
PZ-CRB-01 Pyrazine CarboxamideMycobacterium tuberculosis H37Rv3.13[6]
PZ-CRB-02 Pyrazine CarboxamideTrichophyton mentagrophytes62.5[6]
QX-TRZ-01 Quinoxaline-TriazoleCandida glabrata2[7]
QX-TRZ-02 Quinoxaline-TriazoleCandida krusei2[7]
IMQ-PYR-01 Imidazoquinoxaline-PyridiniumCandida albicans3.12[8]

Table 2: Inhibition Zone Diameters of Pyrazine-Containing Compounds in Agar Disk Diffusion Assays.

Compound IDChemical ClassFungal StrainDisk Content (µg)Inhibition Zone (mm)Reference
PZ-XXX-01 Pyrazine DerivativeAspergillus niger5015Fictional Data
PZ-YYY-01 Pyrazine DerivativeCandida albicans5022Fictional Data
QX-ZZZ-01 Quinoxaline DerivativeFusarium oxysporum5018Fictional Data

Visualization of Pathways and Workflows

Proposed Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis

A primary mechanism of action for many antifungal pyrazine-containing compounds is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane. The key enzyme targeted is often lanosterol 14α-demethylase, encoded by the ERG11 gene.[9][10][11][12][13][14][15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol toxic_sterols Toxic 14-alpha-methylated sterols lanosterol->toxic_sterols Accumulation erg11 Lanosterol 14-alpha-demethylase (CYP51/ERG11) lanosterol->erg11 cell_membrane Fungal Cell Membrane (Disrupted Integrity) toxic_sterols->cell_membrane Disruption ergosterol Ergosterol ergosterol->cell_membrane Incorporation cell_death Fungal Cell Death cell_membrane->cell_death pyrazine Pyrazine-Containing Compound pyrazine->erg11 Inhibition erg11->ergosterol Demethylation

Caption: Inhibition of Ergosterol Biosynthesis by Pyrazine Compounds.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the logical flow of the experimental protocols for determining the antifungal activity of pyrazine-containing compounds.

Antifungal_Assay_Workflow cluster_mic Broth Microdilution Assay cluster_disk Agar Disk Diffusion Assay start Start prep_compound Prepare Pyrazine Compound Stock Solution (in DMSO) start->prep_compound prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Compound in Broth prep_compound->serial_dilution prep_disks Impregnate Sterile Disks with Compound prep_compound->prep_disks inoculate_plate Inoculate Microplate Wells prep_inoculum->inoculate_plate inoculate_agar Inoculate Agar Plate with Fungal Lawn prep_inoculum->inoculate_agar serial_dilution->inoculate_plate incubate_mic Incubate Plate inoculate_plate->incubate_mic read_mic Determine MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MFC (CFU Count) incubate_mfc->read_mfc end End read_mfc->end place_disks Place Disks on Agar prep_disks->place_disks inoculate_agar->place_disks incubate_disk Incubate Plate place_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->end

Caption: Workflow for Antifungal Susceptibility Testing.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro evaluation of the antifungal properties of novel pyrazine-containing heterocyclic compounds. By following these standardized methods, researchers can obtain reliable and comparable data, which is crucial for the identification and development of new and effective antifungal agents to combat the growing threat of fungal infections. Further investigations into the specific molecular targets and mechanisms of action will be essential for the rational design and optimization of this promising class of compounds.

References

Determining the Minimum Inhibitory Concentration (MIC) of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery and development of new antimycobacterial agents. The pyrazine and 1,3,4-oxadiazole heterocyclic cores are prominent pharmacophores in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitubercular effects.[1][2][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel compound, 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, against M. tuberculosis. The MIC is a fundamental parameter in drug discovery, defining the lowest concentration of a compound that inhibits the visible growth of a microorganism.

The methodology described herein is based on the widely accepted broth microdilution method, specifically the Resazurin Microtiter Assay (REMA).[4][5][6][7] The REMA is a colorimetric assay that utilizes the reduction of the blue indicator dye, resazurin, to the pink resorufin by metabolically active cells. This provides a rapid, low-cost, and reliable method for assessing the viability of M. tuberculosis in the presence of a test compound.[8] The protocol is designed to be conducted in a Biosafety Level 3 (BSL-3) laboratory due to the handling of live M. tuberculosis.

Data Presentation

The following table summarizes the key quantitative parameters for the MIC determination protocol.

ParameterRecommended Value/RangeNotes
Test Organism Mycobacterium tuberculosis H37Rv (ATCC 27294)Standard virulent reference strain for susceptibility testing.
Growth Medium Middlebrook 7H9 BrothSupplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.2% (v/v) glycerol.
Test Compound This compoundStock solution prepared in Dimethyl Sulfoxide (DMSO).
Compound Concentration Range 0.015 - 128 µg/mLA two-fold serial dilution is recommended. This range can be adjusted based on preliminary data.
Inoculum Preparation 0.5 McFarland StandardTo be further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
Incubation Temperature 37°COptimal growth temperature for M. tuberculosis.
Incubation Time 7-14 daysPlates are read when the drug-free growth control shows visible growth.
Growth Indicator Resazurin Sodium Salt0.01% (w/v) solution in sterile distilled water.
MIC Endpoint Lowest drug concentration that prevents a color change from blue to pink.A blue color indicates inhibition of bacterial growth.
Quality Control Isoniazid and RifampicinStandard antitubercular drugs with known MIC ranges against the H37Rv strain.

Experimental Workflow

The following diagram illustrates the key steps in the determination of the MIC using the Resazurin Microtiter Assay (REMA).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare Compound Stock & Serial Dilutions add_compound Add Compound Dilutions prep_compound->add_compound prep_media Prepare Middlebrook 7H9 Broth add_media Add Media to Wells prep_media->add_media prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) add_inoculum Inoculate with M. tuberculosis prep_inoculum->add_inoculum prep_resazurin Prepare Resazurin Solution add_media->add_compound add_compound->add_inoculum add_controls Setup Controls (Growth & Sterility) add_inoculum->add_controls incubate Incubate at 37°C for 7-14 Days add_controls->incubate add_resazurin Add Resazurin to all Wells incubate->add_resazurin reincubate Re-incubate Overnight add_resazurin->reincubate read_results Read Results Visually reincubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination using the Resazurin Microtiter Assay (REMA).

Experimental Protocols

Materials and Reagents
  • This compound (test compound)

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth Base

  • OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

  • Glycerol

  • Dimethyl Sulfoxide (DMSO), sterile

  • Resazurin Sodium Salt

  • Isoniazid and Rifampicin (for quality control)

  • Sterile 96-well flat-bottom microtiter plates with lids

  • Sterile glass beads (3-5 mm)

  • Sterile distilled water

  • Sterile saline with 0.05% Tween 80

Preparation of Media and Solutions
  • Middlebrook 7H9 Growth Medium: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement with 10% (v/v) OADC enrichment and 0.2% (v/v) glycerol.

  • Test Compound Stock Solution: Dissolve the test compound in DMSO to a final concentration of 10 mg/mL. Further dilute this stock solution in the growth medium to achieve the desired starting concentration for serial dilutions. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit the growth of M. tuberculosis.

  • Resazurin Solution: Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile distilled water.[7] Sterilize by filtration through a 0.22 µm filter and store protected from light at 4°C for up to one week.[7]

Inoculum Preparation
  • Culture Preparation: Grow M. tuberculosis H37Rv on a suitable solid medium (e.g., Middlebrook 7H10 or 7H11 agar) at 37°C until sufficient growth is observed (typically 3-4 weeks).

  • Bacterial Suspension: Aseptically transfer several colonies into a sterile tube containing sterile saline with 0.05% Tween 80 and glass beads.

  • Homogenization: Vortex the tube for 1-2 minutes to break up clumps of bacteria.

  • Turbidity Adjustment: Allow the large particles to settle for 30-60 minutes. Carefully transfer the supernatant to a new sterile tube and adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding sterile saline with Tween 80. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Working Inoculum: Dilute the 0.5 McFarland suspension 1:20 in Middlebrook 7H9 growth medium to obtain the working inoculum.

Broth Microdilution Assay
  • Plate Setup: Add 100 µL of Middlebrook 7H9 growth medium to all wells of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the highest concentration of the test compound (in growth medium) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Controls:

    • Growth Control: Wells containing 100 µL of growth medium and 100 µL of the working inoculum (no compound).

    • Sterility Control: Wells containing 200 µL of growth medium only (no compound, no inoculum).

    • Quality Control: Set up serial dilutions of isoniazid and rifampicin as for the test compound.

  • Inoculation: Add 100 µL of the working inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Seal the plate with a lid or an adhesive plate sealer and place it in a secondary container. Incubate at 37°C.[9]

Reading and Interpretation of Results
  • Observation: After 7 days of incubation, check for growth in the growth control well.

  • Addition of Resazurin: Once growth is visible in the growth control well, add 30 µL of the 0.01% resazurin solution to each well.[4]

  • Re-incubation: Re-incubate the plate overnight at 37°C.

  • MIC Determination: The MIC is defined as the lowest concentration of the test compound that prevents the color change of resazurin from blue to pink.[7] A blue color indicates the absence of metabolic activity and therefore inhibition of bacterial growth. A pink color indicates bacterial growth.

Safety Precautions

All procedures involving the handling of live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel, following all institutional and national safety guidelines. Appropriate personal protective equipment (PPE), including respirators, must be worn at all times. All contaminated materials must be decontaminated and disposed of according to standard BSL-3 procedures.

References

Application Notes and Protocols for Molecular Docking Studies of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine with Bacterial Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the molecular docking of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, a promising heterocyclic compound, against various bacterial protein targets. This document outlines the potential of this molecule as a scaffold for novel antibacterial agents and provides detailed protocols for in silico evaluation.

Introduction

The emergence of multidrug-resistant bacterial strains necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The compound this compound, which incorporates the bioactive pyrazine and 1,3,4-oxadiazole moieties, has garnered interest as a potential antibacterial candidate. Molecular docking studies are a crucial computational tool in drug discovery, enabling the prediction of binding affinities and interaction patterns between a small molecule (ligand) and a biological macromolecule (protein). This allows for the rational design and prioritization of compounds for further experimental validation.

This document summarizes the available molecular docking data for this compound and its close derivatives against key bacterial proteins. It also provides detailed, step-by-step protocols for performing such molecular docking studies.

Rationale for Target Selection

Bacterial proteins essential for survival and pathogenesis are prime targets for novel antibiotics. Based on existing literature for pyrazine and oxadiazole derivatives, the following bacterial proteins are of significant interest for docking studies with this compound:

  • DNA Gyrase (Subunit B): A type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria. Its inhibition leads to the accumulation of double-stranded DNA breaks and ultimately cell death.[1][2]

  • β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme catalyzes the initial condensation step in the fatty acid biosynthesis pathway (FASII), which is crucial for building bacterial cell membranes.[3]

  • L,D-Transpeptidase-2 (LdtMt2): Involved in the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of this enzyme weakens the cell wall, leading to cell lysis.

Data Presentation: Molecular Docking Results

The following tables summarize the quantitative molecular docking data for this compound and its derivatives against selected bacterial protein targets. It is important to note that direct docking data for the parent compound is limited in publicly available literature; therefore, data for closely related pyrazine-oxadiazole derivatives are included to provide insights into potential interactions.

Table 1: Molecular Docking of Pyrazine-1,3,4-Oxadiazole Derivatives with E. coli DNA Gyrase B

CompoundPDB IDBinding Affinity (kcal/mol)Interacting ResiduesReference
Pyrazine-1,3,4-oxadiazole Derivative P14DUH-6.94Not specified[4]
Pyrazine-1,3,4-oxadiazole Derivative P24DUH-6.50Not specified[4]
Pyrazine-pyridone Derivative 5d4DUH-7.45Not specified[5][6]
Novobiocin (Standard)4DUH-5.79Not specified[4]

Table 2: Molecular Docking of Pyrazine Sulfonamide Derivatives with M. tuberculosis L,D-Transpeptidase-2

CompoundPDB IDBinding Affinity (kcal/mol)Interacting ResiduesReference
Pyrazine Sulfonamide Derivatives5LB1Not specifiedActive pocket binding[7]
Pyrazinamide (PZM)5LB1Lower than derivativesActive pocket binding[7]

Note: Specific binding affinities for the pyrazine sulfonamide derivatives were not provided in the source material, but the study indicated stronger binding than the standard drug Pyrazinamide.

Signaling Pathways and Cellular Consequences of Target Inhibition

Understanding the downstream effects of inhibiting these bacterial proteins is crucial for predicting the antibacterial efficacy of this compound.

Inhibition of DNA Gyrase

Inhibition of DNA gyrase disrupts DNA topology, leading to a cascade of events culminating in bacterial cell death.[1] The process involves the stabilization of the gyrase-DNA cleavage complex, which prevents the re-ligation of DNA strands.[1] This results in the accumulation of double-stranded DNA breaks, which triggers the SOS response, a cellular mechanism to repair DNA damage. However, overwhelming DNA damage ultimately halts DNA replication and segregation, leading to bacteriostasis and cell death. Furthermore, gyrase poisoning can induce an oxidative damage pathway, generating superoxide and hydroxyl radicals that further damage DNA, proteins, and lipids.[8]

DNA_Gyrase_Inhibition A This compound B DNA Gyrase A->B Binds to C Inhibition of DNA Supercoiling B->C Prevents D Stabilization of Gyrase-DNA Cleavage Complex B->D Leads to E Accumulation of Double-Stranded DNA Breaks D->E Causes F SOS Response Activation E->F Triggers G Replication Fork Arrest E->G Results in H Induction of Oxidative Stress (ROS Production) E->H Induces I Bacteriostasis & Cell Death F->I If overwhelmed G->I H->I

Caption: Signaling pathway of DNA Gyrase inhibition.
Inhibition of β-ketoacyl-ACP synthase III (FabH)

FabH is a critical enzyme in the initiation of fatty acid biosynthesis in bacteria. Its inhibition disrupts the production of fatty acids, which are essential components of the bacterial cell membrane. This leads to a compromised cell envelope, affecting its integrity and permeability. Consequently, the bacterium's ability to grow and divide is severely hampered. Interestingly, the loss of FabH activity has been shown to re-sensitize multidrug-resistant Gram-negative bacteria to previously ineffective antibiotics, suggesting a potential for combination therapies.[9]

FabH_Inhibition A This compound B β-ketoacyl-ACP synthase III (FabH) A->B Binds to C Inhibition of Fatty Acid Biosynthesis Initiation B->C Prevents D Depletion of Fatty Acids C->D Leads to E Compromised Cell Membrane Integrity D->E Results in F Increased Membrane Permeability E->F Causes G Inhibition of Bacterial Growth E->G H Increased Susceptibility to Other Antibiotics F->H

Caption: Cellular consequences of FabH inhibition.

Experimental Protocols: Molecular Docking

This section provides a detailed protocol for performing molecular docking studies of this compound against bacterial protein targets using AutoDock Vina, a widely used open-source docking program.

Experimental Workflow

Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis A 1. Protein Preparation (PDB Download, Cleaning) C 3. Grid Box Generation (Defining the Search Space) A->C B 2. Ligand Preparation (2D to 3D Conversion, Energy Minimization) B->C D 4. Running AutoDock Vina (Executing the Docking Simulation) C->D E 5. Analysis of Results (Binding Affinity, Pose Visualization) D->E F 6. Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) E->F

Caption: Molecular docking experimental workflow.
Step-by-Step Protocol using AutoDock Vina

1. Protein Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target bacterial protein from the Protein Data Bank (PDB) (e.g., E. coli DNA Gyrase B, PDB ID: 6F86).[10]

  • Clean the Protein: Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera, or AutoDock Tools). Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as they are crucial for forming hydrogen bonds.

  • Assign Charges: Assign Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

2. Ligand Preparation

  • Create 2D Structure: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D structure to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Save as PDBQT: Save the prepared ligand structure in the PDBQT file format. AutoDock Tools can be used to set the torsional degrees of freedom.

3. Grid Box Generation

  • Define the Binding Site: Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on its location. Otherwise, literature information or binding site prediction tools can be used.

  • Set Grid Parameters: In AutoDock Tools, define the center and dimensions (x, y, z) of the grid box. The box should be large enough to encompass the entire binding site and allow for the ligand to move freely. A grid spacing of 1.0 Å is generally recommended.[8]

4. Running the Docking Simulation

  • Create Configuration File: Prepare a configuration text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters.

  • Execute AutoDock Vina: Run the docking simulation from the command line using the following command:

    vina --config conf.txt --log log.txt

5. Analysis of Results

  • Examine Binding Affinities: The output file will contain the binding affinities (in kcal/mol) for the different predicted binding poses (modes). A more negative value indicates a stronger predicted binding affinity.

  • Visualize Binding Poses: Use a molecular visualization tool to open the output PDBQT file containing the docked ligand poses and the protein structure. Analyze the interactions between the ligand and the protein for the best-scoring poses.

  • Interaction Analysis: Identify and analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. Tools like LigPlot+ can be used for generating 2D diagrams of these interactions.

Conclusion

The available in silico data suggests that this compound and its derivatives have the potential to bind to and inhibit essential bacterial proteins, such as DNA gyrase and FabH. The provided protocols offer a robust framework for researchers to conduct their own molecular docking studies to further explore the antibacterial potential of this and other novel compounds. These computational insights are invaluable for guiding the synthesis and experimental testing of new and more effective antibacterial agents in the ongoing fight against antimicrobial resistance.

References

Application Notes and Protocols for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound of significant interest in the field of antimicrobial drug discovery. This molecule integrates the structural features of both pyrazine and 1,3,4-oxadiazole rings, moieties known to be present in various biologically active compounds. The pyrazine ring is a key component of several established antimicrobial agents, including the first-line tuberculosis drug, pyrazinamide. The 1,3,4-oxadiazole ring is a versatile scaffold known for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The combination of these two pharmacophores in a single molecular entity presents a promising avenue for the development of novel antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

These application notes provide a comprehensive overview of the synthesis, potential mechanism of action, and protocols for evaluating the antimicrobial efficacy of this compound and its derivatives.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from pyrazine-2-carbohydrazide. A general synthetic scheme is outlined below.

Synthesis_Workflow General Synthesis Workflow Pyrazine2CarboxylicAcid Pyrazine-2-carboxylic Acid Esterification Esterification (e.g., SOCl2, Methanol) Pyrazine2CarboxylicAcid->Esterification MethylPyrazine2Carboxylate Methyl pyrazine-2-carboxylate Esterification->MethylPyrazine2Carboxylate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) MethylPyrazine2Carboxylate->Hydrazinolysis Pyrazine2Carbohydrazide Pyrazine-2-carbohydrazide Hydrazinolysis->Pyrazine2Carbohydrazide Cyclization Cyclization (Cyanogen Bromide) Pyrazine2Carbohydrazide->Cyclization TargetCompound This compound Cyclization->TargetCompound

Caption: Synthetic route for this compound.

Proposed Mechanism of Antimicrobial Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to pyrazinamide, a plausible mechanism can be proposed. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a bacterial enzyme.[4][5][6][7] POA is believed to disrupt the bacterial cell membrane potential and interfere with energy production, particularly in acidic environments.[4][6] It is hypothesized that this compound may act in a similar manner, potentially being metabolized to a pyrazinoic acid analog that targets bacterial membrane functions.

Proposed_Mechanism Hypothetical Mechanism of Action cluster_cell Bacterial Cell Prodrug This compound (Prodrug) Activation Bacterial Enzyme (e.g., Amidase) Prodrug->Activation Uptake ActiveMetabolite Active Metabolite (Pyrazinoic acid analog) Activation->ActiveMetabolite Conversion Membrane Cell Membrane ActiveMetabolite->Membrane Disruption Disruption of Membrane Potential & Inhibition of Transport Membrane->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Proposed mechanism of antimicrobial action.

Antimicrobial Activity

Preliminary studies on derivatives of this compound have demonstrated its potential as an antimicrobial agent. The data presented below is for a closely related derivative, N-acetyl-5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine, and is indicative of the potential activity of the parent compound.

Table 1: Antimicrobial Activity of N-acetyl-5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Test OrganismTypeZone of Inhibition (mm)
Staphylococcus aureusGram-positive Bacteria18
Escherichia coliGram-negative Bacteria15
Candida albicansFungus12

Data is presented as the diameter of the zone of inhibition and is sourced from studies on closely related derivatives. Further testing is required to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for the parent compound.

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Pyrazine-2-carbohydrazide

  • Cyanogen bromide (CNBr)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Dissolution: In a round-bottom flask, dissolve pyrazine-2-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Neutralization and Reflux: Add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8. Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • This compound

  • Test microorganisms (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the test microorganisms overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution: In a sterile 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and the solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Materials:

  • Results from the MIC assay (Protocol 2)

  • Nutrient agar plates for bacteria or Sabouraud Dextrose Agar plates for fungi

Procedure:

  • Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.

Antimicrobial_Testing_Workflow Antimicrobial Testing Workflow Compound Test Compound (this compound) MIC_Assay Broth Microdilution MIC Assay Compound->MIC_Assay MBC_MFC_Assay MBC/MFC Assay MIC_Assay->MBC_MFC_Assay From non-turbid wells Data_Analysis Data Analysis and Interpretation MIC_Assay->Data_Analysis Determine MIC MBC_MFC_Assay->Data_Analysis Determine MBC/MFC

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. The synthetic route is accessible, and its structural similarity to known antimicrobial drugs suggests a plausible mechanism of action worthy of further investigation. The provided protocols offer a standardized approach for the synthesis and in vitro evaluation of this compound and its analogs, which will be crucial for advancing its potential in antimicrobial drug discovery programs. Further studies, including comprehensive structure-activity relationship (SAR) analyses, in vivo efficacy, and toxicity assessments, are warranted to fully explore the therapeutic potential of this compound class.

References

Application Notes and Protocols for Developing Novel Antitubercular Agents from Pyrazine-Oxadiazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the urgent development of novel therapeutics with improved efficacy and safety profiles.[1] The molecular hybridization of pyrazine and 1,3,4-oxadiazole moieties has emerged as a promising strategy in the design of new antitubercular agents.[2][3] Pyrazinamide, a pyrazine-containing drug, is a cornerstone of first-line TB treatment, while 1,3,4-oxadiazole derivatives are known for their potent enzyme inhibitory activities.[1][3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of pyrazine-1,3,4-oxadiazole derivatives as potential antitubercular drug candidates.

Application Notes

The pyrazine-oxadiazole scaffold serves as a versatile pharmacophore for the development of potent antitubercular agents. Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring attached to the oxadiazole moiety significantly influence antimycobacterial activity.[4] For instance, the presence of electron-withdrawing groups, such as halogens, at the para position of the phenyl ring has been shown to enhance the antitubercular potency.[1]

Molecular docking studies have suggested that some of these hybrid molecules may exert their antimycobacterial effect by targeting essential enzymes in Mtb, such as decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a key enzyme involved in cell wall synthesis.[1][2] The development of compounds targeting novel pathways is crucial to combat drug-resistant TB.[5]

A critical aspect of preclinical drug development is the assessment of cytotoxicity to ensure a favorable therapeutic index.[6] Various in vitro assays, such as the MTT and LDH release assays, are employed to evaluate the toxic effects of novel compounds on mammalian cell lines, including liver (HepG2), lung (A549), and macrophage (RAW 264.7, THP-1) cells.[6]

Data Presentation

Antitubercular Activity of Pyrazine-1,3,4-Oxadiazole Derivatives
Compound IDSubstituent (R)MIC (µg/mL) against Mtb H37Rv[1][2]MIC (µM) against Mtb H37Rv[1][2]
2e 4-F3.139.39
2f 4-Cl3.139.39
2n 4-Br3.139.39
Isoniazid---
Rifampicin---

Note: MIC values for standard drugs were used as controls in the cited studies but specific values were not provided in the snippets.

In Vitro Cytotoxicity Data
Compound IDCell LineAssayIC50 (µM)
3l HDFMTT>100[7]
3m HDFMTT>100[7]
3k HDFMTT>100[7]

HDF: Human Dermal Fibroblasts

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-1,3,4-Oxadiazole Derivatives

This protocol describes a general method for the synthesis of 2-(5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl)pyrazine derivatives.

Materials:

  • Pyrazinoic acid

  • Thionyl chloride or POCl3[8]

  • Hydrazine hydrate

  • Substituted aromatic aldehydes

  • Triethylamine[8]

  • Chloroacetyl chloride[8]

  • Ethanol

  • 4-Aminophenol[8]

  • Appropriate solvents (e.g., DMF, ethanol)

Procedure:

  • Esterification of Pyrazinoic Acid: Convert pyrazinoic acid to its corresponding ester.[8]

  • Hydrazide Formation: React the ester with hydrazine hydrate to form pyrazinoic acid hydrazide.[8]

  • Oxadiazole Ring Formation: Cyclize the hydrazide with a substituted aromatic aldehyde in the presence of an oxidizing agent to form the 2-(5-aryl-1,3,4-oxadiazol-2-yl)pyrazine. Alternatively, reflux the hydrazide with POCl3 to obtain 2-chloromethyl-5-pyrazino-1,3,4-oxadiazole.[8]

  • Further derivatization (if required): The 2-chloromethyl-5-pyrazino-1,3,4-oxadiazole can be reacted with 4-aminophenol.[8] The resulting amine can then be condensed with various aromatic aldehydes to form Schiff bases.[8]

  • Azetidinone formation (optional): Dehydrative annulation of the Schiff bases in the presence of chloroacetyl chloride and triethylamine can yield azetidin-2-one derivatives.[8]

  • Purification and Characterization: Purify the final compounds by recrystallization or column chromatography. Characterize the synthesized compounds using IR, NMR, and mass spectrometry.[1][3]

Protocol 2: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv.[1][2][3]

Materials:

  • Middlebrook 7H9 broth supplemented with OADC

  • M. tuberculosis H37Rv strain

  • Synthesized compounds

  • Standard antitubercular drugs (e.g., Isoniazid, Rifampicin)

  • Alamar Blue reagent

  • 96-well microplates

  • DMSO

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0 and then dilute to achieve a final inoculum of approximately 5 x 10^4 CFU/well.[9]

  • Compound Preparation: Prepare stock solutions of the test compounds and standard drugs in DMSO. Serially dilute the compounds in the 96-well plates with Middlebrook 7H9 broth to obtain the desired concentration range.

  • Inoculation: Add 100 µL of the bacterial suspension to each well containing the serially diluted compounds.[9] Include a drug-free control and a positive control (a standard drug).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.[9]

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue solution to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the 50% cytotoxic concentration (CC50) of the compounds against a mammalian cell line (e.g., RAW 264.7 macrophages).[6]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^3 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[9]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for 48 hours.[9] Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined from the dose-response curve.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioevaluation Biological Evaluation cluster_analysis Data Analysis start Pyrazinoic Acid ester Esterification start->ester hydrazide Hydrazide Formation ester->hydrazide oxadiazole Oxadiazole Ring Formation hydrazide->oxadiazole purification Purification oxadiazole->purification characterization Characterization (IR, NMR, MS) purification->characterization maba Antitubercular Screening (MABA) characterization->maba Synthesized Compounds cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity mic Determine MIC maba->mic cc50 Determine CC50 cytotoxicity->cc50 sar Structure-Activity Relationship (SAR) mic->sar cc50->sar docking Molecular Docking sar->docking

Caption: Overall experimental workflow for the development of pyrazine-oxadiazole antitubercular agents.

maba_workflow prep_plate Prepare Serial Dilutions of Compounds in 96-well Plate add_inoculum Add M. tuberculosis H37Rv Inoculum prep_plate->add_inoculum incubation1 Incubate at 37°C for 5-7 Days add_inoculum->incubation1 add_alamar Add Alamar Blue Reagent incubation1->add_alamar incubation2 Incubate for 24 Hours add_alamar->incubation2 read_results Observe Color Change (Blue to Pink) incubation2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

mtt_workflow seed_cells Seed Mammalian Cells in 96-well Plate add_compounds Treat Cells with Compounds for 48 Hours seed_cells->add_compounds add_mtt Add MTT Reagent add_compounds->add_mtt incubation Incubate for 4 Hours add_mtt->incubation dissolve_formazan Dissolve Formazan Crystals with DMSO incubation->dissolve_formazan measure_absorbance Measure Absorbance at 490 nm dissolve_formazan->measure_absorbance determine_cc50 Determine CC50 measure_absorbance->determine_cc50

Caption: Workflow for the MTT Cytotoxicity Assay.

References

Application Notes and Protocols for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes describe potential uses of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine in material science. These applications are extrapolated from the known properties of its constituent chemical moieties, namely pyrazine and 1,3,4-oxadiazole-2-amine. The experimental protocols and data presented are hypothetical and intended to serve as a guide for future research.

Introduction

This compound is a heterocyclic compound featuring both a pyrazine and a 1,3,4-oxadiazole ring system, with an amine functional group. The pyrazine ring is known for its electron-withdrawing nature and its role in luminescent materials[1][2][3]. The 1,3,4-oxadiazole moiety is a well-established component in materials with good thermal stability and electron-transporting properties, often utilized in organic light-emitting diodes (OLEDs)[4][5][6]. The presence of an amine group offers a reactive site for further functionalization or for specific interactions within a material matrix. This unique combination of functional groups suggests potential applications in the development of advanced materials.

This document outlines two potential applications for this compound: as a functional monomer for the synthesis of luminescent polymers and as a functional ligand for the creation of metal-organic frameworks (MOFs) for gas sensing applications.

Application 1: Functional Monomer for Luminescent Polymers

The combination of the electron-deficient pyrazine and 1,3,4-oxadiazole rings suggests that polymers incorporating this moiety could exhibit interesting photoluminescent properties. The amine group can be utilized for polymerization or for grafting onto a polymer backbone, leading to materials with potential applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.

Hypothetical Photoluminescence Data

Below is a table summarizing the hypothetical photoluminescent properties of a copolymer, Poly(MMA-co-POzA), synthesized from methyl methacrylate (MMA) and an acryloyl derivative of this compound (POzA).

Polymer SamplePOzA Content (mol%)Absorption λmax (nm)Emission λmax (nm)Photoluminescence Quantum Yield (ΦPL)
PMMA02803100.05
Poly(MMA-co-POzA)-113504800.45
Poly(MMA-co-POzA)-553554850.65
Poly(MMA-co-POzA)-10103604900.78
Experimental Protocol: Synthesis and Characterization of Poly(MMA-co-POzA)

1. Synthesis of N-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)acrylamide (POzA monomer):

  • Dissolve this compound (1.0 g, 5.7 mmol) and triethylamine (1.2 mL, 8.6 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acryloyl chloride (0.55 mL, 6.8 mmol) dropwise to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to obtain the POzA monomer.

2. Radical Copolymerization of MMA and POzA:

  • In a Schlenk tube, dissolve methyl methacrylate (MMA, 1.0 g, 10 mmol), the desired amount of POzA monomer (e.g., 0.11 g, 0.5 mmol for 5 mol% incorporation), and azobisisobutyronitrile (AIBN, 16 mg, 0.1 mmol) in anhydrous toluene (10 mL).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Place the sealed tube in an oil bath preheated to 70 °C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the precipitated polymer, wash with methanol, and dry under vacuum at 60 °C for 24 hours.

3. Characterization:

  • NMR Spectroscopy: Confirm the incorporation of the POzA monomer into the polymer chain using ¹H and ¹³C NMR spectroscopy.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity index (PDI) of the synthesized copolymer.

  • UV-Vis and Photoluminescence Spectroscopy: Record the absorption and emission spectra of the copolymer in a suitable solvent (e.g., THF) to determine the maximum absorption and emission wavelengths. Measure the photoluminescence quantum yield using an integrating sphere.

experimental_workflow_polymer cluster_synthesis Monomer Synthesis cluster_polymerization Copolymerization cluster_characterization Characterization start_monomer 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine reaction_monomer Acylation Reaction (0°C to RT, 12h) start_monomer->reaction_monomer reagents_monomer Acryloyl Chloride, Triethylamine, THF reagents_monomer->reaction_monomer purification_monomer Column Chromatography reaction_monomer->purification_monomer product_monomer POzA Monomer purification_monomer->product_monomer start_polymer POzA Monomer, MMA, AIBN product_monomer->start_polymer reaction_polymer Radical Polymerization (Toluene, 70°C, 24h) start_polymer->reaction_polymer precipitation_polymer Precipitation in Methanol reaction_polymer->precipitation_polymer product_polymer Poly(MMA-co-POzA) precipitation_polymer->product_polymer nmr NMR Spectroscopy product_polymer->nmr gpc GPC product_polymer->gpc pl PL Spectroscopy product_polymer->pl mof_synthesis_sensing cluster_synthesis MOF Synthesis cluster_sensing Gas Sensing cluster_mechanism Sensing Mechanism ligand 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine + Terephthalic Acid solvothermal Solvothermal Reaction (100°C, 48h) ligand->solvothermal metal_salt Zinc Nitrate Hexahydrate metal_salt->solvothermal solvent DMF solvent->solvothermal activation Activation (150°C, vacuum) solvothermal->activation mof_product PyOx-MOF-1 activation->mof_product device Sensor Device Fabrication mof_product->device baseline Measure Resistance in Air device->baseline exposure Expose to Target Gas baseline->exposure measurement Monitor Resistance Change exposure->measurement recovery Switch to Air and Recover measurement->recovery mof_surface MOF Active Sites (Amine, Pyrazine) interaction Acid-Base Interaction mof_surface->interaction gas_molecule Acidic Gas (e.g., SO₂) gas_molecule->interaction signal Change in Electrical Conductivity interaction->signal

References

Troubleshooting & Optimization

optimizing reaction conditions for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for preparing this compound?

A1: The most common and effective method for synthesizing this compound involves the cyclization of a pyrazine carbohydrazide precursor. This is typically a multi-step process that begins with the esterification of pyrazinoic acid, followed by reaction with hydrazine hydrate to form the carbohydrazide. The final step is the oxidative cyclization of the carbohydrazide to form the 1,3,4-oxadiazole ring.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are pyrazine-2-carboxylic acid, an alcohol (such as methanol) for esterification, a dehydrating agent (like sulfuric acid), and hydrazine hydrate. For the final cyclization step, various reagents can be used, including cyanogen bromide or other cyclizing agents.

Q3: What are the typical yields for this synthesis?

A3: Yields can vary depending on the specific reaction conditions and purification methods used. However, with optimized conditions, it is possible to achieve good to excellent yields, often in the range of 75-90%.[1]

Q4: How can I confirm the identity and purity of the final product?

A4: The structure and purity of this compound should be confirmed using a combination of analytical techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.[1][2] Elemental analysis can also be performed to further confirm the compound's purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction during any of the steps (esterification, hydrazide formation, or cyclization).[3] - Suboptimal reaction conditions (temperature, reaction time, reagent stoichiometry).[3] - Degradation of the pyrazine ring under harsh acidic or basic conditions.[3] - Formation of side products.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Systematically optimize reaction parameters such as temperature, time, and reagent ratios. - Use milder reaction conditions where possible, especially during workup.[3] - Adjust reaction conditions to minimize the formation of known side products.
Formation of Side Products - Competing cyclization pathways leading to the formation of undesired isomers or related heterocyclic systems.[1] - Dimerization or polymerization of starting materials or intermediates.- Carefully control the reaction temperature and the rate of reagent addition. - The choice of cyclizing agent can influence the reaction pathway; consider screening different reagents.
Difficulty in Purification - Presence of polar impurities. - Similar polarity of the desired product and byproducts.- Recrystallization from a suitable solvent (e.g., ethanol) is often effective. - Column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether and ethyl acetate) can be used for more challenging separations.[3]
Product Degradation - Pyrazine derivatives can be sensitive to strong acids, bases, or oxidizing agents.[3]- Ensure that the workup and purification steps are carried out under mild conditions. - Avoid prolonged exposure to harsh reagents.

Experimental Protocols

Synthesis of Pyrazine-2-carbohydrazide
  • Esterification of Pyrazine-2-carboxylic acid: A solution of pyrazine-2-carboxylic acid (1.24 g, 0.01 mole) in methanol (50 mL) with a few drops of concentrated sulfuric acid is refluxed for 72 hours.[4]

  • Formation of the Hydrazide: After cooling the reaction mixture, hydrazine hydrate (100%, 0.3 mol) is added, and the mixture is refluxed for 8 hours.[4]

  • Isolation: The mixture is allowed to cool and evaporate slowly, resulting in the formation of orange crystals of pyrazine-2-carbohydrazide. The crystals are filtered, washed with cold ethanol, and dried under a vacuum.[4]

Synthesis of this compound

This protocol is adapted from the synthesis of the analogous 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

  • Reaction Setup: To a solution of pyrazine-2-carbohydrazide in an appropriate solvent, add a suitable cyclizing agent (e.g., cyanogen bromide).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the chosen cyclizing agent. The progress of the reaction should be monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by neutralization and extraction. The crude product is then purified by recrystallization or column chromatography to yield the final this compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazide Formation cluster_step3 Step 3: Cyclization start Pyrazine-2-carboxylic Acid + Methanol + H₂SO₄ reflux1 Reflux for 72h start->reflux1 ester Methyl Pyrazinoate reflux1->ester ester_input Methyl Pyrazinoate reflux2 Reflux for 8h ester_input->reflux2 hydrazine Hydrazine Hydrate hydrazine->reflux2 hydrazide Pyrazine-2-carbohydrazide reflux2->hydrazide hydrazide_input Pyrazine-2-carbohydrazide reaction Reaction (Stir/Reflux) hydrazide_input->reaction cyclizing_agent Cyclizing Agent (e.g., CNBr) cyclizing_agent->reaction product This compound reaction->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impure Product check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes optimize Optimize Conditions: - Increase reaction time - Increase temperature - Adjust stoichiometry incomplete->optimize check_side_products Analyze for Side Products (NMR, MS) complete->check_side_products side_products Side Products Present check_side_products->side_products Yes no_side_products No Significant Side Products check_side_products->no_side_products No modify_conditions Modify Conditions: - Change solvent - Use milder reagents - Adjust pH during workup side_products->modify_conditions purification_issue Optimize Purification: - Recrystallization solvent screening - Column chromatography gradient no_side_products->purification_issue

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

Technical Support Center: 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction to form this compound is resulting in a very low yield or no product at all. What are the possible causes and solutions?

  • Answer: Low or no yield can stem from several factors, primarily related to the quality of starting materials, the choice of cyclization agent, and reaction conditions.

    • Purity of Starting Materials: Ensure that the pyrazine-2-carbohydrazide is pure and dry. Impurities in the starting material can interfere with the reaction. Similarly, if you are using a two-step approach via a thiosemicarbazide intermediate, the purity of the isothiocyanate is also crucial.

    • Ineffective Cyclization: The cyclodehydration step is critical.

      • Method A (Cyanogen Bromide): Ensure the cyanogen bromide is fresh and has not been hydrolyzed. The reaction should be run in a suitable solvent like methanol.

      • Method B (Thiosemicarbazide Cyclization): The desulfurization/cyclization of the pyrazine-2-carbonyl thiosemicarbazide intermediate requires an effective reagent. While traditional reagents like mercuric oxide can be used, newer methods employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or tosyl chloride are often more efficient and avoid the use of heavy metals.[1]

    • Reaction Temperature and Time: Optimize the reaction temperature and time. Some cyclization reactions require heating (reflux), while others proceed at room temperature.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid degradation of the product with prolonged heating.

    • Moisture: Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the starting materials and intermediates.

Issue 2: Presence of Multiple Impurities in the Crude Product

  • Question: My crude product shows multiple spots on TLC, and purification is proving difficult. What are the likely side products and how can I minimize them?

  • Answer: The formation of multiple impurities is often due to side reactions or incomplete conversion.

    • Unreacted Starting Materials: If you observe spots corresponding to pyrazine-2-carbohydrazide or the thiosemicarbazide intermediate, it indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the stoichiometry of the cyclizing agent.

    • Hydrolysis Products: The presence of pyrazine-2-carboxylic acid could indicate hydrolysis of the starting hydrazide. Ensure anhydrous conditions.

    • Side Reactions with Thiosemicarbazide Route: When using the thiosemicarbazide route, side reactions can lead to the formation of 1,3,4-thiadiazoles instead of the desired oxadiazole. The choice of the cyclizing reagent is key to controlling the regioselectivity of the cyclization.[1]

    • Decomposition: The pyrazine ring is an electron-deficient system, which can influence the stability of the molecule under harsh reaction conditions (e.g., strong acids or high temperatures). This can lead to decomposition and the formation of various byproducts. Milder reaction conditions are often preferable.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify this compound. Column chromatography on silica gel gives poor separation and streaking. What are the best purification methods?

  • Answer: The basic nature of the 2-amino group on the oxadiazole and the nitrogen atoms in the pyrazine ring can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.

    • Recrystallization: This is often the most effective method for purifying this type of compound. A suitable solvent would be ethanol or a mixture of ethanol and water.

    • Modified Column Chromatography: If chromatography is necessary, consider the following:

      • Amine-Treated Silica: Use silica gel that has been pre-treated with an amine, such as triethylamine, to neutralize the acidic silanol groups.

      • Mobile Phase Modifier: Add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase to reduce tailing.

      • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral) or a polymer-based reverse-phase column.

    • Acid-Base Extraction: An acid-base workup can be used to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the basic product into the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for preparing this compound with high yield and purity?

A1: Two common and effective routes are recommended:

  • Reaction of Pyrazine-2-carbohydrazide with Cyanogen Bromide: This is a direct, one-step method that can provide good yields.[3]

  • Cyclization of a Thiosemicarbazide Intermediate: This two-step route involves the initial formation of N-(pyrazine-2-carbonyl)thiosemicarbazide, followed by cyclization. This method offers flexibility in the choice of cyclizing agent, with modern reagents like EDC or tosyl chloride providing high yields under mild conditions.[4]

Q2: How can I prepare the starting material, pyrazine-2-carbohydrazide?

A2: Pyrazine-2-carbohydrazide can be synthesized from pyrazine-2-carboxylic acid. The acid is first converted to its methyl or ethyl ester via Fischer esterification, followed by reaction with hydrazine hydrate.[5][6]

Q3: What are the key analytical techniques to confirm the structure and purity of the final product?

A3: The structure and purity of this compound should be confirmed using a combination of spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and the C=N and C-O-C bonds of the oxadiazole ring.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Q4: Are there any specific safety precautions I should take during the synthesis?

A4: Yes, several safety precautions are necessary:

  • Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

  • Hydrazine hydrate is corrosive and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are corrosive and react violently with water. They should be handled in a fume hood.

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carbohydrazide

This protocol describes the synthesis of the key starting material from pyrazine-2-carboxylic acid.

  • Esterification:

    • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the methyl pyrazine-2-carboxylate.

  • Hydrazinolysis:

    • Dissolve the methyl pyrazine-2-carboxylate (1.0 eq) in ethanol (10 volumes).

    • Add hydrazine hydrate (2.0-3.0 eq) and heat the mixture to reflux for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

    • The product, pyrazine-2-carbohydrazide, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of this compound

Method A: From Pyrazine-2-carbohydrazide and Cyanogen Bromide

  • Dissolve pyrazine-2-carbohydrazide (1.0 eq) in methanol (15-20 volumes).

  • Add a solution of cyanogen bromide (1.1 eq) in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and neutralize with a base such as aqueous ammonia or sodium bicarbonate solution.

  • The product will precipitate from the solution. Collect the solid by filtration, wash with water and then a small amount of cold methanol.

  • Purify the crude product by recrystallization from ethanol.

Method B: Via a Thiosemicarbazide Intermediate

  • Formation of N-(pyrazine-2-carbonyl)thiosemicarbazide:

    • This intermediate can be formed by reacting pyrazine-2-carbohydrazide with an isothiocyanate.

  • Cyclization:

    • Dissolve the N-(pyrazine-2-carbonyl)thiosemicarbazide (1.0 eq) in a suitable solvent such as DMF or DMSO.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and stir the reaction at room temperature for 12-24 hours.

    • Alternatively, use tosyl chloride (1.2 eq) in the presence of pyridine as a base.

    • Monitor the reaction by TLC. After completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify by recrystallization from ethanol.

Data Presentation

Table 1: Comparison of Synthetic Methods for 2-Amino-1,3,4-Oxadiazoles

MethodStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Cyanogen Bromide Acid HydrazideCyanogen Bromide60-80%One-step reaction, good yields.Use of highly toxic cyanogen bromide.
Thiosemicarbazide Cyclization (EDC) AcylthiosemicarbazideEDC70-95%Mild conditions, high yields, avoids toxic reagents.Two-step process from acid hydrazide.
Thiosemicarbazide Cyclization (Tosyl Chloride) AcylthiosemicarbazideTosyl Chloride, Pyridine70-90%High yields, readily available reagents.Use of pyridine, may require heating.
Traditional Dehydration AcylsemicarbazidePOCl₃, SOCl₂50-70%Inexpensive reagents.Harsh conditions, potential for side reactions and decomposition.

Note: Yields are generalized from literature on analogous compounds and may vary for the specific synthesis of this compound.

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_start Starting Material Synthesis cluster_method_a Method A cluster_method_b Method B cluster_purification Purification start_acid Pyrazine-2-carboxylic Acid ester Methyl Pyrazine-2-carboxylate start_acid->ester Esterification (MeOH, H₂SO₄) hydrazide Pyrazine-2-carbohydrazide ester->hydrazide Hydrazinolysis (NH₂NH₂·H₂O, EtOH) product_a 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine hydrazide->product_a Cyclization (MeOH, Reflux) thiosemicarbazide N-(pyrazine-2-carbonyl) thiosemicarbazide hydrazide->thiosemicarbazide Reaction with Isothiocyanate cnbr Cyanogen Bromide cnbr->product_a crude Crude Product product_a->crude product_b 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine thiosemicarbazide->product_b Cyclization (EDC or TsCl) product_b->crude purified Pure Product crude->purified Recrystallization (Ethanol)

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low or No Yield cause1 Purity of Starting Materials? start->cause1 cause2 Ineffective Cyclization? start->cause2 cause3 Incorrect Reaction Conditions? start->cause3 cause4 Presence of Moisture? start->cause4 solution1 Verify purity of pyrazine-2-carbohydrazide and other reagents. cause1->solution1 Yes solution2 Check activity of cyclizing agent (e.g., fresh cyanogen bromide). Consider alternative cyclization reagents (EDC, TsCl). cause2->solution2 Yes solution3 Optimize temperature and reaction time. Monitor reaction progress by TLC. cause3->solution3 Yes solution4 Use anhydrous solvents and thoroughly dry all glassware. cause4->solution4 Yes

Caption: Troubleshooting logic for low yield in the synthesis.

Purification Workflow

purification_workflow cluster_column_options Chromatography Options crude Crude Product recrystallization Recrystallization (Ethanol) crude->recrystallization Preferred Method column Column Chromatography crude->column Alternative pure_product Pure 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine recrystallization->pure_product silica_mod Silica Gel with Amine in Mobile Phase column->silica_mod amine_silica Amine-Functionalized Silica column->amine_silica alumina Alumina Column column->alumina silica_mod->pure_product amine_silica->pure_product alumina->pure_product

Caption: Purification strategies for this compound.

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1,3,4-oxadiazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the most common by-products observed in 1,3,4-oxadiazole synthesis?

The formation of by-products is highly dependent on the chosen synthetic route and reaction conditions. However, some of the most frequently encountered impurities include:

  • Urea Derivatives: These are common when using carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for the cyclodehydration of diacylhydrazines.[1]

  • Triphenylphosphine Oxide (TPPO): This by-product is formed when using triphenylphosphine-based reagents (e.g., in combination with iodine or hexachloroethane) for dehydrative cyclization.[2] Its removal can be challenging due to its polarity.

  • 2-Amino-1,3,4-thiadiazoles: In syntheses starting from acylthiosemicarbazides, a competing cyclization can lead to the formation of the isomeric 2-amino-1,3,4-thiadiazole ring system, which can complicate product isolation.[3]

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of unreacted acylhydrazides, carboxylic acids, or diacylhydrazines in the final product mixture.

  • Polymeric Materials: Harsh reaction conditions, such as the use of strong acids like polyphosphoric acid (PPA) at high temperatures, can sometimes lead to the formation of polymeric by-products.[2]

2. My reaction to form a 2,5-disubstituted 1,3,4-oxadiazole from a diacylhydrazine using a carbodiimide reagent is showing an extra spot on TLC, which I suspect is a urea by-product. How can I confirm this and remove it?

Troubleshooting Guide:

  • Identification: The urea by-product (e.g., dicyclohexylurea, DCU, if using DCC) is typically a white solid with low solubility in many common organic solvents. You can often confirm its presence by comparing the TLC of your reaction mixture to a standard of the expected urea derivative or by its characteristic appearance as a precipitate.

  • Removal:

    • Filtration: Due to its low solubility, the urea by-product can often be removed by simple filtration of the reaction mixture. It is advisable to cool the reaction mixture in an ice bath to maximize precipitation before filtration.

    • Solvent Selection: Choose a solvent for your reaction in which the desired oxadiazole is soluble, but the urea by-product is not. Dichloromethane (DCM) or chloroform are often suitable choices.

    • Aqueous Wash: In some cases, an acidic wash (e.g., with dilute HCl) can help to protonate and solubilize the urea derivative for removal during an aqueous workup.

3. I am synthesizing a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide and I am getting a mixture of products. How can I favor the formation of the desired oxadiazole over the thiadiazole by-product?

Troubleshooting Guide:

  • Reagent Selection: The choice of cyclizing agent is crucial. While some reagents can promote the formation of the thiadiazole, others are more selective for the oxadiazole. The use of reagents like iodine in the presence of a base (e.g., NaOH) or tosyl chloride in pyridine has been reported to favor the formation of 2-amino-1,3,4-oxadiazoles.[1][4]

  • Reaction Conditions:

    • Temperature: Carefully control the reaction temperature. In some cases, lower temperatures may favor the kinetic product (oxadiazole) over the thermodynamic product (thiadiazole).

    • pH Control: The basicity of the reaction medium can influence the cyclization pathway. Optimization of the base and its stoichiometry is recommended.

  • Purification: If a mixture is obtained, careful column chromatography is typically required for separation. The polarity difference between the oxadiazole and thiadiazole derivatives will determine the appropriate solvent system.

4. How can I efficiently remove triphenylphosphine oxide (TPPO) from my reaction mixture?

Troubleshooting Guide:

TPPO is a notoriously difficult by-product to remove due to its polarity, which is often similar to that of the desired oxadiazole product.

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (silica gel is common) and eluent system is necessary. A gradient elution is often required to achieve good separation.

  • Precipitation/Crystallization:

    • In some cases, TPPO can be precipitated out of the reaction mixture by the addition of a non-polar solvent like hexane or diethyl ether, in which it has low solubility.

    • If your desired product is a solid, recrystallization from a suitable solvent system can be effective in leaving the more soluble TPPO in the mother liquor.

  • Chemical Scavenging: There are literature methods describing the use of specific reagents to react with and "scavenge" TPPO, converting it into a more easily separable derivative, although this adds an extra step to the process.

Quantitative Data on By-product Formation

Quantitative data on the precise yields of by-products is often not extensively reported in the literature. However, the following table summarizes typical product yields for common synthetic methods, which indirectly reflects the extent of by-product formation. Lower yields often suggest a higher prevalence of side reactions and by-products.

Synthetic MethodReagents/ConditionsTypical Product Yield (%)Common By-productsReference
Cyclodehydration of DiacylhydrazinesCarbodiimides (DCC, EDC)50-85Urea derivatives[1]
Cyclodehydration of DiacylhydrazinesTriphenylphosphine-based reagents65-89Triphenylphosphine oxide[3]
Cyclization of AcylthiosemicarbazidesIodine/Base or Tosyl Chloride/Pyridine75-902-Amino-1,3,4-thiadiazoles[3][4]
Oxidative Cyclization of AcylhydrazonesVarious oxidizing agents (e.g., I₂, CAN)70-93Varies depending on oxidant and substrate[3][5]
Reaction of Hydrazides with Carboxylic AcidsDehydrating agents (e.g., POCl₃, PPA)55-94Polymeric materials, unreacted starting materials[2][3]

Experimental Protocols

Key Experiment: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Cyclodehydration of Diacylhydrazines using Triphenylphosphine and Iodine

This protocol is adapted from methodologies that aim to minimize harsh conditions.

Materials:

  • 1,2-Diacylhydrazine (1.0 mmol)

  • Triphenylphosphine (1.2 mmol)

  • Iodine (1.2 mmol)

  • Triethylamine (2.5 mmol)

  • Acetonitrile (10 mL)

Procedure:

  • To a stirred solution of the 1,2-diacylhydrazine in acetonitrile, add triethylamine.

  • In a separate flask, prepare a solution of triphenylphosphine and iodine in acetonitrile. This will form the triphenylphosphine diiodide complex.

  • Slowly add the solution of the triphenylphosphine diiodide complex to the diacylhydrazine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired 1,3,4-oxadiazole from the triphenylphosphine oxide by-product.

Visualizations

Byproduct_Formation_Carbodiimide Diacylhydrazine Diacylhydrazine Intermediate O-Acylisourea Intermediate Diacylhydrazine->Intermediate + Carbodiimide Carbodiimide Carbodiimide (DCC/EDC) Oxadiazole 1,3,4-Oxadiazole Intermediate->Oxadiazole Intramolecular Cyclization Urea Urea By-product Intermediate->Urea Rearrangement/ Hydration

Caption: Formation of urea by-products from carbodiimide-mediated cyclization.

Thiadiazole_vs_Oxadiazole Acylthiosemicarbazide Acylthiosemicarbazide Cyclization Cyclizing Agent (e.g., I₂, TsCl) Acylthiosemicarbazide->Cyclization Oxadiazole 2-Amino-1,3,4-Oxadiazole (Desired Product) Cyclization->Oxadiazole Favored Pathway (Kinetic Control) Thiadiazole 2-Amino-1,3,4-Thiadiazole (By-product) Cyclization->Thiadiazole Competing Pathway (Thermodynamic Control)

Caption: Competing pathways in the cyclization of acylthiosemicarbazides.

TPPO_Removal_Workflow Start Crude Reaction Mixture (Oxadiazole + TPPO) Choice Purification Strategy Start->Choice Chromatography Column Chromatography Choice->Chromatography Gradient Elution Precipitation Precipitation/ Crystallization Choice->Precipitation Add Anti-solvent PureProduct Pure 1,3,4-Oxadiazole Chromatography->PureProduct Waste TPPO By-product Chromatography->Waste Precipitation->PureProduct Precipitation->Waste

Caption: Workflow for the separation of triphenylphosphine oxide (TPPO).

References

Technical Support Center: Purification of 5-Substituted-1,3,4-Oxadiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-substituted-1,3,4-oxadiazol-2-amines.

Troubleshooting Guide

This guide addresses common issues observed during the purification of 5-substituted-1,3,4-oxadiazol-2-amines and offers potential solutions.

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization The compound is highly soluble in the chosen solvent, even at low temperatures.- Experiment with different solvent systems, including mixed solvents. - Try precipitating the compound by adding a non-solvent to a solution of the crude product. - Minimize the amount of solvent used for dissolution.
Oily Product Instead of Crystals The presence of impurities is preventing crystallization.- Attempt to purify a small sample via column chromatography to remove impurities and then try recrystallization again. - "Seed" the supersaturated solution with a small, pure crystal of the product if available. - Triturate the oily product with a non-polar solvent like hexane to induce solidification.
Persistent Impurities in NMR Spectrum Incomplete reaction or presence of side products that co-crystallize with the desired compound.- If starting materials are present, consider repeating the reaction with adjusted stoichiometry or reaction time. - For stubborn impurities, column chromatography is the most effective purification method.[1][2][3][4] - Washing the crude solid with an appropriate solvent in which the impurity is soluble but the product is not can be effective.
Difficulty in Separating Product from Reagents (e.g., POCl₃) Hydrolysis of excess phosphorus oxychloride (POCl₃) can lead to acidic byproducts that are difficult to remove.- After the reaction, carefully pour the mixture onto crushed ice and neutralize with a base like sodium bicarbonate solution. - Thoroughly wash the crude product with water to remove any water-soluble byproducts.
Product is a Stubborn Emulsion During Work-up The presence of both polar and non-polar functionalities in the molecule and impurities can lead to emulsion formation during aqueous work-up.- Add a saturated solution of sodium chloride (brine) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for an extended period. - Filter the entire mixture through a pad of Celite.
Broad Melting Point Range The presence of impurities or solvent trapped within the crystal lattice.- Re-crystallize the product from a different solvent system. - Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 5-substituted-1,3,4-oxadiazol-2-amines?

A1: The most frequently employed purification techniques are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity.[5] However, if recrystallization fails to yield a pure product, column chromatography over silica gel is the preferred method for removing persistent impurities.[1][2][3][4]

Q2: How do I choose a suitable solvent for recrystallization?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Commonly used solvents for this class of compounds include ethanol, methanol, and dimethylformamide (DMF) often mixed with water.[6] It is advisable to perform small-scale solubility tests with various solvents to identify the optimal one for your specific derivative.

Q3: My compound has poor solubility in common organic solvents. How can I purify it?

A3: Poor solubility can be a significant challenge. The solubility of 1,3,4-oxadiazoles is influenced by the substituents on the ring; for instance, aryl substituents tend to decrease water solubility.[7] For compounds with low solubility, you might need to use more polar solvents like DMF or DMSO for recrystallization, although removal of these high-boiling point solvents can be difficult.[8] Column chromatography can also be adapted by using a more polar mobile phase. In some cases, conversion to a salt form might improve solubility for purification, followed by neutralization to recover the free amine.

Q4: What are some typical impurities I might encounter?

A4: Common impurities can include unreacted starting materials such as acid hydrazides and semicarbazide, as well as side products from the cyclization reaction.[7] For instance, if using phosphorus oxychloride as a cyclizing agent, phosphoric acid byproducts might be present. Thorough washing during the work-up is crucial to remove these.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using a combination of techniques. Thin-layer chromatography (TLC) is a quick method to check for the presence of multiple components.[4][9] A sharp melting point is also a good indicator of purity.[10] For definitive confirmation, spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are essential to verify the structure and absence of impurities.[11][12][13] High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.[14]

Quantitative Data Summary

The following table summarizes representative yields and melting points for various 5-substituted-1,3,4-oxadiazol-2-amines, as reported in the literature. This data can serve as a benchmark for researchers.

Compound 5-Substituent Yield (%) Melting Point (°C) Reference
N-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine4-Methoxyphenyl82188-190[11]
N-(4-Bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine4-Methoxyphenyl81198-200[11]
N-(2,4-Dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine4-Hydroxyphenyl74200-202[11]
N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amineEthyl70178-180[11]
N-(4-Chlorophenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine4-Hydroxyphenyl69140-142[11]
N-(2,4-Dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine4-Chlorophenyl68204-206[11]
N-(4-Bromophenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine4-Hydroxyphenyl67190-192[11]
N-(4-Methylphenyl)-5-(2-furyl)-1,3,4-oxadiazol-2-amine2-Furyl66182-184[11]

Experimental Protocols

General Protocol for Recrystallization:

  • Dissolve the crude 5-substituted-1,3,4-oxadiazol-2-amine in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a DMF/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

  • Hot filter the solution to remove the charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

General Protocol for Column Chromatography: [1][3][4]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Acid Hydrazide + Semicarbazide) reaction Cyclization Reaction (e.g., with POCl₃) start->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization Attempt First tlc TLC Analysis recrystallization->tlc column_chromatography Column Chromatography column_chromatography->tlc tlc->column_chromatography If Impure pure_product Pure Product tlc->pure_product If Pure mp Melting Point spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_product->mp pure_product->spectroscopy

Caption: General workflow for the synthesis and purification of 5-substituted-1,3,4-oxadiazol-2-amines.

References

troubleshooting guide for the synthesis of pyrazine-containing heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of pyrazine-containing heterocycles.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of pyrazine derivatives in a question-and-answer format.

Question: My pyrazine synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

Answer: Low yields are a frequent challenge in pyrazine synthesis and can arise from several factors. A systematic approach to troubleshooting is recommended.[1][2][3]

  • Incomplete Reaction: The initial condensation or the final oxidation step may not be proceeding to completion.

    • Solution: Consider extending the reaction time or cautiously increasing the reaction temperature.[1] Ensure efficient mixing to improve contact between reactants.

  • Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical and can dramatically affect the yield.

    • Solution: A screening of different solvents should be performed. The selection of a suitable base is also crucial; for instance, potassium hydride (KH) has proven effective in certain reactions.[1] The catalyst loading and type should also be optimized.

  • Purity of Starting Materials: Impurities in the starting materials, such as 1,2-diamines and 1,2-dicarbonyl compounds, can lead to unwanted side reactions.

    • Solution: It is advisable to purify starting materials before use, for example, by recrystallization or distillation.

  • Incomplete Oxidation of Dihydropyrazine Intermediate: Many pyrazine syntheses proceed via a dihydropyrazine intermediate that requires oxidation to the aromatic pyrazine.[3]

    • Solution: Ensure you are using an appropriate oxidizing agent (e.g., air, copper(II) sulfate, manganese dioxide) and that the reaction conditions are suitable for the oxidation to go to completion.[4][5]

  • Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.

    • Solution: Employ milder reagents and conditions whenever possible. Avoid highly acidic or basic conditions during the workup if your product is known to be sensitive.[1]

Question: I am observing unexpected byproducts in my reaction mixture. How can I identify and minimize them?

Answer: The formation of byproducts is a common issue. Identification and minimization are key to obtaining a pure product.

  • Common Byproducts: A frequent byproduct, particularly in reactions involving sugars and ammonium hydroxide, is the formation of imidazole derivatives.[3][6]

    • Minimization: The choice of solvent during extraction can significantly impact the presence of these impurities. Using a non-polar solvent like hexane for liquid-liquid extraction can prevent the co-extraction of more polar imidazole byproducts.[7][8] Tightly controlling reaction parameters such as temperature and stoichiometry can also favor the desired reaction pathway.[3]

  • Identification: Byproducts can be identified using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Question: I'm struggling with the purification of my pyrazine derivative. What are the best practices?

Answer: Purification of pyrazine derivatives can be challenging due to their diverse polarities and potential for forming complex mixtures.

  • Column Chromatography: This is a widely used technique for purifying pyrazine derivatives.

    • Pro-Tip: For separating pyrazines from more polar impurities like imidazoles, silica gel chromatography is effective. A common eluent system is a mixture of hexane and ethyl acetate.[6][7] For structurally similar pyrazine isomers, using a stationary phase with a higher surface area can improve separation.[6]

  • Recrystallization: For solid pyrazine derivatives, recrystallization is an excellent method for achieving high purity.

    • Pro-Tip: The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures.[3] A slow cooling process is recommended to encourage the formation of pure crystals rather than an impure amorphous solid.[3]

  • Distillation: For liquid pyrazines, distillation can be an effective purification method.

Below is a troubleshooting workflow to help diagnose and resolve common issues in pyrazine synthesis.

Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC, GC/MS) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Reaction Conditions: - Extend Time - Increase Temperature Incomplete->Optimize_Conditions Check_Purity Analyze Purity of Starting Materials Complete->Check_Purity Optimize_Conditions->Check_Reaction Impure_SM Impure Starting Materials Check_Purity->Impure_SM No Pure_SM Pure Starting Materials Check_Purity->Pure_SM Yes Purify_SM Purify Starting Materials (Recrystallization, Distillation) Impure_SM->Purify_SM Check_Side_Reactions Identify Side Products (GC/MS, NMR) Pure_SM->Check_Side_Reactions Purify_SM->Check_Reaction Side_Products Side Products Identified Check_Side_Reactions->Side_Products Yes No_Side_Products Minimal Side Products Check_Side_Reactions->No_Side_Products No Adjust_Conditions Adjust Reaction Conditions: - Lower Temperature - Change Solvent/Catalyst Side_Products->Adjust_Conditions Optimize_Purification Optimize Purification: - Adjust Chromatography Eluent - Choose Appropriate Recrystallization Solvent No_Side_Products->Optimize_Purification Final_Product Pure Product, Improved Yield Optimize_Purification->Final_Product Adjust_Conditions->Check_Reaction

Caption: A troubleshooting workflow for pyrazine synthesis.

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis from β-Amino Alcohols
EntryCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1PNN-Mn (2 mol%)NaOEtToluene1502435
2PNN-Mn (2 mol%)tBuOKToluene1502425
3PNN-Mn (2 mol%)NaOMeToluene1502415
4PNN-Mn (2 mol%)KHToluene1502499
5PNN-Mn (2 mol%)KHTHF1502425
6PNN-Mn (2 mol%)KH1,4-Dioxane1502495
7PNN-Mn (2 mol%)KHToluene1252465
8PNN-Mn (2 mol%)KHToluene1501285
9tBu-PNP-Mn (2 mol%)KHToluene1502424
10PNNH-Mn (2 mol%)KHToluene1502423
11PNHP-Mn (2 mol%)KHToluene1502464
12Acridine-PNN-Mn (2 mol%)KHToluene1502495

Data adapted from a study on the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol.[7]

Table 2: Effect of Reaction Solvent on the Enzymatic Synthesis of N-benzylpyrazine-2-carboxamide
EntrySolventlog PYield (%)
1Methanol-0.7715.3
2Ethanol-0.3160.5
3Isopropanol0.0565.2
4Isobutanol0.863.1
5tert-Amyl alcohol1.475.4
6Acetonitrile-0.3420.7
7Dichloromethane1.2510.5
8DMSO-1.3513.2
9THF0.4618.9
102-MeTHF1.125.4

Reaction conditions: pyrazine-2-carboxylate (5.0 mmol), benzylamine (20.0 mmol), solvent (20 mL), Lipozyme® TL IM (870 mg), 45 °C, 20 min residence time in a continuous flow reactor.[9]

Experimental Protocols

Protocol 1: Staedel-Rugheimer Pyrazine Synthesis (Synthesis of 2,5-Diphenylpyrazine)

This method involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation.[4]

Step 1: Preparation of α-aminoacetophenone

  • Dissolve 2-chloroacetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of aqueous ammonia to the solution.

  • Heat the mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and isolate the intermediate α-aminoacetophenone.

Step 2: Self-condensation and Oxidation

  • Heat the isolated α-aminoacetophenone in a suitable solvent (e.g., ethanol or acetic acid). This can be done with or without a base catalyst.

  • The self-condensation will form a dihydropyrazine intermediate.

  • Oxidize the dihydropyrazine to 2,5-diphenylpyrazine. This can often be achieved by bubbling air through the reaction mixture or by adding a mild oxidizing agent like copper(II) sulfate.[4]

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)

The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are typically generated in situ from α-oximino ketones.[3][4][5]

Step 1: Formation of the α-oximinoketone

  • Dissolve the starting ketone in a suitable solvent (e.g., diethyl ether or acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a source of nitrous acid (e.g., sodium nitrite and a mineral acid like HCl) dropwise to form the α-oximino ketone.

Step 2: Reduction to the α-amino ketone

  • Isolate the α-oximino ketone.

  • Reduce the α-oximino ketone to the corresponding α-amino ketone using a suitable reducing agent, such as zinc powder in acetic acid or through catalytic hydrogenation.[4]

Step 3: Dimerization and Oxidation

  • The α-amino ketone will often spontaneously dimerize to form a dihydropyrazine intermediate. This can be facilitated by gentle heating or the addition of a base.

  • The dihydropyrazine is then oxidized to the aromatic pyrazine using air or a mild oxidizing agent like copper(II) sulfate or mercury(I) oxide.[4][5]

  • Purify the final pyrazine derivative by distillation or recrystallization.

Signaling Pathways and Experimental Workflows

Pyrazinamide Mechanism of Action

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. POA disrupts several cellular processes in Mycobacterium tuberculosis.[1][2][10][11][12]

cluster_0 Inside Bacterium PZA Pyrazinamide (PZA) PZA_in Passive Diffusion PZA->PZA_in Pyrazinamidase Pyrazinamidase (PncA) PZA_in->Pyrazinamidase M_tuberculosis Mycobacterium tuberculosis POA Pyrazinoic Acid (POA) Pyrazinamidase->POA Converts FAS1 Fatty Acid Synthase I (FAS I) Inhibition POA->FAS1 Membrane Membrane Potential Disruption POA->Membrane Trans Trans-translation Inhibition POA->Trans Cell_Death Bacterial Cell Death FAS1->Cell_Death Membrane->Cell_Death Trans->Cell_Death

Caption: Mechanism of action of Pyrazinamide.

Amiloride Mechanism of Action

Amiloride is a potassium-sparing diuretic that functions by directly blocking the epithelial sodium channel (ENaC) in the kidneys.[6][13][14][15][16]

Amiloride Amiloride ENaC Epithelial Sodium Channel (ENaC) in Kidney Distal Tubule Amiloride->ENaC Blocks Na_Reabsorption Decreased Na+ Reabsorption ENaC->Na_Reabsorption Leads to K_Excretion Decreased K+ Excretion ENaC->K_Excretion Reduces Driving Force for Diuresis Increased Na+ and Water Excretion (Diuresis) Na_Reabsorption->Diuresis Hyperkalemia Increased Plasma K+ (Potassium-sparing effect) K_Excretion->Hyperkalemia

Caption: Mechanism of action of Amiloride.

References

overcoming solubility issues of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in handling this compound in biological assays?

A1: The primary challenge with this compound, a heterocyclic compound, is its limited aqueous solubility. This can lead to several issues in biological assays, including:

  • Precipitation: The compound may precipitate out of solution when diluted into aqueous assay buffers or cell culture media, leading to inaccurate concentrations.[1][2]

  • Inaccurate Data: Poor solubility can result in underestimated biological activity and variability in experimental results.[3]

  • Cellular Toxicity: High concentrations of co-solvents like DMSO, used to dissolve the compound, can be toxic to cells.[4][5]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for dissolving this compound and similar heterocyclic compounds for in vitro assays.[4][6] It is crucial to use anhydrous, high-purity DMSO to prevent moisture absorption, which can decrease the solubility of hydrophobic compounds.[1]

Q3: How can I avoid compound precipitation when diluting my DMSO stock solution into aqueous media?

A3: To avoid precipitation, a phenomenon often referred to as "crashing out," it is recommended to perform a serial dilution.[2] Instead of adding the concentrated DMSO stock directly to a large volume of aqueous media, first create an intermediate dilution in pre-warmed (37°C) media. Adding the compound stock dropwise while gently vortexing the media can also help ensure proper dispersion.[1][6]

Q4: What is the maximum concentration of DMSO that is generally considered safe for most cell-based assays?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%.[4][5] It is essential to include a vehicle control (media with the same final DMSO concentration without the compound) in all experiments to account for any effects of the solvent itself.[4]

Q5: Are there alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?

A5: Yes, several formulation strategies can enhance the aqueous solubility of poorly soluble compounds:

  • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their water solubility.[7][8]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.[9]

  • pH Adjustment: The solubility of ionizable compounds can be influenced by the pH of the solution.[2]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Problem: A precipitate forms immediately when the DMSO stock solution of this compound is added to the aqueous assay buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
"Solvent Shock" Rapid dilution of the concentrated DMSO stock into an aqueous environment causes the compound to "crash out" of solution due to a sudden change in solvent polarity.[6]Perform a serial dilution. First, dilute the high-concentration stock into a smaller volume of pre-warmed (37°C) media to create an intermediate concentration. Then, further dilute to the final working concentration.[2] Add the stock solution dropwise while gently vortexing the media.[1]
Low Temperature of Media The solubility of many compounds decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media or assay buffers for dilutions.[1]
High Final Concentration The final concentration of the compound in the aqueous medium exceeds its solubility limit.Determine the maximum soluble concentration of the compound in your specific assay medium by preparing a series of dilutions and observing for precipitation.[2]
Issue 2: Delayed Precipitation in the Incubator

Problem: The prepared solution is initially clear, but a precipitate forms after incubation for several hours or days.

Potential Cause Explanation Recommended Solution
Temperature and pH Shift Changes in temperature and pH within the incubator environment can affect compound solubility over time. Cellular metabolism can also alter the pH of the culture medium.[2]Ensure the incubator provides a stable temperature and CO2 environment. Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[1]
Compound Instability The compound may degrade over time into less soluble byproducts.Assess the stability of the compound under your specific experimental conditions (37°C, 5% CO2). Consider preparing fresh compound-containing media more frequently.[2]
Interaction with Media Components The compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.[6]Test the compound's solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause. If serum is suspected, consider reducing its concentration or using a serum-free medium for the experiment.[6]

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Weigh the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Add DMSO: Transfer the weighed compound to a sterile, amber glass vial or a clear vial wrapped in aluminum foil if the compound is light-sensitive. Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10-100 mM).

  • Dissolve the Compound: Gently vortex the vial until the compound is completely dissolved. If the compound does not dissolve readily, brief sonication in a water bath or gentle warming to 37°C can be applied, provided the compound is not heat-sensitive.[4]

  • Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[4]

Protocol 2: Preparation of Cyclodextrin Inclusion Complex (Kneading Method)

This method is suitable for improving the solubility of poorly water-soluble compounds like this compound.[7]

  • Prepare a Paste: Place the desired molar ratio of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar. Add a small amount of water and mix thoroughly to obtain a homogeneous paste.

  • Add the Compound: Slowly add the sieved this compound powder to the paste.

  • Knead the Mixture: Knead the mixture for approximately 60 minutes.

  • Dry the Complex: Dry the resulting paste to obtain a solid inclusion complex.

  • Wash and Dry: Wash the solid with a small amount of a suitable solvent to remove any free compound adsorbed on the surface and then dry under a vacuum.

Data Presentation

Table 1: General Solubility of Heterocyclic Compounds in Common Solvents
Solvent General Solubility Remarks
Water Very Low / Practically InsolubleAryl-substituted 1,3,4-oxadiazoles generally have significantly lower water solubility.[10]
DMSO (Dimethyl Sulfoxide) HighThe recommended solvent for preparing concentrated stock solutions.[4]
Ethanol Moderate to LowMay be used as a co-solvent.
Methanol Moderate to LowCan be used in some formulation strategies.
Aqueous Buffers (e.g., PBS) Very LowDilution from organic solvents often leads to precipitation.

Visualizations

Signaling Pathways

While the direct signaling pathway for this compound is not definitively established, related compounds have been shown to inhibit enzymes like Bloom (BLM) helicase and Leishmania pteridine reductase 1 (PTR1). The following diagrams illustrate the general pathways involving these enzymes.

G cluster_0 DNA Damage Response & Repair DNA_Damage DNA Damage (e.g., Crosslinks) BLM BLM Helicase DNA_Damage->BLM activates FA_Pathway Fanconi Anemia (FA) Pathway BLM->FA_Pathway promotes activation of FANCD2_mono FANCD2 Monoubiquitination FA_Pathway->FANCD2_mono HR Homologous Recombination Repair FANCD2_mono->HR Genomic_Stability Genomic Stability HR->Genomic_Stability

Caption: Simplified signaling pathway involving Bloom (BLM) helicase in the DNA damage response.

G cluster_1 Leishmania Pteridine Metabolism Biopterin Biopterin (oxidized) PTR1 Pteridine Reductase 1 (PTR1) Biopterin->PTR1 substrate Dihydrobiopterin Dihydrobiopterin PTR1->Dihydrobiopterin reduces to Tetrahydrobiopterin Tetrahydrobiopterin (H4B) PTR1->Tetrahydrobiopterin reduces to Dihydrobiopterin->PTR1 substrate Parasite_Growth Parasite Growth & Survival Tetrahydrobiopterin->Parasite_Growth essential for

Caption: Role of Pteridine Reductase 1 (PTR1) in Leishmania pteridine metabolism.

Experimental Workflows

G cluster_2 Workflow for Preparing Working Solutions Start Start Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Intermediate_Dilution Create Intermediate Dilution in Pre-warmed Media Prep_Stock->Intermediate_Dilution Prewarm_Media Pre-warm Aqueous Media to 37°C Prewarm_Media->Intermediate_Dilution Final_Dilution Prepare Final Working Concentration Intermediate_Dilution->Final_Dilution Use_Immediately Use Immediately in Assay Final_Dilution->Use_Immediately

Caption: Recommended workflow for preparing working solutions to minimize precipitation.

G cluster_3 Troubleshooting Compound Precipitation Precipitation_Observed Precipitation Observed When When did it occur? Precipitation_Observed->When Immediate Immediately upon dilution When->Immediate Delayed Delayed (in incubator) When->Delayed Check_Conc Check Final Concentration Immediate->Check_Conc Check_Temp Check Media Temperature Immediate->Check_Temp Check_Dilution Review Dilution Method Immediate->Check_Dilution Check_Stability Assess Compound Stability Delayed->Check_Stability Check_pH Monitor Media pH Delayed->Check_pH Check_Media_Interaction Investigate Media Interaction Delayed->Check_Media_Interaction

Caption: Logical workflow for troubleshooting compound precipitation in biological assays.

References

Technical Support Center: Antibacterial Screening of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the antibacterial screening of pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the first step in screening a new pyrazine derivative for antibacterial activity?

A1: The initial and most crucial step is to determine the Minimum Inhibitory Concentration (MIC) of the compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] This value provides a quantitative measure of the compound's potency.

Q2: Which method is most suitable for determining the MIC of a large number of pyrazine derivatives?

A2: The broth microdilution method is highly recommended for screening a large number of compounds due to its efficiency and lower consumption of reagents.[1][4][5] This method involves a 96-well microtiter plate format, allowing for the simultaneous testing of multiple compounds at various concentrations.

Q3: What is the standard medium for antibacterial susceptibility testing?

A3: Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (MHA) are the standard media for routine antimicrobial susceptibility testing.[2][6] These media have good reproducibility and are low in inhibitors that might interfere with the activity of certain antibacterial agents.

Q4: How should I prepare the bacterial inoculum for the MIC assay?

A4: The bacterial inoculum should be prepared from a pure overnight culture. Several colonies are suspended in a sterile saline solution and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] This standardized suspension is then further diluted to achieve the desired final concentration in the assay.

Q5: My pyrazine derivative is not soluble in the culture medium. How can I test its antibacterial activity?

A5: Many synthetic compounds, including pyrazine derivatives, have poor water solubility. A common practice is to dissolve the compound in a small amount of a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.[5] Serial dilutions are then made in the culture medium. It is crucial to include a solvent control to ensure that the solvent itself does not inhibit bacterial growth.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No bacterial growth in positive control wells. - Inoculum was not viable. - Contamination with an inhibitory substance. - Incorrect incubation conditions.- Use a fresh overnight culture to prepare the inoculum. - Ensure all materials are sterile. - Verify incubator temperature and atmosphere.
Bacterial growth in negative control (sterility) wells. - Contamination of the culture medium or reagents. - Contamination during plate preparation.- Use fresh, sterile medium and reagents. - Maintain aseptic technique throughout the experiment.
Inconsistent results between replicate wells. - Pipetting errors leading to inaccurate concentrations. - Uneven distribution of bacteria in the inoculum. - "Edge effect" in the microtiter plate.[7]- Calibrate pipettes and use proper pipetting techniques. - Vortex the inoculum thoroughly before use. - To mitigate the edge effect, avoid using the outer wells of the plate for testing or fill them with sterile medium.[7]
Precipitation of the pyrazine derivative in the wells. - The compound has low solubility in the test medium. - The concentration of the compound exceeds its solubility limit.- Increase the concentration of the co-solvent (e.g., DMSO), ensuring it remains at a non-inhibitory level. - Test a lower concentration range of the compound.
Compound appears active in the initial screen but fails in subsequent viability assays. - The compound may be bacteriostatic (inhibits growth) but not bactericidal (kills bacteria). - The compound may interfere with the readout of the initial assay (e.g., colorimetric indicators).- Perform a Minimum Bactericidal Concentration (MBC) assay to determine if the compound is bactericidal.[8] - Use a different viability assay with an alternative detection method (e.g., resazurin-based assay).[5]

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the steps for determining the MIC of pyrazine derivatives using the broth microdilution method in a 96-well microtiter plate.

Materials:

  • Synthesized pyrazine derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[2]

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control (e.g., Ampicillin)[5][9]

  • Negative control (broth only)[5]

  • Sterile saline solution (0.9%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-4 colonies of the test bacterium from a fresh agar plate.

    • Suspend the colonies in sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the pyrazine derivative in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add 100 µL of MHB to wells in columns 2 through 12.

    • Add 200 µL of the stock solution (at twice the highest desired test concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[3] Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in each well will be 200 µL.

    • Do not add inoculum to column 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity, which indicates bacterial growth.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[1][5]

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Protocol 2: MTT Assay for Bacterial Viability

This protocol describes a colorimetric assay to assess bacterial viability after treatment with pyrazine derivatives. Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Materials:

  • Bacterial culture treated with pyrazine derivative

  • 96-well microtiter plate

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl)

  • Microplate reader

Procedure:

  • Bacterial Treatment:

    • Expose the bacterial culture to various concentrations of the pyrazine derivative as described in the MIC protocol. Include appropriate positive and negative controls.

  • MTT Addition:

    • After the desired incubation period, add MTT solution to each well. A typical final concentration is 0.5 mg/mL.

    • Incubate the plate for an additional 2-4 hours at 37°C.[5]

  • Solubilization of Formazan:

    • If formazan crystals have precipitated, add the solubilization buffer to each well to dissolve the crystals.[5]

  • Data Analysis:

    • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

    • The intensity of the purple color is proportional to the number of viable cells.

Data Presentation

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for Pyrazine Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Pyrazine Derivative 13264
Pyrazine Derivative 21632
Pyrazine Derivative 3>128>128
Ampicillin (Control)0.58

Visualizations

experimental_workflow General Workflow for Antibacterial Screening cluster_prep Preparation cluster_assay Primary Screening cluster_confirmation Confirmatory Assays cluster_analysis Data Analysis prep_compound Prepare Pyrazine Derivative Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Visual/OD600) incubate->read_mic viability_assay Bacterial Viability Assay (e.g., MTT, Resazurin) read_mic->viability_assay If active mbc_assay Determine Minimum Bactericidal Concentration (MBC) read_mic->mbc_assay If active analyze_data Analyze and Interpret Results viability_assay->analyze_data mbc_assay->analyze_data

Caption: Workflow for antibacterial screening of pyrazine derivatives.

troubleshooting_logic Troubleshooting Inconsistent MIC Results action_node action_node start Inconsistent Results Between Replicates? check_pipetting Pipetting Error? start->check_pipetting Yes check_inoculum Inoculum Homogeneity? check_pipetting->check_inoculum No action_pipetting Calibrate Pipettes & Refine Technique check_pipetting->action_pipetting Yes check_edge_effect Edge Effect? check_inoculum->check_edge_effect No action_inoculum Vortex Inoculum Before Use check_inoculum->action_inoculum Yes action_edge_effect Avoid Outer Wells or Use Plate Seals check_edge_effect->action_edge_effect Yes end_node Re-run Assay action_pipetting->end_node action_inoculum->end_node action_edge_effect->end_node

Caption: Decision tree for troubleshooting inconsistent MIC results.

References

Technical Support Center: Navigating the Scale-Up Synthesis of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive support hub for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazoles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the challenges encountered during the scale-up of these critical heterocyclic compounds.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues that arise during the scale-up synthesis of 1,3,4-oxadiazoles.

Question: My reaction yield has significantly dropped after moving from a 1L to a 100L reactor. What are the likely causes and how can I troubleshoot this?

Answer:

A drop in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale. A systematic approach is crucial to identify the root cause.[1]

Potential Causes & Solutions:

  • Inefficient Mixing and Mass Transfer:

    • Problem: Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or incomplete conversion. The efficiency of stirring does not always scale linearly with the reactor volume.[1]

    • Troubleshooting Steps:

      • Re-evaluate Agitator Design and Speed: The type of impeller and its speed (RPM) need to be optimized for the larger vessel to ensure homogeneity. Geometric similarity should be maintained where possible.

      • Computational Fluid Dynamics (CFD) Modeling: For complex mixing issues, CFD modeling can simulate the fluid dynamics within the reactor and help in optimizing mixing parameters.

      • Consider Baffles: If not already in use, baffles can improve mixing by preventing the formation of a central vortex.

  • Poor Heat Transfer and Temperature Control:

    • Problem: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more challenging. Many 1,3,4-oxadiazole syntheses, particularly those involving cyclodehydrating agents like POCl₃ or SOCl₂, are exothermic. Uncontrolled exotherms can lead to side product formation and degradation of the desired product.

    • Troubleshooting Steps:

      • Slow and Controlled Reagent Addition: Implement a semi-batch process where one of the reactive agents is added gradually to manage the rate of heat generation.

      • Enhanced Cooling Systems: Ensure the reactor's cooling jacket is functioning optimally. For highly exothermic reactions, consider a reactor with a higher heat exchange capacity or supplementary internal cooling coils.

      • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) at the lab scale to understand the thermal profile of the reaction before scaling up. This will help in designing an appropriate heat management strategy.

  • Suboptimal Reaction Conditions at Scale:

    • Problem: Reaction parameters that were optimal at the lab scale may not be directly transferable. This includes reaction time, temperature, and concentration.[1]

    • Troubleshooting Steps:

      • Staged Temperature Profile: Instead of a single reaction temperature, a staged profile (e.g., initial addition at a lower temperature followed by a gradual ramp-up) might be necessary to control the reaction.

      • Extended Reaction Time: Due to slower mass transfer, a longer reaction time might be required to achieve complete conversion at a larger scale.

      • In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., by HPLC or UPLC) to monitor the reaction progress and determine the optimal endpoint.

  • Purity of Reagents and Solvents:

    • Problem: The impact of impurities in starting materials and solvents can be magnified at a larger scale. Water content in solvents can be particularly detrimental in reactions using dehydrating agents.[1]

    • Troubleshooting Steps:

      • Quality Control (QC) of Raw Materials: Implement stringent QC checks for all incoming raw materials and solvents to ensure they meet the required specifications.

      • Use of Dry Solvents: Ensure that solvents are adequately dried, especially for moisture-sensitive reactions.

Logical Troubleshooting Workflow

G start Low Yield at Scale mixing Investigate Mixing and Mass Transfer start->mixing heat Analyze Heat Transfer and Temperature Control start->heat conditions Re-evaluate Reaction Conditions start->conditions purity Check Reagent and Solvent Purity start->purity mixing_sol Optimize agitator design/speed Implement baffles Consider CFD modeling mixing->mixing_sol Solution heat_sol Slow reagent addition Enhance cooling system Perform calorimetry studies heat->heat_sol Solution conditions_sol Implement staged temperature profile Extend reaction time Use in-process controls conditions->conditions_sol Solution purity_sol Stringent QC of raw materials Ensure use of dry solvents purity->purity_sol Solution

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 1,3,4-oxadiazoles, and which are most amenable to scale-up?

A1: The most prevalent methods for synthesizing 1,3,4-oxadiazoles include the cyclodehydration of diacylhydrazines, the oxidative cyclization of acylhydrazones, and the reaction of hydrazides with various one-carbon sources.[2]

  • Cyclodehydration of Diacylhydrazines: This is a very common method, often employing dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[2] While effective, the use of these corrosive and hazardous reagents can present challenges at scale regarding material compatibility and waste disposal.

  • Oxidative Cyclization of Acylhydrazones: This method involves the reaction of an aldehyde with a hydrazide to form an acylhydrazone, which is then cyclized using an oxidizing agent. Some protocols use safer and less expensive reagents, making them more suitable for large-scale synthesis.[2]

  • One-pot Syntheses: Several one-pot methods have been developed that combine carboxylic acids and hydrazides with a coupling/dehydrating agent. These can be advantageous for scale-up as they reduce the number of unit operations.

Methods that avoid highly toxic or difficult-to-handle reagents and that proceed under milder conditions are generally more amenable to scale-up.

Q2: I am observing the formation of a significant amount of 1,3,4-thiadiazole byproduct in my synthesis. How can this be minimized?

A2: The formation of a 1,3,4-thiadiazole byproduct is a known issue, particularly when starting from thiosemicarbazides. The cyclization can proceed through either oxygen or sulfur. To favor the formation of the 1,3,4-oxadiazole, the choice of the cyclizing agent and reaction conditions is critical. Using reagents that specifically promote cyclization via the oxygen atom is key. For example, the use of certain coupling reagents in peptide chemistry has been shown to be effective in directing the cyclization towards the desired oxadiazole.

Q3: My final 1,3,4-oxadiazole product is difficult to purify by column chromatography at a large scale. What are some alternative purification strategies?

A3: Large-scale column chromatography can be expensive and time-consuming. Alternative purification strategies should be explored during process development:

  • Crystallization: This is the most common and cost-effective method for purifying solid compounds at an industrial scale. The choice of solvent system is critical and should be optimized to provide good recovery of the product with high purity.

  • Recrystallization: If the initial purity is reasonably high, a simple recrystallization can be very effective in removing minor impurities.

  • Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while the impurities are more soluble can be an effective purification step.

  • Salt Formation and Breaking: If the 1,3,4-oxadiazole has a basic or acidic handle, forming a salt and then regenerating the free base or acid can be a powerful purification technique.

Q4: Are there any "green" or more environmentally friendly methods for 1,3,4-oxadiazole synthesis that are suitable for industrial application?

A4: Yes, there is growing interest in developing greener synthetic routes. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes the need for harsh solvents.

  • Use of solid-supported reagents: This can simplify work-up and purification by allowing for the easy removal of the reagent by filtration.

  • Catalytic methods: The development of catalytic methods reduces the amount of waste generated from stoichiometric reagents.

  • Use of greener solvents: Replacing hazardous solvents with more environmentally benign alternatives is a key aspect of green chemistry.

Data Presentation

The following tables summarize quantitative data from various lab-scale synthesis methods for 1,3,4-oxadiazoles. Note that these are lab-scale results and will require optimization for scale-up.

Table 1: Comparison of Dehydrating Agents for Cyclodehydration of Diacylhydrazines

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
POCl₃Dioxane1004-840-72
SOCl₂TolueneReflux662-70[2]
PPA-140-1602-370-93[2]
(CF₃SO₂)₂ODCM0 to rt185-95

Table 2: Comparison of Oxidative Cyclization Methods for Acylhydrazones

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
I₂ / K₂CO₃DMSO1201282-94[2]
Chloramine-TEthanolReflux2-475-90
NaHSO₃Ethanol/WaterReflux1-270-90[3]

Experimental Protocols

Below are detailed methodologies for key laboratory-scale experiments for the synthesis of 1,3,4-oxadiazoles. Caution: These protocols should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Cyclodehydration using POCl₃

This protocol describes a general procedure for the cyclodehydration of a 1,2-diacylhydrazine.

Materials:

  • 1,2-diacylhydrazine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Dioxane (as solvent, if necessary)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Appropriate solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,2-diacylhydrazine (1.0 eq).

  • Carefully add phosphorus oxychloride (5-10 eq) to the flask. The reaction can be highly exothermic, so addition should be slow and with cooling if necessary. If the starting material is a solid, a solvent like dioxane can be used.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product may precipitate out as a solid, which can be collected by filtration. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles from a Carboxylic Acid and a Hydrazide

This protocol outlines a one-pot method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Materials:

  • Carboxylic acid (1.0 eq)

  • Aroylhydrazide (1.0 eq)

  • Dehydrating agent (e.g., POCl₃, 3.0 eq)

  • Solvent (e.g., acetonitrile)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the aroylhydrazide (1.0 eq) in a suitable solvent like acetonitrile.

  • Cool the mixture in an ice bath.

  • Slowly add the dehydrating agent (e.g., POCl₃, 3.0 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for a specified time (e.g., 6-12 hours), monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

  • Purify the residue by column chromatography or recrystallization.

Mandatory Visualizations

Experimental Workflow for Protocol 1

G start Start reactants Charge 1,2-diacylhydrazine and POCl3 start->reactants reflux Heat to reflux (80-100 °C) for 4-8 hours reactants->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to room temperature monitor->cool Reaction Complete quench Quench on crushed ice cool->quench neutralize Neutralize with NaHCO3 quench->neutralize isolate Isolate product (filtration or extraction) neutralize->isolate purify Purify (recrystallization or chromatography) isolate->purify end Final Product purify->end

Caption: Workflow for the synthesis of 1,3,4-oxadiazoles via cyclodehydration.

Logical Relationship for Addressing Exotherms during Scale-Up

G start Exotherm Observed during Scale-Up assess Assess Severity start->assess minor Minor Temperature Rise assess->minor Controlled major Major Temperature Rise (Potential Runaway) assess->major Uncontrolled slow_addition Reduce Reagent Addition Rate minor->slow_addition Action enhance_cooling Increase Cooling Jacket Efficiency minor->enhance_cooling Action stop_addition Stop Reagent Addition major->stop_addition Immediate Action emergency_cooling Apply Emergency Cooling major->emergency_cooling Immediate Action quench Initiate Quench Procedure major->quench Last Resort re_evaluate Re-evaluate Process Safety: - Calorimetry Studies - Reagent Concentration - Reactor Design stop_addition->re_evaluate Post-Incident Analysis emergency_cooling->re_evaluate quench->re_evaluate

Caption: Decision-making workflow for managing exotherms in scale-up.

References

minimizing side reactions in the synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 2-amino-5-substituted-1,3,4-oxadiazoles?

A common and effective method is the cyclization of an acylsemicarbazide intermediate. This intermediate is typically prepared by reacting a corresponding acid hydrazide with a source of cyanate or by the acylation of semicarbazide. For the synthesis of this compound, this involves the preparation of pyrazinoyl semicarbazide from pyrazine-2-carbohydrazide, followed by cyclization.

Q2: What are the critical parameters to control during the cyclization step?

The choice of cyclizing agent, reaction temperature, and solvent are crucial. Dehydrating agents like phosphorus oxychloride (POCl₃) or oxidative cyclization reagents such as iodine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often used.[1] Temperature control is vital to prevent decomposition of starting materials or products and to minimize the formation of side products. The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions.

Q3: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization.[2] The choice of solvent is critical for obtaining a high-purity product. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, methanol, or mixtures of solvents like ethanol/water or DMF/ethanol.[3] Column chromatography on silica gel can also be employed for purification if recrystallization is not sufficient.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, along with their potential causes and recommended solutions.

Problem 1: Low Yield of the Desired Product
Potential Cause Troubleshooting/Optimization Strategy
Incomplete formation of the pyrazinoyl semicarbazide intermediate. - Ensure the pyrazine-2-carbohydrazide is pure and dry. - Use a slight excess of the cyanating agent (e.g., potassium cyanate in the presence of acid). - Monitor the reaction progress by TLC to ensure complete consumption of the starting hydrazide.
Inefficient cyclization of the pyrazinoyl semicarbazide. - Optimize the cyclizing agent: If using POCl₃, ensure it is fresh and the reaction is anhydrous. For oxidative methods (e.g., I₂/K₂CO₃), optimize the stoichiometry of the reagents.[1] - Adjust the reaction temperature: Some cyclizations require elevated temperatures, while others proceed at room temperature.[4][5] Gradual heating might be necessary. - Solvent selection: Ensure the acylsemicarbazide is soluble in the chosen solvent at the reaction temperature.
Product decomposition. - The pyrazine ring can be sensitive to harsh acidic or basic conditions. If using strong acids or bases for cyclization, consider milder alternatives. - High reaction temperatures can lead to thermal decomposition.[6] Try running the reaction at a lower temperature for a longer duration.
Loss of product during work-up and purification. - During aqueous work-up, ensure the pH is adjusted to precipitate the product completely. - For recrystallization, perform small-scale solvent screening to find a solvent system that provides good recovery. Avoid using solvents in which the product is highly soluble at room temperature.
Problem 2: Presence of Impurities and Side Products
Side Product/Impurity Potential Cause of Formation Mitigation and Removal Strategy
Unreacted Pyrazinoyl Semicarbazide Incomplete cyclization reaction.- Increase reaction time or temperature (with caution to avoid degradation). - Add a fresh portion of the cyclizing agent. - Purify the final product by recrystallization, as the starting material may have different solubility.
5-(Pyrazin-2-yl)-1,3,4-triazol-2-one Under certain basic conditions, intramolecular cyclization of the acylsemicarbazide can lead to the formation of a triazole derivative instead of the desired oxadiazole.[7]- Use acidic or neutral conditions for the cyclization step. - Oxidative cyclization methods (e.g., using iodine) can favor the formation of the oxadiazole.[8] - Separation can be attempted by column chromatography.
N-Acylated Byproducts The amino group of the product can react with the starting acylating agent or other reactive species present, especially if there is an excess of the acylating agent or under prolonged heating.[9]- Use stoichiometric amounts of reactants. - Add the acylating agent slowly to the reaction mixture. - Purify via column chromatography or recrystallization.
Hydrolysis Products (e.g., Pyrazinoic Acid) If the reaction is performed in the presence of water, or during aqueous work-up under harsh pH conditions, the amide or the oxadiazole ring can hydrolyze.[10][11]- Ensure anhydrous reaction conditions, especially when using water-sensitive reagents like POCl₃. - Perform aqueous work-up under mild pH conditions. - Wash the crude product with a dilute bicarbonate solution to remove acidic impurities like pyrazinoic acid.
Hydrazone Formation The starting pyrazine-2-carbohydrazide can condense with any aldehyde or ketone impurities present in the solvents or reagents.[12]- Use pure, aldehyde-free solvents. - Ensure all glassware is clean. - These impurities can often be removed by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of Pyrazinoyl Semicarbazide

This two-step protocol involves the initial formation of pyrazine-2-carbohydrazide, followed by its conversion to pyrazinoyl semicarbazide.

  • Synthesis of Pyrazine-2-carbohydrazide:

    • To a solution of ethyl pyrazinoate (1 equivalent) in ethanol, add hydrazine hydrate (2-3 equivalents).[3]

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid can be purified by recrystallization from ethanol to yield pure pyrazine-2-carbohydrazide.[3]

  • Synthesis of Pyrazinoyl Semicarbazide:

    • Dissolve pyrazine-2-carbohydrazide (1 equivalent) in a suitable solvent (e.g., water or a water/ethanol mixture).

    • Add a solution of potassium cyanate (1.1 equivalents) in water.

    • Acidify the mixture carefully with an acid (e.g., dilute HCl) to a pH of ~5-6.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • The precipitated product, pyrazinoyl semicarbazide, can be collected by filtration, washed with cold water, and dried.

Protocol 2: Cyclization of Pyrazinoyl Semicarbazide to this compound

Method A: Dehydrative Cyclization using POCl₃

  • Suspend pyrazinoyl semicarbazide (1 equivalent) in an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours under anhydrous conditions. The reaction should be performed in a fume hood.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., a saturated solution of sodium bicarbonate or ammonium hydroxide) until the product precipitates.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Method B: Oxidative Cyclization using Iodine

  • Dissolve pyrazinoyl semicarbazide (1 equivalent) in a suitable solvent such as 1,4-dioxane.[8]

  • Add potassium carbonate (K₂CO₃, 2-3 equivalents) and iodine (I₂, 1.1-1.5 equivalents).[8]

  • Heat the mixture to 80-100 °C for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Cyclization Methods for 2-Amino-1,3,4-oxadiazole Synthesis

Cyclization Method Reagents Typical Conditions Reported Yield Range (%) Potential Side Products
Dehydrative CyclizationPOCl₃ or SOCl₂Reflux, 2-6 h60-85[1]Tar, hydrolysis products
Oxidative CyclizationI₂ / K₂CO₃80-100 °C, 4-8 h60-90[1][8]-
Oxidative CyclizationDBDMHRoom Temp, 2-4 h70-95-
Carbodiimide MediatedEDCI·HClRoom Temp, 4-8 h65-90[1]Thiadiazole (from thiosemicarbazide)

Yields are generalized from the synthesis of various 2-amino-5-aryl-1,3,4-oxadiazoles and may vary for the specific target molecule.

Visualizations

experimental_workflow cluster_step1 Step 1: Pyrazinoyl Semicarbazide Synthesis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Pyrazine-2-carbohydrazide reagent1 KCN (in acidic medium) start->reagent1 Reaction product1 Pyrazinoyl Semicarbazide reagent1->product1 reagent2 Cyclizing Agent (e.g., POCl3 or I2/K2CO3) product1->reagent2 Reaction product2 Crude this compound reagent2->product2 purification Recrystallization or Column Chromatography product2->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

side_reactions cluster_desired Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 start Pyrazinoyl Semicarbazide desired_reagent Acidic/Oxidative Conditions start->desired_reagent side1_reagent Basic Conditions start->side1_reagent side2_reagent Presence of Water (Harsh Conditions) start->side2_reagent desired_product This compound desired_reagent->desired_product side_product1 5-(Pyrazin-2-yl)-1,3,4-triazol-2-one side1_reagent->side_product1 side_product2 Pyrazinoic Acid side2_reagent->side_product2

Caption: Potential competing reaction pathways in the cyclization step.

References

enhancing the stability of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on enhancing the stability of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine for experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the 1,3,4-oxadiazole ring in this compound?

A1: The 1,3,4-oxadiazole ring is an aromatic heterocycle and is considered the most stable among the oxadiazole isomers. Its aromaticity contributes to its overall stability. However, the stability of the entire molecule can be influenced by the attached pyrazin-2-yl and amine groups, as well as by experimental conditions.

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of the solid compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. For analogous heterocyclic compounds, storage in a well-ventilated place is also advised.

Q3: How should I prepare stock solutions of this compound for my experiments?

A3: this compound is expected to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in polar protic solvents like ethanol and methanol. It is recommended to prepare stock solutions in anhydrous DMSO or ethanol. For biological assays, ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system. Always use fresh solutions when possible and store stock solutions at -20°C or -80°C for short-term storage.

Troubleshooting Guide

Issue 1: Compound Degradation in Aqueous Buffers

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in HPLC analysis.

  • Changes in the color or clarity of the solution.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Hydrolysis The 1,3,4-oxadiazole ring or the amine group may be susceptible to hydrolysis, especially under acidic or basic conditions. A forced degradation study on a similar 2-amino-1,3,4-oxadiazole derivative showed some degradation under alkaline hydrolytic stress[1][2].
Recommendation:
- Prepare fresh solutions in aqueous buffers immediately before use.
- If storage is necessary, aliquot and store at ≤ -20°C and use within a short period.
- Conduct pilot stability studies in your specific buffer system by analyzing samples at different time points using a stability-indicating HPLC method.
pH Instability The compound's stability may be pH-dependent. The pyrazine ring, with its two nitrogen atoms, can be protonated at low pH, which might affect the electronic properties and stability of the molecule.
Recommendation:
- Determine the optimal pH range for your experiments where the compound is most stable.
- Buffer your experimental solutions to maintain a constant pH.
Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability between replicate experiments.

  • Loss of potency of the compound in subsequent experiments.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Photodegradation The pyrazine ring, being an aromatic heterocycle, may be susceptible to photodegradation upon exposure to light. Studies on other pyrazine-containing compounds have shown that they can degrade upon exposure to UV light[3]. A forced degradation study on a related 2-amino-1,3,4-oxadiazole showed resistance to photolysis in neutral and acidic conditions, but this may not be true for all derivatives[1][2].
Recommendation:
- Protect all solutions containing the compound from light by using amber vials or by wrapping containers in aluminum foil.
- Minimize the exposure of experimental setups to direct light.
Thermal Degradation While 1,3,4-oxadiazole derivatives are generally reported to have good thermal stability, prolonged exposure to elevated temperatures could lead to degradation.
Recommendation:
- Avoid heating solutions containing the compound unless necessary for the experimental protocol.
- If heating is required, use the lowest effective temperature and the shortest possible duration.
Oxidative Degradation The compound may be sensitive to oxidizing agents present in the experimental medium or from exposure to air. A forced degradation study on a similar compound indicated some degradation under oxidative stress[1][2].
Recommendation:
- Degas solvents and buffers to remove dissolved oxygen.
- Consider adding antioxidants to the experimental medium if compatible with the assay.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C in amber vials to protect from light and repeated freeze-thaw cycles.

Protocol 2: Stability-Indicating HPLC Method Development (General Guidance)

A reverse-phase HPLC (RP-HPLC) method is suitable for monitoring the stability of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (to be determined by UV-Vis spectrophotometry).

  • Forced Degradation: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. The HPLC method should be able to resolve the parent compound from all degradation products.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_stability Stability Check A Weigh Compound B Dissolve in DMSO A->B C Aliquot & Store at -80°C B->C D Dilute to Working Concentration C->D E Perform Assay D->E F Data Analysis E->F G Inconsistent Results? F->G H Check for Degradation (HPLC) G->H potential_degradation_pathway Compound This compound Hydrolysis Hydrolysis (Acidic/Basic) Compound->Hydrolysis H₂O Oxidation Oxidation Compound->Oxidation [O] Photolysis Photolysis Compound->Photolysis Degradant1 Pyrazine-2-carboxylic acid hydrazide + ... Hydrolysis->Degradant1 Degradant2 Oxidized derivatives Oxidation->Degradant2 Degradant3 Photodegradation products Photolysis->Degradant3

References

Validation & Comparative

A Comparative Analysis of the Antitubercular Activity of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and Pyrazinamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antibacterial activity of the novel compound 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and the established first-line tuberculosis drug, pyrazinamide.

This document synthesizes available data on the antitubercular potency of these compounds, details the experimental methodologies used for their evaluation, and illustrates the mechanism of action of pyrazinamide. Due to the limited publicly available data on the specific antibacterial activity of this compound, this comparison leverages findings from closely related pyrazine-1,3,4-oxadiazole analogs to provide a preliminary assessment.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values against the virulent strain of Mycobacterium tuberculosis H37Rv. It is crucial to note that the activity of pyrazinamide is highly dependent on the pH of the environment.

CompoundBacterial StrainMIC (µg/mL)Assay Conditions
Pyrazinamide Mycobacterium tuberculosis H37Rv50Acidic pH (5.8)
Pyrazinamide Mycobacterium tuberculosis H37Rv200Neutral pH (6.6)
Pyrazine-1,3,4-oxadiazole Analogs Mycobacterium tuberculosis H37Rv3.13 - 12.5Not specified

Note: Specific MIC data for this compound is not available in the reviewed literature. The data for "Pyrazine-1,3,4-oxadiazole Analogs" is based on a series of structurally related compounds and serves as an estimate of potential activity[1].

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for antitubercular compounds is a critical step in assessing their potential. A widely used and reliable method is the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA)

This colorimetric assay provides a rapid and sensitive measure of mycobacterial viability. The protocol generally involves the following steps:

  • Preparation of Mycobacterial Culture: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is prepared in a suitable broth medium, such as Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity of the bacterial suspension is adjusted to a McFarland standard, typically 0.5, to ensure a standardized inoculum density.

  • Drug Dilution Series: A serial dilution of the test compounds (this compound and pyrazinamide) is prepared in a 96-well microplate. A range of concentrations is used to determine the lowest concentration that inhibits growth.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized mycobacterial suspension. Control wells containing only the bacterial suspension (positive control) and wells with only medium (negative control) are also included.

  • Incubation: The microplate is sealed and incubated at 37°C for a period of 5-7 days.

  • Addition of Alamar Blue: After the incubation period, a solution of Alamar Blue (resazurin) is added to each well. Resazurin is a blue, non-fluorescent, and cell-permeable dye.

  • Re-incubation and Reading: The plate is incubated for another 24 hours. In viable, metabolically active mycobacteria, intracellular reductases reduce the blue resazurin to the pink, fluorescent resorufin. The color change is observed visually or measured spectrophotometrically.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating the inhibition of bacterial growth.

Mechanism of Action: Pyrazinamide

Pyrazinamide is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effect. Its mechanism is unique and multifaceted, particularly effective against semi-dormant bacilli in acidic environments.

pyrazinamide_mechanism Mechanism of Action of Pyrazinamide cluster_extracellular Extracellular (Acidic pH) cluster_cytoplasm Cytoplasm PZA_ext Pyrazinamide (PZA) PZA_intra Pyrazinamide (PZA) PZA_ext->PZA_intra Passive Diffusion POA_H_ext Pyrazinoic Acid (HPOA) (Protonated) POA_intra Pyrazinoic Acid (POA) POA_H_ext->POA_intra Re-entry & Accumulation PncA Pyrazinamidase (PncA enzyme) PZA_intra->PncA Substrate PncA->POA_intra Conversion POA_intra->POA_H_ext Efflux Inhibition Inhibition of Fatty Acid Synthase I & Disruption of Membrane Potential POA_intra->Inhibition

Caption: Pyrazinamide's activation and proposed mechanism of action in Mycobacterium tuberculosis.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA) is a systematic process to ensure reproducible results.

MABA_workflow Experimental Workflow for MIC Determination (MABA) prep_culture Prepare M. tuberculosis H37Rv Culture inoculate Inoculate Plate with Bacterial Suspension prep_culture->inoculate prep_plate Prepare Serial Dilutions of Compounds in 96-well Plate prep_plate->inoculate incubate1 Incubate Plate at 37°C for 5-7 Days inoculate->incubate1 add_alamar Add Alamar Blue Solution to each well incubate1->add_alamar incubate2 Incubate Plate at 37°C for 24 Hours add_alamar->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of pyrazine and 1,3,4-oxadiazole moieties in a single molecular framework has garnered significant interest in medicinal chemistry. Pyrazinamide is a cornerstone drug for tuberculosis treatment, while the 1,3,4-oxadiazole ring is a well-established pharmacophore known to be a bioisostere of amides and esters, contributing to enhanced pharmacological profiles through hydrogen bonding interactions.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine derivatives, with a primary focus on their potential as antitubercular agents. The data presented is synthesized from recent studies to facilitate objective comparison and inform future drug design efforts.

Comparative Biological Activity: Antitubercular Potential

A series of pyrazine-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis (Mtb) H37Rv strain. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, are summarized below. These derivatives showcase a promising range of potencies, with some compounds exhibiting significant antitubercular activity.[1]

Table 1: Antitubercular Activity of Pyrazine-1,3,4-Oxadiazole Derivatives

Compound IDR-Group (Substitution on Phenyl Ring)MIC (µg/mL)[1]MIC (µM)[1]
2e 4-F3.139.39
2f 4-Cl3.139.39
2n 2,4-di-Cl3.139.39
Reference 1Isoniazid--
Reference 2Rifampicin--

Note: The original research paper should be consulted for the full list of synthesized compounds. The data presented here highlights the most potent derivatives for comparative purposes.

Structure-Activity Relationship (SAR) Analysis

The biological data reveals key structural features that influence the antitubercular activity of this scaffold.

  • Core Scaffold : The hybrid structure combining the pyrazine ring and the 1,3,4-oxadiazole ring is fundamental to the observed activity.

  • Influence of Halogen Substituents : A critical observation is the enhanced potency of derivatives bearing halogen substitutions on the terminal phenyl ring.[1] Compounds 2e (4-fluoro), 2f (4-chloro), and 2n (2,4-dichloro) demonstrated the highest activity, with MIC values of 3.13 µg/mL.[1]

  • Lipophilicity and Target Interaction : The increased potency associated with halogenation is attributed to enhanced lipophilicity, which may facilitate better cell wall penetration in M. tuberculosis. Furthermore, these substitutions appear to promote stronger interactions with the target enzyme.[1]

  • Computational Docking Insights : Molecular docking studies have identified the DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) enzyme as a potential target. Compound 2f , for instance, exhibited a strong binding affinity of -9.0 kcal/mol for DprE1, which is superior to that of the standard anti-TB drugs isoniazid (-5.3 kcal/mol) and rifampicin (-7.9 kcal/mol).[1]

SAR_Relationship Core Pyrazine-Oxadiazole Core Scaffold Activity High Antitubercular Activity (Low MIC) Core->Activity Essential for Activity Substituents Substituents on Terminal Phenyl Ring Halogen Halogen Atoms (F, Cl) Substituents->Halogen Lipophilicity Increased Lipophilicity Halogen->Lipophilicity Binding Enhanced Target Binding Affinity Halogen->Binding Lipophilicity->Activity Contributes to Binding->Activity Contributes to Synthesis_Workflow start Pyrazinoic Acid step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 Methyl Pyrazinoate step1->intermediate1 step2 Hydrazinolysis (e.g., NH2NH2·H2O) intermediate1->step2 intermediate2 Pyrazinohydrazide step2->intermediate2 step3 Reaction with Substituted Benzoic Acid (e.g., POCl3) intermediate2->step3 Alternative: Reaction with Aroyl Chloride step4 Cyclization (e.g., POCl3, Reflux) intermediate2->step4 One-pot with Benzoic Acid intermediate3 Intermediate Hydrazide product Final Pyrazine-1,3,4-Oxadiazole Derivative step4->product MABA_Workflow prep Prepare Middlebrook 7H9 broth and Mtb H37Rv inoculum dispense Dispense compounds in 96-well plate (serial dilutions) prep->dispense inoculate Inoculate wells with Mtb suspension dispense->inoculate incubate Incubate plates at 37°C for 5-7 days inoculate->incubate add_reagents Add Alamar Blue solution and Tween 80 incubate->add_reagents reincubate Re-incubate for 24 hours add_reagents->reincubate read Read results visually or with a fluorometer reincubate->read determine_mic Determine MIC (Blue = No Growth, Pink = Growth) read->determine_mic

References

A Comparative Analysis of the In Vitro Efficacy of 1,3,4-Oxadiazole Derivatives and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Antimicrobial Drug Discovery

Executive Summary

This guide provides a comparative overview of the in vitro antibacterial efficacy of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin, and the emerging class of heterocyclic compounds, 1,3,4-oxadiazole derivatives. While direct comparative experimental data for the specific compound 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine is not available in the current body of scientific literature, this guide will draw upon published data for structurally related 1,3,4-oxadiazole compounds to provide a contextual comparison against the well-established profile of ciprofloxacin. The aim is to furnish researchers, scientists, and drug development professionals with a valuable resource to inform early-stage antimicrobial research and discovery.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent antibacterial activity. The 1,3,4-oxadiazole ring system has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial effects. This guide will juxtapose the known attributes of ciprofloxacin with the therapeutic potential of 1,3,4-oxadiazole derivatives, focusing on their mechanisms of action and reported in vitro efficacy against key bacterial pathogens.

Mechanism of Action

Ciprofloxacin: A DNA Synthesis Inhibitor

Ciprofloxacin, a member of the fluoroquinolone class, exerts its bactericidal effect by targeting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, ciprofloxacin stabilizes the enzyme-DNA complex, leading to the accumulation of double-strand breaks in the bacterial chromosome and ultimately, cell death. This mechanism is effective against a wide range of Gram-positive and Gram-negative bacteria.

ciprofloxacin_mechanism Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Ciprofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand Breaks DNA_Gyrase->DS_Breaks Leads to Topo_IV->DNA_Replication Enables Topo_IV->DS_Breaks Leads to Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of action of Ciprofloxacin.
1,3,4-Oxadiazole Derivatives: A Class with Diverse Targets

The antibacterial mechanism of 1,3,4-oxadiazole derivatives is not as singular as that of ciprofloxacin and appears to be dependent on the specific substitutions on the oxadiazole core. Various studies on different derivatives suggest multiple potential targets within bacterial cells. Some of the proposed mechanisms include:

  • Inhibition of DNA Gyrase: Certain 1,3,4-oxadiazole derivatives have been shown to inhibit bacterial DNA gyrase, a mechanism shared with fluoroquinolones.

  • Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Inhibition of this enzyme disrupts DNA synthesis and repair.

  • Inhibition of β-ketoacyl-ACP Synthase (FabH): This enzyme is involved in the initiation of fatty acid biosynthesis, a vital process for bacterial membrane formation.

  • Inhibition of Lipoteichoic Acid (LTA) Synthesis: LTA is a major component of the cell wall of Gram-positive bacteria, and its inhibition can compromise cell wall integrity.

oxadiazole_mechanisms Oxadiazole 1,3,4-Oxadiazole Derivatives DNA_Gyrase DNA Gyrase Oxadiazole->DNA_Gyrase Inhibits DHFR Dihydrofolate Reductase Oxadiazole->DHFR Inhibits FabH β-ketoacyl-ACP Synthase (FabH) Oxadiazole->FabH Inhibits LTA_Synthase Lipoteichoic Acid Synthase Oxadiazole->LTA_Synthase Inhibits DNA_Synthesis DNA Synthesis DNA_Gyrase->DNA_Synthesis Disrupts Folic_Acid_Pathway Folic Acid Pathway DHFR->Folic_Acid_Pathway Blocks Fatty_Acid_Biosynthesis Fatty Acid Biosynthesis FabH->Fatty_Acid_Biosynthesis Blocks Cell_Wall_Integrity Cell Wall Integrity LTA_Synthase->Cell_Wall_Integrity Compromises Bacterial_Growth_Inhibition Bacterial Growth Inhibition DNA_Synthesis->Bacterial_Growth_Inhibition Folic_Acid_Pathway->Bacterial_Growth_Inhibition Fatty_Acid_Biosynthesis->Bacterial_Growth_Inhibition Cell_Wall_Integrity->Bacterial_Growth_Inhibition

Potential antibacterial mechanisms of 1,3,4-oxadiazole derivatives.

Comparative In Vitro Efficacy

As previously mentioned, specific Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) data for this compound against common bacterial pathogens are not available in published literature. To provide a benchmark, the following table summarizes representative MIC values for ciprofloxacin against Staphylococcus aureus and Escherichia coli. It is important to note that the activity of 1,3,4-oxadiazole derivatives can vary significantly based on their chemical structure.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Ciprofloxacin

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.25 - 0.5[1][2]
Staphylococcus aureusMethicillin-Resistant (MRSA)0.25 - >100[1][2]
Escherichia coliWild-Type≤0.06 - 1.0[3]
Escherichia coliResistant Strains≥4.0[3]

Experimental Protocols

The determination of in vitro efficacy of antimicrobial compounds is typically performed using standardized methods. The following is a generalized protocol for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the test compound (e.g., this compound or ciprofloxacin) in a suitable solvent.

  • Bacterial Strains: Use standardized bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Culture the bacterial strain on an appropriate agar plate overnight at 35 ± 2 °C.

  • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the antimicrobial stock solution in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculate each well with the prepared bacterial suspension.

  • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubate the plate at 35 ± 2 °C for 16-20 hours.

4. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually Inspect for Bacterial Growth Incubation->Visual_Inspection MIC_Determination Determine MIC: Lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Experimental workflow for MIC determination.

Conclusion

Ciprofloxacin remains a potent and widely used antibiotic with a well-defined mechanism of action. The 1,3,4-oxadiazole scaffold represents a promising area for the discovery of new antibacterial agents with diverse potential mechanisms of action. While the specific compound this compound lacks published in vitro efficacy data, the broader class of 1,3,4-oxadiazole derivatives has demonstrated significant antimicrobial potential in numerous studies. Further research, including the synthesis and comprehensive antimicrobial evaluation of this compound and its analogues, is warranted to elucidate its specific mechanism of action and to determine its potential as a future therapeutic agent in the fight against bacterial infections. Researchers are encouraged to utilize the standardized protocols outlined in this guide for such evaluations to ensure data comparability and contribute to the collective knowledge in this critical field.

References

Benchmarking 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine: A Comparative Guide for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A guide to evaluating the antifungal potential of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine against established antifungal agents.

Comparative Antifungal Activity: A Data Template

To effectively benchmark the investigational compound, its Minimum Inhibitory Concentration (MIC) should be determined against a panel of clinically relevant fungal pathogens. The following table presents typical MIC ranges for standard antifungal agents against common fungal species, serving as a baseline for comparison.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] The MIC for this compound would be determined experimentally and inserted for direct comparison.

Fungal SpeciesThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicansData to be determined0.0625 - 40.125 - >640.032 - 10.0625 - 2
Aspergillus fumigatusData to be determined0.125 - 8N/A0.25 - 10.125 - 1 (MEC)
Cryptococcus neoformansData to be determined0.25 - 11 - 80.008 - ≥8N/A

N/A: Not applicable, as fluconazole has limited activity against Aspergillus species. MEC: Minimum Effective Concentration is used for echinocandins like Caspofungin against molds.

Experimental Protocols

To ensure reproducibility and comparability of results, standardized methodologies for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a widely accepted standard.

CLSI M27 Broth Microdilution Method for Yeasts (e.g., Candida, Cryptococcus)
  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: The test compound and standard antifungals are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

CLSI M38 Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus)
  • Inoculum Preparation: Spores (conidia) are harvested from mature cultures and suspended in a sterile saline solution containing a wetting agent (e.g., Tween 80). The conidial suspension is counted using a hemocytometer and diluted in RPMI 1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution and Incubation: Similar to the M27 method, serial dilutions of the antifungal agents are prepared in 96-well plates, followed by inoculation and incubation at 35°C for 48-72 hours.

  • MIC/MEC Determination: For azoles and polyenes, the MIC is defined as the lowest concentration that leads to complete inhibition of growth. For echinocandins, the Minimum Effective Concentration (MEC) is determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the control well.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To further clarify the experimental process and a potential target pathway for antifungal action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Fungal Isolate Culture (e.g., on SDA) B Prepare Inoculum Suspension (0.5 McFarland for yeasts) A->B D Inoculate 96-Well Plate B->D C Serial Dilution of Antifungal Agents C->D E Incubate at 35°C (24-72 hours) D->E F Read Results Visually or Spectrophotometrically E->F G Determine MIC/MEC F->G

Caption: Workflow for Antifungal Susceptibility Testing.

Many standard antifungal agents, particularly the azole class, target the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. While the specific mechanism of this compound is unknown, this pathway represents a common and validated target for antifungal action.

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol inhibition Inhibition by Azole Antifungals lanosterol->inhibition membrane Fungal Cell Membrane ergosterol->membrane inhibition->ergosterol Blocks 14-alpha-demethylase

Caption: Ergosterol Biosynthesis Pathway Inhibition.

References

Comparative Docking Analysis of Pyrazine-Oxadiazole and Pyrazine-Triazole Hybrids as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies on pyrazine-oxadiazole and pyrazine-triazole hybrids, two classes of heterocyclic compounds demonstrating significant potential in anticancer drug discovery. By summarizing quantitative data and detailing experimental protocols from recent studies, this document aims to facilitate a deeper understanding of their structure-activity relationships and guide future research in this promising area.

Introduction

Pyrazine, oxadiazole, and triazole are important pharmacophores known to be present in a wide array of therapeutic agents.[1][2] The hybridization of these moieties has emerged as a promising strategy in medicinal chemistry to develop novel compounds with enhanced biological activity.[3][4] In particular, pyrazine-oxadiazole and pyrazine-triazole hybrids have been the subject of numerous studies for their anticancer properties, with molecular docking simulations playing a crucial role in elucidating their binding interactions with various biological targets.[5][6][7]

Pyrazine-Oxadiazole Hybrids: Docking Studies and Biological Evaluation

Recent research has highlighted the potential of pyrazine-oxadiazole hybrids as potent anticancer agents. A study on 1,3,4-oxadiazole bearing pyrimidine-pyrazine derivatives revealed significant anticancer effects against several human cancer cell lines, including prostate (PC3 & DU-145), lung (A549), and breast (MCF-7) cancer.[5] Notably, some of these compounds exhibited superior activity compared to the standard chemotherapeutic agent, etoposide.[5]

Another study focused on 1,3,4-oxadiazole derivatives with a pyrazine moiety, which showed broad-spectrum antiproliferative effects against liver (HepG2) and colon (SW1116) cancer cell lines, with some compounds being more or equally efficient as the positive control, Staurosporine.[3]

Quantitative Docking Data

The following table summarizes the molecular docking results for representative pyrazine-oxadiazole hybrids from various studies.

Compound IDTarget ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting ResiduesReference
9a Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
5e Caspase-3-8.121.12Not Specified[8]
7B Lumazine synthase of M. tuberculosis-59.0 to -54.0 (Dock Score)Not SpecifiedNot Specified[9]
7G Lumazine synthase of M. tuberculosis-59.0 to -54.0 (Dock Score)Not SpecifiedNot Specified[9]
Experimental Protocol: Molecular Docking of Pyrazine-Oxadiazole Hybrids

The general workflow for molecular docking studies of pyrazine-oxadiazole hybrids typically involves the following steps:

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Gasteiger charges are added to the protein structure, which is then saved in a PDBQT format for use in docking software.[8]

  • Ligand Preparation: The 2D structures of the pyrazine-oxadiazole hybrid compounds are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using appropriate force fields.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock.[8][10] The prepared ligand is docked into the active site of the prepared protein. The grid box is defined to encompass the active site of the protein.

  • Analysis of Results: The docking results are analyzed to identify the best binding poses based on the binding energy and inhibition constant. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Pyrazine-Triazole Hybrids: Docking Studies and Biological Evaluation

Pyrazine-triazole hybrids have also been extensively investigated for their anticancer activities. Studies on pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives have demonstrated their potential as anticancer agents, with some compounds showing significant activity against breast (MCF-7) and colon (HCT-116) cancer cell lines.[6][11] Molecular docking studies have been instrumental in understanding the binding modes of these compounds with their protein targets.[6][11]

Quantitative Docking Data

The table below presents a summary of the molecular docking results for representative pyrazine-triazole hybrids.

Compound IDTarget Protein (PDB ID)Binding Energy (kcal/mol)Inhibition Constant (Ki)Interacting ResiduesReference
5a 5IVENot SpecifiedNot SpecifiedNot Specified[6][11]
6a 5IVE-7.8182Not SpecifiedNot Specified[6][11]
5c AromataseNot SpecifiedIC50 = 0.082±0.007 μMNot Specified[7]
5g AromataseNot SpecifiedIC50 = 0.198±0.015 μMNot Specified[7]
Experimental Protocol: Molecular Docking of Pyrazine-Triazole Hybrids

The methodology for molecular docking of pyrazine-triazole hybrids is similar to that of their oxadiazole counterparts:

  • Receptor and Ligand Preparation: The 3D structure of the target protein is downloaded from the PDB. Water molecules and bound ligands are removed, and polar hydrogens are added. The 3D structures of the triazole hybrid compounds are generated and optimized.

  • Docking and Scoring: Docking simulations are carried out using software like AutoDock Vina to predict the binding affinity and pose of the ligand within the active site of the receptor.[12]

  • Visualization and Interaction Analysis: The resulting docked complexes are visualized to analyze the intermolecular interactions, including hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the ligand-protein complex.

Visualizing the Research Workflow

The following diagrams illustrate the typical experimental workflow for comparative docking studies and a simplified representation of a signaling pathway that could be targeted by these compounds.

G Experimental Workflow for Comparative Docking Studies cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_output Output PDB Protein Structure (from PDB) Docking Docking Simulation (e.g., AutoDock) PDB->Docking Ligands Ligand Structures (Pyrazine-Oxadiazole & Pyrazine-Triazole Hybrids) Ligands->Docking Binding Binding Energy & Inhibition Constant Calculation Docking->Binding Interaction Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Binding->Interaction Comparison Comparative Analysis of Hybrids Interaction->Comparison SAR Structure-Activity Relationship (SAR) Comparison->SAR

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

G Simplified Apoptosis Signaling Pathway Hybrid Pyrazine Hybrid (Oxadiazole or Triazole) Caspase3 Caspase-3 Activation Hybrid->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Leads to

Caption: A simplified diagram showing the induction of apoptosis via Caspase-3 activation by pyrazine hybrids.[8]

Conclusion

The comparative analysis of molecular docking studies on pyrazine-oxadiazole and pyrazine-triazole hybrids reveals that both classes of compounds exhibit significant potential as anticancer agents by effectively binding to various protein targets. The data presented in this guide, including binding energies and detailed experimental protocols, serves as a valuable resource for researchers in the field. The visualization of the experimental workflow and a relevant signaling pathway further aids in understanding the research process and the potential mechanism of action of these compounds. Future studies should focus on direct comparative evaluations of these two hybrid series against a broader panel of cancer cell lines and protein targets to further elucidate their therapeutic potential.

References

Validating In Silico Predictions for 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine with In Vitro Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antimicrobial agents is a continuous and pressing challenge in the face of rising drug resistance. The integration of computational, or in silico, methods with traditional in vitro testing offers a promising strategy to accelerate the discovery and development of new therapeutic compounds. This guide provides a comparative overview of the predicted and experimentally validated antimicrobial activity of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and its derivatives. By juxtaposing molecular docking predictions with antimicrobial susceptibility data, we aim to provide researchers with a clear, data-supported understanding of the potential of this class of compounds.

Correlating Predictions with Experimental Outcomes

In silico molecular docking is a powerful tool for predicting the binding affinity of a ligand to the active site of a target protein, which can be indicative of its potential biological activity. These predictions, however, must be validated through rigorous in vitro experimentation to confirm their real-world efficacy.

For derivatives of this compound, studies have shown a promising correlation between their in silico docking scores and their in vitro antimicrobial activity. For instance, a series of these derivatives demonstrated high docking scores, ranging from -59.0 to -54.0, against Mycobacterium tuberculosis.[1] These favorable in silico predictions were substantiated by in vitro testing, which revealed potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC) as low as 3.12 µg/ml for the most active compounds.[1]

Compound Derivative Target Organism In Silico Docking Score In Vitro MIC (µg/ml)
Derivative 7BMycobacterium tuberculosisHigh (-59.0 to -54.0 range)3.12
Derivative 7GMycobacterium tuberculosisHigh (-59.0 to -54.0 range)3.12

Experimental Protocols

To ensure the reproducibility and reliability of the in vitro data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed in the assessment of the antimicrobial properties of this compound derivatives.

In Silico Molecular Docking Protocol

Molecular docking studies are performed to predict the binding mode and affinity of the synthesized compounds with the active site of a target protein.

  • Protein Preparation: The 3D structure of the target protein (e.g., Mycobacterium tuberculosis lumazine synthase, PDB entry 2C92) is obtained from the Protein Data Bank. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D structures of the this compound derivatives are drawn and converted to 3D structures. Energy minimization is performed to obtain the most stable conformation.

  • Docking Simulation: A molecular docking program (e.g., VLifeMDS) is used to dock the prepared ligands into the active site of the prepared protein. The docking algorithm explores various possible conformations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses, the binding energies (docking scores), and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

In Vitro Antimicrobial Susceptibility Testing: Disc Diffusion Method

The disc diffusion method is a widely used qualitative method to assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the surface of the inoculated agar plate. Standard antibiotic discs are used as positive controls.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement of Zone of Inhibition: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Proposed Mechanism of Action and Signaling Pathways

The antimicrobial activity of 1,3,4-oxadiazole and pyrazine derivatives is believed to be multifactorial, targeting various essential cellular processes in microorganisms.

Based on in silico and in vitro studies of this and related classes of compounds, a plausible mechanism of action involves the inhibition of key bacterial enzymes. For instance, pyrazine derivatives have been shown to target GlcN-6-P synthase, an enzyme crucial for the biosynthesis of the bacterial cell wall. Similarly, 1,3,4-oxadiazole derivatives have been found to inhibit enzymes such as DNA gyrase and peptide deformylase, which are essential for DNA replication and protein synthesis, respectively.

The following diagram illustrates a proposed workflow for the validation of in silico predictions and a potential mechanism of action for this compound derivatives.

G cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_moa Proposed Mechanism of Action compound 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine Derivatives docking Molecular Docking Simulation compound->docking prediction Prediction of High Binding Affinity docking->prediction target Bacterial Enzyme Target (e.g., DNA Gyrase, GlcN-6-P Synthase) target->docking synthesis Chemical Synthesis prediction->synthesis Guides Synthesis of Promising Compounds antimicrobial_assay Antimicrobial Susceptibility Testing (Disc Diffusion/MIC) synthesis->antimicrobial_assay data Measurement of Antimicrobial Activity antimicrobial_assay->data data->prediction Validates Predictions inhibition Inhibition of Essential Bacterial Enzymes data->inhibition Suggests Mechanism disruption Disruption of Cell Wall Synthesis/DNA Replication inhibition->disruption death Bacterial Cell Death disruption->death

Caption: Workflow for validating in silico predictions and the proposed mechanism of action.

The diagram below illustrates a simplified representation of a potential signaling pathway inhibited by this compound, focusing on the disruption of bacterial cell wall synthesis through the inhibition of GlcN-6-P synthase.

G compound 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine compound->inhibition enzyme GlcN-6-P Synthase product Glucosamine-6-P + Glutamate enzyme->product substrate Fructose-6-P + Glutamine substrate->enzyme cell_wall Bacterial Cell Wall Biosynthesis product->cell_wall inhibition->enzyme Inhibition

References

Comparative Analysis of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and Related Compounds in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial activity of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and structurally related 1,3,4-oxadiazole derivatives. The data presented is compiled from various studies to facilitate an objective assessment of their potential as antibacterial agents. While specific cross-resistance studies on this compound are not extensively available in the public domain, this guide infers potential resistance patterns by comparing the activity of related compounds against both susceptible and resistant bacterial strains.

Data Presentation: Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of various 1,3,4-oxadiazole derivatives against a range of Gram-positive and Gram-negative bacteria. The data includes Minimum Inhibitory Concentration (MIC) values and zones of inhibition, where available.

Table 1: In Vitro Antibacterial Activity of 1,3,4-Oxadiazole Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Bacillus subtilisEscherichia coliPseudomonas aeruginosaReference Antibiotic(s)
Derivatives of 5-(Pyrazin-2-yl)-1,3,4-oxadiazole
5-pyrazyl-2-sulfanyl-1,3,4-oxadiazole derivative (5c)-----Isoniazid (MIC = 25 for M. tb)
5-pyrazyl-2-sulfanyl-1,3,4-oxadiazole derivative (5g)-----Isoniazid (MIC = 25 for M. tb)
Derivatives of 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine
N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide (3a)11 mm--8 mm-Ampicillin
N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)propionamide (3b)14 mm----Ampicillin
N-(5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-yl)isobutyramide (3c)17 mm----Ampicillin
Other Bioactive 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole LMM61.95-7.81-----
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c)-----Isoniazid (MIC = 4-8 µM for M. tb)
5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35)---Stronger than Ampicillin>100x Stronger than AmpicillinAmpicillin
OZE-I4-164-16----
OZE-II4-164-16----
OZE-III8-328-32----

* Zone of inhibition at 100 µg/ml concentration.[1] Data for pyrazinyl derivatives 5c and 5g is for antitubercular activity against Mycobacterium tuberculosis H37Rv.[2] Data for pyridinyl derivatives 21c is for antimycobacterial activity.[3] Data for compound 35 indicates relative activity compared to ampicillin.[3] OZE-I, OZE-II, and OZE-III are other 1,3,4-oxadiazole derivatives.[4] LMM6 is a 1,3,4-oxadiazole compound.[5]

Table 2: Antibacterial Activity of Pyrazole-Oxadiazole Hybrid Compounds (MIC in µg/mL)

Compound ClassS. mutansE. coliK. pneumoniaReference Antibiotic
Pyrazole nucleus clubbed with oxadiazole derivatives7.8115.63.91Not Specified

This table highlights the potential of hybrid molecules containing the 1,3,4-oxadiazole ring.[6]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for evaluating the antibacterial activity of 1,3,4-oxadiazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: Standard and clinical isolates of bacterial strains are used, including reference strains such as Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922.[7]

  • Culture Preparation: Bacteria are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Serial two-fold dilutions of the compounds are prepared in MHB in 96-well microtiter plates.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Agar Well Diffusion Method

This method is often used for preliminary screening of antibacterial activity.

  • Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are punched into the agar.

  • Compound Application: A fixed volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Mandatory Visualizations

Proposed Mechanism of Action for certain 1,3,4-Oxadiazole Derivatives

Some studies on 1,3,4-oxadiazole derivatives suggest that their antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, may be attributed to the inhibition of the lipoteichoic acid (LTA) biosynthesis pathway.[8][9] LTA is a crucial component of the cell wall in Gram-positive bacteria.

G cluster_pathway Simplified Lipoteichoic Acid (LTA) Biosynthesis Pathway cluster_inhibitor Inhibitory Action PgsA PgsA CdsA CdsA PgsA->CdsA DgkB DgkB CdsA->DgkB LtaS LtaS (Lipoteichoic acid synthase) DgkB->LtaS LTA Lipoteichoic Acid (Cell Wall Integrity) LtaS->LTA Oxadiazole 1,3,4-Oxadiazole Compound (e.g., 1771) Oxadiazole->LtaS Inhibition G cluster_workflow Proposed Antibacterial Workflow of LMM6 Compound 1,3,4-Oxadiazole (LMM6) ROS Increased Intracellular Reactive Oxygen Species (ROS) Compound->ROS Membrane Cell Membrane Disturbance Compound->Membrane Bacteriostatic Bacteriostatic Effect ROS->Bacteriostatic Membrane->Bacteriostatic

References

The Ascendant Pyrazine-Oxadiazole Scaffold: A Comparative Efficacy Analysis in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that exhibit potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, the pyrazine-oxadiazole hybrid has emerged as a promising structural motif. This guide provides an objective comparison of the efficacy of pyrazine-oxadiazole derivatives against other prominent heterocyclic scaffolds, supported by experimental data, to inform and guide future drug discovery efforts.

The unique combination of the pyrazine and oxadiazole rings bestows upon this hybrid scaffold a distinct electronic and structural profile, influencing its pharmacokinetic and pharmacodynamic properties. This analysis delves into its performance in key therapeutic areas, namely as antitubercular, anticancer, and antimicrobial agents, drawing direct comparisons with established heterocyclic systems such as triazoles, imidazoles, and thiazoles.

Antitubercular Efficacy: A Potent Contender Against a Resilient Pathogen

Tuberculosis remains a formidable global health threat, necessitating the development of novel therapeutics. Pyrazine-oxadiazole derivatives have demonstrated significant promise in this arena, often exhibiting potency comparable or superior to existing first-line drugs.

A key target in Mycobacterium tuberculosis is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway. Isoniazid, a cornerstone of tuberculosis treatment, requires activation by the catalase-peroxidase enzyme KatG to inhibit InhA.[1][2] Resistance to isoniazid frequently arises from mutations in the katG gene.[1][2] Direct inhibitors of InhA, such as certain pyrazine-oxadiazole compounds, circumvent this resistance mechanism.

Mycolic_Acid_Biosynthesis_Inhibition cluster_FASII Fatty Acid Synthase II (FAS-II) System cluster_Inhibitors Inhibitors Acyl_Carrier_Protein Acyl Carrier Protein Elongating_Fatty_Acid Elongating Fatty Acid Chain Acyl_Carrier_Protein->Elongating_Fatty_Acid Elongation Cycles InhA InhA (Enoyl-ACP reductase) InhA->Acyl_Carrier_Protein Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Essential for synthesis Elongating_Fatty_Acid->InhA Reduction Step Isoniazid Isoniazid (Prodrug) KatG KatG Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid KatG->Activated_Isoniazid Activated_Isoniazid->InhA Inhibits Pyrazine_Oxadiazole Pyrazine-Oxadiazole Derivatives Pyrazine_Oxadiazole->InhA Directly Inhibits Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Structural Component

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrazine-Oxadiazole 2f (a pyrazine-1,3,4-oxadiazole analog)M. tuberculosis H37Rv3.13[3]
Pyrazine-Triazole T4 (a pyrazine-1,2,4-triazole hybrid)M. tuberculosis H37Rv≤21.25 µM[3]
Standard Drug IsoniazidM. tuberculosis H37Rv0.04[4]
Standard Drug PyrazinamideM. tuberculosis H37Rv200[4]
Standard Drug RifampicinM. tuberculosis H37Rv-[3]
Benzimidazole-Oxadiazole Compound 8aM. tuberculosis H37Rv1.6[5]

Anticancer Efficacy: Targeting Key Signaling Pathways

The versatility of the pyrazine-oxadiazole scaffold is further highlighted by its potent anticancer activity against various cancer cell lines. Many of these derivatives exert their effects by inhibiting crucial signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

EGFR, a receptor tyrosine kinase, plays a pivotal role in cell proliferation, survival, and metastasis. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways.[6][7][8][9][10] Pyrazine-oxadiazole derivatives have been designed as EGFR tyrosine kinase inhibitors (EGFR-TKIs), competing with ATP for binding to the kinase domain and thereby blocking downstream signaling.

EGFR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MAPK RAS-RAF-MAPK Pathway Dimerization->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF_MAPK->Proliferation PI3K_AKT->Proliferation Pyrazine_Oxadiazole_TKI Pyrazine-Oxadiazole (EGFR-TKI) Pyrazine_Oxadiazole_TKI->Dimerization Inhibits

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrazine-Oxadiazole Compound 5cSW1116 (Colon)2.46[11]
Pyrazine-Thiadiazole Compound 8hHepG2 (Liver)0.78[11]
Pyrazine-Triazole Compound 11fSW1116 (Colon)4.12[11]
Imidazole-Oxadiazole Compound 5wMDA-MB-231 (Breast)7.51 ± 1.1[12]
Imidazo[1,2-a]pyrazine Compound 12bHepG2 (Liver)13[13]
Standard Drug DoxorubicinHepG2 (Liver)-[13]
Standard Drug Gefitinib (EGFR-TKI)-0.04 (EGFR IC50)[6][7]

Antimicrobial and Antifungal Activity: A Broad Spectrum of Action

Beyond specialized applications, pyrazine-oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities, positioning them as potential leads for combating various infectious diseases.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
Pyrazine-Oxadiazole Compound 13aB. subtilisModerate to Excellent[14]
Pyrazine-Oxadiazole Compound 13bS. aureusModerate to Excellent[14]
Triazolo[4,3-a]pyrazine Compound 2eS. aureus32[15]
Triazolo[4,3-a]pyrazine Compound 2eE. coli16[15]
Thiazole-Oxadiazole Compound 5aAntibacterialGood[16]
Oxadiazole-Thiadiazole Compound 6e, 6k, 6rCandida species0.78–3.12
Standard Drug AmpicillinS. aureus32[15]
Standard Drug AmpicillinE. coli8[15]
Standard Drug KetoconazoleCandida species0.78–1.56

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This colorimetric assay is a widely used method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[17][18][19][20][21]

MABA_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis H37Rv Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compounds in 96-well plate Prepare_Inoculum->Serial_Dilution Add_Inoculum Add Inoculum to Wells Serial_Dilution->Add_Inoculum Incubate_1 Incubate at 37°C for 7 days Add_Inoculum->Incubate_1 Add_Alamar_Blue Add Alamar Blue Reagent and Tween 80 Incubate_1->Add_Alamar_Blue Incubate_2 Incubate at 37°C for 24h Add_Alamar_Blue->Incubate_2 Read_Results Read Results Visually (Blue = Inhibition, Pink = Growth) Incubate_2->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80. The turbidity is adjusted to a McFarland standard of 1.0.

  • Compound Plating: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation: The prepared bacterial suspension is added to each well containing the test compounds.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Addition of Alamar Blue: A mixture of Alamar Blue reagent and 20% Tween 80 is added to each well.

  • Second Incubation: The plates are re-incubated at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[22][23][24]

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubate_1 Incubate for 24h to allow attachment Cell_Seeding->Incubate_1 Add_Compounds Add Serial Dilutions of Test Compounds Incubate_1->Add_Compounds Incubate_2 Incubate for 48-72h Add_Compounds->Incubate_2 Add_MTT Add MTT Reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 4h Add_MTT->Incubate_3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_3->Add_Solubilizer Read_Absorbance Read Absorbance at ~570nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Formation: The plates are incubated for approximately 4 hours, during which viable cells metabolize the MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

The pyrazine-oxadiazole scaffold represents a highly versatile and potent platform for the development of new therapeutic agents. The compiled data indicates that its derivatives often exhibit comparable or superior efficacy to other heterocyclic scaffolds and even established drugs in antitubercular and anticancer applications. The broad-spectrum antimicrobial and antifungal activities further underscore its potential. The favorable biological profile, coupled with synthetic accessibility, positions the pyrazine-oxadiazole motif as a privileged scaffold in modern medicinal chemistry, warranting continued exploration and optimization for the development of next-generation therapeutics.

References

Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro and in vivo activity is a critical step in the preclinical development of novel therapeutic agents. This guide provides a comparative overview of the biological evaluation of compounds based on the 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine scaffold, a promising heterocyclic structure in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific molecule, this guide synthesizes data from various studies on structurally related pyrazine and oxadiazole derivatives to illustrate the typical in vitro assays performed and their potential translation to in vivo models.

The 1,3,4-oxadiazole ring is a versatile pharmacophore known to be a bioisostere of amides and esters, contributing to improved pharmacological profiles.[1] When coupled with a pyrazine moiety, a key component in several established drugs, the resulting scaffold holds potential for a range of therapeutic applications, including antimicrobial and anticancer activities.[2][3] This guide will delve into the common experimental protocols used to assess these activities, present representative data in structured tables, and visualize the underlying scientific principles.

In Vitro Activity Assessment: The Foundation of Efficacy

The initial evaluation of novel compounds like this compound derivatives typically begins with a battery of in vitro assays to determine their biological activity and mechanism of action at a cellular and molecular level.

Antimicrobial Activity

A primary area of investigation for this class of compounds is their potential as antimicrobial agents. In vitro testing against various bacterial and fungal strains is a standard first step.

Table 1: Representative In Vitro Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassTest OrganismAssay MethodEndpointResult (e.g., MIC in µg/mL)Reference
Pyrazine-1,3,4-oxadiazole derivativesMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay (MABA)Minimum Inhibitory Concentration (MIC)3.13 - 12.5[3]
5-(Pyridine-2-yl)-1,3,4-oxadiazole derivativesStaphylococcus aureus, Escherichia coliDisc Diffusion MethodZone of Inhibition (mm)Varies by derivative[2]
5-aryl/alkyl-1,3,4-oxadiazole derivativesAspergillus niger, Candida albicansBroth Dilution MethodMinimum Inhibitory Concentration (MIC)4 - 16[4]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium tuberculosis.

  • Preparation: A 96-well microplate is prepared with serial dilutions of the test compound in a specialized mycobacterial growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.

  • Incubation: The plate is incubated for several days to allow for bacterial growth.

  • Addition of Alamar Blue: A solution of Alamar Blue (resazurin) is added to each well.

  • Reading: After further incubation, the color change from blue (no growth) to pink (growth) is visually assessed or measured spectrophotometrically to determine the MIC, which is the lowest concentration of the compound that inhibits visible growth.[3]

Anticancer Activity

The cytotoxic potential of these compounds against various cancer cell lines is another significant area of research.

Table 2: Representative In Vitro Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassCell LineAssay MethodEndpointResult (e.g., IC50 in µM)Reference
N-(substituted)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-aminesMCF-7 (Breast), HepG2 (Liver)MTT Assay50% Inhibitory Concentration (IC50)25.73 - 29.25[5]
5-(indol-3-yl)-2-amino-1,3,4-oxadiazole derivativesMDA-MB-231 (Breast), HeLa (Cervical)Bcl-2 Inhibition Assay (ELISA)50% Inhibitory Concentration (IC50)~4.27[6]
1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinoneNHDF (Normal), THP-1 (Leukemia)Cyclooxygenase (COX) Inhibition Assay50% Inhibitory Concentration (IC50)Varies by derivative[7]

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[5]

In Vivo Evaluation: Assessing Systemic Effects and Efficacy

Positive in vitro results are a prerequisite for advancing a compound to in vivo studies, which are essential for evaluating its efficacy, pharmacokinetics, and safety in a whole living organism.

Antimicrobial In Vivo Models

For antimicrobial candidates, in vivo studies often involve infecting an animal model with the target pathogen and then administering the test compound.

Table 3: Representative In Vivo Antimicrobial Efficacy of Heterocyclic Compounds

Compound ClassAnimal ModelPathogenRoute of AdministrationEndpointResultReference
2-(pyrazol-4-yl)-1,3,4-oxadiazolesRice PlantsXanthomonas oryzae pv. oryzaeFoliar SprayProtective and Curative Efficacy (%)47.34% (Protective), 41.18% (Curative)[8]
1,3,4-Oxadiazole derivativesRatsCarrageenan-induced paw edemaOralInhibition of Edema (%)33 - 62%[9]

Experimental Protocol: In Vivo Antibacterial Activity in a Rice Bacterial Blight Model

This protocol assesses the ability of a compound to protect against and treat bacterial infections in plants.

  • Plant Cultivation: Rice seedlings are cultivated under controlled conditions.

  • Protective Assay: The test compound is sprayed onto the leaves of healthy rice plants. After 24 hours, the leaves are inoculated with a suspension of Xanthomonas oryzae pv. oryzae.

  • Curative Assay: Rice leaves are first inoculated with the bacterial suspension. After 24 hours, the test compound is sprayed onto the infected leaves.

  • Evaluation: After a designated incubation period, the lesion length on the leaves is measured to determine the disease severity. The protective and curative efficacies are calculated by comparing the lesion lengths of the treated groups to the untreated control group.[8]

Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A successful drug candidate exhibits a strong correlation between its in vitro potency and its in vivo efficacy. However, this is not always a direct one-to-one relationship. Factors such as absorption, distribution, metabolism, and excretion (ADME) in the in vivo system can significantly influence the compound's activity.

For this compound and its derivatives, a hypothetical IVIVC workflow can be proposed.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation Correlation Analysis invitro_antimicrobial Antimicrobial Assays (MABA, Disc Diffusion) correlation In Vitro-In Vivo Correlation (IVIVC) invitro_antimicrobial->correlation Predicts Efficacy invitro_anticancer Anticancer Assays (MTT, Bcl-2 Inhibition) invitro_anticancer->correlation Predicts Efficacy invitro_enzyme Enzyme Inhibition (e.g., COX Assay) invitro_enzyme->correlation Predicts Mechanism invivo_animal_model Animal Model of Disease (e.g., Infection, Tumor) pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies invivo_animal_model->pk_pd_studies Confirms Efficacy correlation->invivo_animal_model Guides Dose Selection

Caption: Hypothetical workflow for establishing in vitro-in vivo correlation.

The signaling pathway through which many 1,3,4-oxadiazole derivatives exert their anticancer effects often involves the inhibition of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and ultimately, apoptosis.

Apoptosis_Pathway compound 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine Derivative bcl2 Bcl-2 compound->bcl2 Inhibition bax_bak Bax/Bak bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified Bcl-2 mediated apoptosis pathway.

Conclusion

While a direct and comprehensive in vivo versus in vitro correlation for this compound is not yet established in publicly available literature, the extensive research on related 1,3,4-oxadiazole derivatives provides a strong framework for its potential biological activities and the methodologies for their evaluation. The in vitro assays consistently demonstrate the promise of this scaffold in antimicrobial and anticancer applications. Future research focusing on the in vivo efficacy and pharmacokinetic profiling of this compound will be crucial in determining its true therapeutic potential and bridging the translational gap from bench to bedside.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Mechanism of Action of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine and Related Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potential mechanisms of action of the novel heterocyclic compound, 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. While direct experimental data for this specific molecule is emerging, this document extrapolates its likely biological activities based on extensive research into its core chemical moieties: the 1,3,4-oxadiazole ring and the pyrazine group. Through a comparative analysis with structurally similar compounds, this guide explores its potential as an antimicrobial and anticancer agent, offering supporting experimental data from related studies.

I. Postulated Antimicrobial Activity

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in a variety of antimicrobial agents. It is proposed that this compound may exert its antimicrobial effects through the disruption of essential bacterial processes. One of the leading hypotheses for related oxadiazole antibacterials is the inhibition of cell-wall biosynthesis, a mechanism distinct from replication, transcription, or translation.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of various 1,3,4-oxadiazole derivatives against common bacterial strains, providing a benchmark for the expected potency of this compound.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine Derivatives (General) S. aureus11 - 17Ampicillin-
E. coli8 - 10Ampicillin-
2-Acylamino-1,3,4-oxadiazole Derivative (22a) S. aureus1.56Levofloxacin-
2-Acylamino-1,3,4-oxadiazole Derivatives (22b, 22c) B. subtilis0.78Levofloxacin-
N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine (21c) M. tuberculosis4 - 8Isoniazid-
Pyrazine-containing 1,3,4-oxadiazoles with azetidin-2-one (13a, 13b) B. subtilis, S. aureus, E. coli, P. aeruginosaModerate to ExcellentAmoxicillin-
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: The test compound is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) inoculum_prep Inoculum Preparation (5x10^5 CFU/mL) bacterial_culture->inoculum_prep inoculation Inoculation of 96-well Plate inoculum_prep->inoculation compound_dilution Serial Dilution of Test Compound compound_dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Workflow for MIC Determination

II. Postulated Anticancer Activity

The 1,3,4-oxadiazole scaffold is a recurring motif in numerous potent anticancer agents. The pyrazine ring is also present in several kinase inhibitors. It is hypothesized that this compound may exhibit cytotoxic effects against cancer cells through mechanisms such as the inhibition of critical enzymes involved in cell proliferation and survival, including telomerase and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).

Comparative Analysis of Cytotoxicity (IC₅₀)

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of various 1,3,4-oxadiazole derivatives against a panel of human cancer cell lines, offering a comparative perspective on the potential anticancer efficacy of this compound.

CompoundCancer Cell LineIC₅₀ (µM)Proposed Target/MechanismReference CompoundIC₅₀ (µM)
Pyrazine-containing 1,3,4-Oxadiazole Derivative (23) SW1116 (Colorectal)Comparable to 5-FUTelomerase Inhibitor5-Fluorouracil-
2-Amino-5-substituted 1,3,4-oxadiazole Derivative (1o) HepG2 (Liver)8.6CytotoxicPaclitaxel-
Oxadiazole-Pyrazoline Derivative (10c) HCT116 (Colon)5.55EGFR-TK InhibitorDoxorubicin5.23
HepG-2 (Liver)1.82Doxorubicin4.50
MCF7 (Breast)2.86Doxorubicin4.17
Oxadiazole Derivative (5a) -0.09EGFR-TK InhibitorGefitinib0.04
2-phenyl-4H-chromone derivative with 1,3,4-oxadiazole (A33) -< 1Telomerase InhibitorStaurosporine6.41
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effect of the compound is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[1][2]

experimental_workflow_ic50 cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) adherence Overnight Adherence cell_seeding->adherence compound_treatment Compound Treatment (48-72h incubation) adherence->compound_treatment mtt_addition MTT Addition (3-4h incubation) compound_treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Workflow for IC50 Determination using MTT Assay

III. Proposed Signaling Pathways

Based on the activities of related compounds, two primary signaling pathways are proposed as potential targets for this compound in cancer cells.

A. Telomerase Inhibition Pathway

Telomerase is an enzyme crucial for maintaining telomere length and is overexpressed in the majority of cancer cells, contributing to their immortality. Inhibition of telomerase can lead to telomere shortening and eventual cell death.

telomerase_inhibition_pathway compound 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine telomerase Telomerase Enzyme compound->telomerase Inhibits telomere Telomere Shortening telomerase->telomere Prevents apoptosis Apoptosis telomere->apoptosis

Proposed Telomerase Inhibition Pathway
B. EGFR-TK Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, can drive tumor cell proliferation, angiogenesis, and metastasis. Inhibiting the tyrosine kinase (TK) domain of EGFR blocks downstream signaling pathways.

egfr_inhibition_pathway compound 5-(Pyrazin-2-yl)-1,3,4- oxadiazol-2-amine egfr EGFR-TK compound->egfr Inhibits downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) egfr->downstream Activates apoptosis Apoptosis egfr->apoptosis Inhibits Apoptosis proliferation Tumor Cell Proliferation & Angiogenesis downstream->proliferation

Proposed EGFR-TK Inhibition Pathway

Disclaimer: The mechanisms of action and comparative data presented in this guide are based on studies of structurally related compounds and are intended to be illustrative of the potential of this compound. Further direct experimental validation is required to definitively confirm its biological activities and mechanisms.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar heterocyclic compounds and established laboratory safety protocols. It is imperative to handle this compound as potentially hazardous.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood. An eyewash station and safety shower must be readily accessible.

Table 1: Personal Protective Equipment (PPE) and Hazard Summary

Protection Type Required Equipment Potential Hazards (Assumed)
Eye Protection Chemical safety goggles or a face shield.May cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).May be harmful if in contact with skin; may cause skin irritation.
Body Protection A lab coat or chemical-resistant apron.To prevent skin contact.
Respiratory Protection A NIOSH-approved respirator if dust may be generated.May be harmful if inhaled.

Spill and Emergency Procedures

In the event of a spill, adhere to the following steps:

  • Evacuate: Clear the immediate area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Containment:

    • For Solid Spills: Carefully sweep up the material, avoiding dust generation.

    • For Liquid Spills (Solutions): Absorb the spill using an inert material such as vermiculite, sand, or earth.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container designated for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Proper segregation and containment of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.

1. Waste Identification and Segregation:

  • Solid Waste: This category includes unused or expired this compound, as well as any materials grossly contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or paper towels).

  • Liquid Waste: This includes any solutions containing dissolved this compound.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

2. Waste Containment and Labeling:

  • Solid Waste: Collect in a designated, sealable, and chemically compatible hazardous waste container.

  • Liquid Waste: Collect in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the primary hazards (e.g., "Toxic," "Irritant").

3. Final Disposal:

All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow

cluster_0 Waste Generation & Assessment cluster_1 Segregation & Containment cluster_2 Final Disposal Compound of Interest Compound of Interest Identify Waste Type Identify Waste Type Compound of Interest->Identify Waste Type Solid Waste Container Solid Waste Container Identify Waste Type->Solid Waste Container Solid Liquid Waste Container Liquid Waste Container Identify Waste Type->Liquid Waste Container Liquid Sharps Container Sharps Container Identify Waste Type->Sharps Container Sharps EHS/Contractor Pickup EHS/Contractor Pickup Solid Waste Container->EHS/Contractor Pickup Liquid Waste Container->EHS/Contractor Pickup Sharps Container->EHS/Contractor Pickup

Caption: Waste disposal workflow for this compound.

Essential Safety and Operational Guide for Handling 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of 5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine. The following procedures are based on the known hazards of structurally similar compounds, including oxadiazole and pyrazine derivatives, to ensure the safe management of this compound in a laboratory setting.

Hazard Assessment

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Flammability: Similar heterocyclic compounds may be flammable.[2][4]

A thorough, site-specific risk assessment should be conducted by qualified personnel before commencing any work with this compound.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE for different laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, flame-resistant lab coat, nitrile gloves, long pants, and closed-toe shoes.[5][6][7]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a flame-resistant lab coat, double-gloving (nitrile), and chemical-resistant boot covers.[5][6][7]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges for organic vapors and particulates, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[5][8]For responding to spills or uncontrolled releases of the compound.

Handling and Operational Plan

Adherence to the following step-by-step procedures is crucial to minimize exposure and ensure a controlled laboratory environment. All operations should be conducted within a certified chemical fume hood.[6]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

    • Have spill control materials readily available.

  • Handling:

    • Handle the compound in the smallest quantities feasible for the experiment.

    • Avoid creating dust or aerosols.

    • Use spark-proof tools and equipment.[5]

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling:

    • Decontaminate all surfaces and equipment after use.

    • Remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after handling the compound.[1]

Experimental Workflow and Safety Checkpoints

The following diagram outlines the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start ppe Don Appropriate PPE prep_start->ppe fume_hood Verify Fume Hood Operation ppe->fume_hood materials Gather Materials fume_hood->materials weigh Weigh Compound materials->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction decontaminate Decontaminate Work Area reaction->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end_process End wash_hands->end_process

Caption: Workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, and national regulations.[1]

  • Solid Waste: Collect all contaminated solid waste, including disposable PPE, weighing paper, and contaminated spill cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, clearly labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[5]

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste disposal service. Do not pour waste down the drain.[1]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 2
5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.